molecular formula C11H9N3O2 B2856338 3-nitro-N-phenylpyridin-4-amine CAS No. 35750-90-4

3-nitro-N-phenylpyridin-4-amine

Cat. No.: B2856338
CAS No.: 35750-90-4
M. Wt: 215.212
InChI Key: PDYTVCBMTYEETA-UHFFFAOYSA-N
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Description

3-nitro-N-phenylpyridin-4-amine is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.212. The purity is usually 95%.
BenchChem offers high-quality 3-nitro-N-phenylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro-N-phenylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-N-phenylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYTVCBMTYEETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 3-Nitro-N-phenylpyridin-4-amine: Mechanistic Insights and Protocol Optimization in SNAr Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

The synthesis of highly substituted pyridines is a foundational pillar in modern medicinal chemistry. Specifically, 3-nitro-N-phenylpyridin-4-amine serves as a critical, versatile intermediate in the drug development pipeline. Its primary utility lies in its downstream conversion into diaminopyridines, which are subsequently cyclized into imidazo[4,5-c]pyridines or triazolo[4,5-c]pyridines—privileged scaffolds frequently utilized in the design of potent, brain-penetrant P2X7 receptor antagonists 1.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a highly tunable thermodynamic system. This guide deconstructs the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridine with aniline, providing field-proven insights into the causality of the reaction conditions, self-validating experimental protocols, and the mechanistic rationale that drives high-yield outcomes.

Mechanistic Causality: The SNAr Activation Paradigm

The reaction between 4-chloro-3-nitropyridine and aniline is a textbook example of an addition-elimination SNAr pathway, yet its efficiency is dictated by profound electronic synergies.

The C4 position of the pyridine ring is rendered exceptionally electrophilic by two distinct electron-withdrawing groups (EWGs):

  • The Endocyclic Pyridine Nitrogen: Exerts a strong inductive and resonance-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system.

  • The Exocyclic 3-Nitro Group: Provides intense ortho-activation.

When the nucleophilic aniline nitrogen attacks the C4 carbon, the aromaticity is temporarily broken, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex 2. The negative charge is highly delocalized onto the electronegative oxygen atoms of the nitro group. Subsequent expulsion of the chloride leaving group restores aromaticity and yields the target amine.

SNAr_Mechanism R 4-chloro-3-nitropyridine + Aniline Act Electronic Activation (Nitro & Pyridine N) R->Act Nucleophilic Attack MC Meisenheimer Complex (Anionic Intermediate) Act->MC Transition State LG Chloride Elimination (- HCl) MC->LG Rearomatization P 3-nitro-N-phenylpyridin-4-amine LG->P Product Formation

Fig 1: S_NAr mechanism showing Meisenheimer complex formation and rearomatization.

Strategic Parameter Optimization

To achieve quantitative yields, the reaction parameters must be tuned to manage the generation of hydrochloric acid (HCl), which can prematurely protonate the aniline nucleophile and stall the reaction. Below is a comparative data summary of established parameter sets.

Quantitative Yield & Condition Matrix
Parameter SetSolventBase / Acid ScavengerTempTimeYield (%)Mechanistic Note
A (Neat) Aniline (excess)Aniline (excess)RT1 h>90%Highly exothermic; aniline drives kinetics via high local concentration.
B (Protic) EthanolDIPEA (2.0 eq)80 °C4 h80-85%Protic solvent stabilizes the anionic Meisenheimer transition state via H-bonding.
C (Aprotic) NMP / DMFK₂CO₃ (2.5 eq)80 °C3 h75-80%Broad solubility profile; requires rigorous aqueous workup to remove high-boiling solvents.

Insight: While solvent-based approaches (Sets B and C) are standard for scale-up, the Neat Aniline (Set A) methodology is vastly superior for rapid, bench-scale synthesis due to its accelerated kinetics and elimination of auxiliary bases.

Validated Experimental Protocol: Neat Aniline Methodology

The following protocol relies on neat aniline acting as both the solvent and the thermodynamic sink for the HCl byproduct. This creates a self-validating system where the physical changes in the reaction mixture directly correlate to mechanistic milestones 3.

Step-by-Step Workflow
  • Electrophile Preparation: In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, charge 4-chloro-3-nitropyridine (0.50 g, 3.15 mmol).

  • Nucleophile/Solvent Addition: Add neat aniline (5.00 mL, 54.8 mmol) in a single portion at room temperature (20–25 °C).

    • Causality: The massive molar excess (~17 eq) maximizes collision frequency. As the reaction proceeds, the excess aniline acts as an acid scavenger, forming aniline hydrochloride and preventing the protonation of the newly formed basic product.

  • Reaction Monitoring (Self-Validation Checkpoint): Begin vigorous stirring.

    • Visual Cue: Approximately 10 minutes post-addition, a distinct exotherm will occur. This thermal spike is the macroscopic indicator of the Meisenheimer complex collapsing and the rapid release of lattice/solvation energy as aniline hydrochloride precipitates. The solution will transition to a deep yellow/orange hue, indicative of the extended push-pull chromophore of the 3-nitro-N-phenylpyridin-4-amine product.

  • Completion Verification: After 1 hour of stirring at room temperature, verify completion via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes eluent. The highly UV-active electrophilic starting material should be entirely consumed.

  • Quenching & Partitioning: Dilute the crude mixture with ethyl acetate (30 mL) to solubilize the product.

  • Aqueous Workup: Wash the organic layer sequentially with Deionized (DI) water (3 x 20 mL) and brine (1 x 20 mL).

    • Causality: The aqueous washes are critical. They partition and remove the highly water-soluble aniline hydrochloride salts and the bulk of the unreacted excess aniline, leaving the highly organic product in the EtOAc layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-phenylpyridin-4-amine as a vibrant solid.

Downstream Utility: The P2X7 Antagonist Pipeline

The strategic value of 3-nitro-N-phenylpyridin-4-amine is fully realized in its downstream applications. By subjecting the compound to catalytic hydrogenation (e.g., 10% Pd/C under an H₂ atmosphere in MeOH), the nitro group is cleanly reduced to an amine, yielding N-phenylpyridine-3,4-diamine 4. This diamine is the immediate precursor for cyclization into triazolo[4,5-c]pyridines, which are heavily investigated for their neuroprotective and anti-inflammatory properties via P2X7 receptor modulation.

Synthetic_Workflow SM 4-chloro-3-nitropyridine SNAR S_NAr with Aniline (RT, 1h) SM->SNAR INT1 3-nitro-N-phenylpyridin-4-amine SNAR->INT1 RED Catalytic Hydrogenation (Pd/C, H2, MeOH) INT1->RED INT2 N-phenylpyridine-3,4-diamine RED->INT2 CYC Cyclization (e.g., tert-butyl nitrite) INT2->CYC PROD Triazolo[4,5-c]pyridine (P2X7 Antagonists) CYC->PROD

Fig 2: Downstream synthetic workflow from S_NAr to P2X7 receptor antagonist scaffolds.

References

  • Title: 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 4-Chloro-3-nitropyridine-2,6-diamine|CAS 40497-64-1 Source: Benchchem URL
  • Source: eScholarship.
  • Title: WO2014152604A1 - P2x7 modulators Source: Google Patents URL

Sources

3-nitro-N-phenylpyridin-4-amine chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Nitro-N-phenylpyridin-4-amine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Structure Elucidation

Executive Summary

3-Nitro-N-phenylpyridin-4-amine (CAS: 35750-90-4) is a highly versatile building block in medicinal chemistry. Characterized by an electron-deficient pyridine core coupled with a secondary diarylamine, it serves as a critical precursor for complex heterocyclic scaffolds, including imidazo[4,5-c]pyridines and triazolo-pyridines. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, structural elucidation, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 3-nitro-N-phenylpyridin-4-amine is essential for optimizing reaction conditions and predicting its pharmacokinetic behavior in downstream drug design.

Table 1: Key Physicochemical Properties

PropertyValue / Description
IUPAC Name 3-nitro-N-phenylpyridin-4-amine
CAS Registry Number 35750-90-4
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Yellow solid / crystalline powder
Melting Point 96–98 °C[1]
Solubility Soluble in DMSO, DMF, Ethyl Acetate, and hot Ethanol

Synthesis & Mechanistic Rationale

The synthesis of 3-nitro-N-phenylpyridin-4-amine is governed by a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The 4-chloro-3-nitropyridine substrate is highly electrophilic at the C4 position. The adjacent nitro group at C3 provides powerful electron-withdrawing capabilities via both inductive and resonance effects. This dramatically lowers the activation energy required for the nucleophilic attack by stabilizing the resulting anionic Meisenheimer complex.

SNAr_Mechanism A 4-chloro-3-nitropyridine (Electrophile) C Meisenheimer Complex (Stabilized by 3-NO2) A->C Nucleophilic Attack B Aniline (Nucleophile) B->C Base / Solvent D 3-nitro-N-phenylpyridin-4-amine (Target Compound) C->D Chloride Elimination

Fig 1. Nucleophilic aromatic substitution (SₙAr) workflow and mechanistic logic.
Experimental Protocols: A Self-Validating System

To accommodate different scale-up requirements, two field-proven methodologies are detailed below.

Protocol A: Solvent-Free (Neat) Synthesis [2] Causality: Utilizing neat aniline acts as both the nucleophile and the solvent. This drives the reaction forward via Le Chatelier's principle while providing a basic medium to neutralize the generated HCl without the need for external inorganic bases.

  • Initiation: Dissolve 4-chloro-3-nitropyridine (0.50 g, 3.15 mmol) in neat aniline (5.00 mL, 54.8 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature. An exotherm typically occurs after ~10 minutes, indicating the rapid formation of the Meisenheimer complex.

  • Completion & Workup: After 1 hour, verify completion via TLC. Dilute the reaction mixture with ethyl acetate.

  • Purification: Wash the organic layer extensively with deionized (DI) water to remove excess aniline and hydrochloride salts. Concentrate under reduced pressure.

Protocol B: Base-Catalyzed Synthesis in Solvent [3] Causality: For larger scale syntheses, dioxane provides a controlled thermal environment. The addition of K₂CO₃ scavenges HCl, preventing the protonation of aniline and maintaining its nucleophilicity.

  • Initiation: Combine 4-chloro-3-nitropyridine (15.8 g, 100 mmol) and aniline (11.1 g, 120 mmol) in 150 mL of 1,4-dioxane.

  • Catalysis: Add anhydrous K₂CO₃ (39 g, 120 mmol).

  • Thermal Activation: Heat the mixture to reflux for 10 hours. The elevated temperature overcomes the activation energy required for substitution at the sterically hindered 4-position.

  • Purification: Cool to room temperature, filter off the inorganic salts, and purify the filtrate via silica gel chromatography (petroleum ether/ethyl acetate) to yield a yellow solid (Yield: ~93%).

Structure Elucidation

Confirming the structural integrity of 3-nitro-N-phenylpyridin-4-amine requires a multi-modal analytical approach. The electron-withdrawing nature of the nitro-pyridine core heavily influences the spectroscopic signatures.

Structure_Elucidation Sample 3-nitro-N-phenylpyridin-4-amine (CAS: 35750-90-4) NMR 1H NMR (DMSO-d6) δ 6.65-8.24 (Pyridine) δ 7.28-7.40 (Phenyl) Sample->NMR MS Mass Spectrometry ESI-MS: m/z 216.2 [M+H]+ Sample->MS IR FT-IR Spectroscopy NH & NO2 Stretches Sample->IR Confirm Confirmed Molecular Structure NMR->Confirm Regiochemistry MS->Confirm Molecular Weight IR->Confirm Functional Groups

Fig 2. Multi-modal analytical workflow for structure elucidation.
Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum (400 MHz, DMSO-d₆) reveals distinct regions for the pyridine and phenyl protons[1]. The strong electron-withdrawing effect of the nitro group at C3 heavily deshields the adjacent pyridine protons.

Table 2: ¹H NMR Spectral Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.24Doublet (d)1H9.5Pyridine H6
7.40Multiplet (m)2H-Phenyl meta-H
7.28Multiplet (m)3H-Phenyl ortho/para-H
6.65Doublet (d)1H9.5Pyridine H5

(Note: The highly deshielded Pyridine H2 singlet (~9.0 ppm) and the Amine N-H broad singlet (~9.5-10.0 ppm) are characteristic of this scaffold, though often broadened or exchanged depending on solvent conditions).

Mass Spectrometry & IR
  • ESI-MS: Electrospray ionization mass spectrometry typically yields a strong pseudomolecular ion peak at m/z 216.2 [M+H]⁺ , confirming the molecular weight of 215.21 g/mol .

  • FT-IR: Infrared spectroscopy validates the functional groups, showing a distinct secondary amine N-H stretch at ~3300 cm⁻¹ and strong asymmetric/symmetric NO₂ stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹.

Applications in Drug Discovery

The true value of 3-nitro-N-phenylpyridin-4-amine lies in its utility as an advanced intermediate for synthesizing highly active pharmaceutical ingredients (APIs).

  • Antiviral Therapeutics (Coxsackievirus B3): The compound is a direct precursor to 2-methoxy-1-phenyl-1H-imidazo[4,5-c]pyridine (sm428) . Reduction of the nitro group to an amine (using H₂ with Pd/C) followed by cyclization yields sm428, which has been experimentally confirmed to exhibit high antiviral activity against coxsackievirus B3 (CVB3). These agents work by increasing the rigidity of the viral capsid protein, thereby inhibiting viral disassembly and uncoating[1].

  • P2X7 Receptor Modulators: The scaffold is extensively utilized in the synthesis of modulators for the P2X7 receptor. P2X7 is a ligand-gated ion channel present on macrophages and microglial cells. Modulating this pathway controls the release of the pro-inflammatory cytokine IL-1β, making these derivatives highly valuable in treating neuroinflammatory diseases, Alzheimer's disease, and mood disorders[3].

References

1.[1] QSAR analysis of [(biphenyloxy)propyl] isoxazoles: agents against coxsackievirus B3. ResearchGate. Available at: 2.[2] The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship.org. Available at: 3.[3] WO2014152604A1 - P2x7 modulators. Google Patents. Available at: 4. CAS 35750-90-4 | Sigma-Aldrich. Sigma-Aldrich. Available at:

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-nitro-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation of 3-nitro-N-phenylpyridin-4-amine (C₁₁H₉N₃O₂). Designed for researchers, chemists, and drug development professionals, this document delves into the practical and theoretical aspects of Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative

3-nitro-N-phenylpyridin-4-amine is a heterocyclic aromatic amine containing a nitro functional group. Molecules within this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. Unambiguous structural confirmation is a prerequisite for any further investigation or application. To this end, Infrared (IR) spectroscopy and Mass Spectrometry (MS) serve as powerful, complementary techniques. IR spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups, while mass spectrometry offers precise molecular weight determination and structural insights through controlled fragmentation analysis.[1][2] This guide will detail the principles, protocols, and expected analytical outcomes for the comprehensive characterization of this target molecule.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule.[1] The absorption of infrared radiation excites molecules into higher vibrational states. The specific frequencies at which a molecule absorbs this energy are directly correlated to the types of chemical bonds and their environments, providing a unique spectral fingerprint. For 3-nitro-N-phenylpyridin-4-amine, the IR spectrum is dominated by the characteristic vibrations of the nitro group, the secondary amine, and the aromatic systems.

Key Diagnostic Vibrational Modes

The structure of 3-nitro-N-phenylpyridin-4-amine presents several key functional groups that yield distinct and identifiable absorption bands:

  • Nitro (NO₂) Group: The highly polar NO₂ group produces two of the most intense and characteristic bands in an IR spectrum.[3]

    • Asymmetric Stretch (ν_as): A strong absorption is expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[4] Conjugation with the pyridine ring system typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[3]

    • Symmetric Stretch (ν_s): Another strong band is anticipated in the 1360-1290 cm⁻¹ range.[4][5] The presence of both strong bands is highly indicative of a nitro group.

  • Secondary Amine (N-H) Group:

    • N-H Stretch: Secondary amines are characterized by a single N-H stretching vibration. For aromatic secondary amines, this peak typically appears near 3400 cm⁻¹.[6] Its intensity is generally medium, and it can be broadened by hydrogen bonding.

    • N-H Bend: An N-H bending (scissoring) vibration can sometimes be observed in the 1650-1580 cm⁻¹ region, though it may overlap with aromatic C=C stretching bands.[7]

  • Aromatic Rings (Pyridine and Phenyl):

    • C-H Stretch: Absorption bands for C-H stretching on an aromatic ring are typically found just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[1] These are often of medium to weak intensity.

    • C=C In-Ring Stretch: A series of medium to strong bands in the 1600-1400 cm⁻¹ region arise from the skeletal vibrations of the aromatic rings.[1]

  • Carbon-Nitrogen (C-N) Stretch: Aromatic amines exhibit C-N stretching absorptions in the 1350-1200 cm⁻¹ region.[8] This band can sometimes overlap with other absorptions, such as the symmetric NO₂ stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid samples, requiring minimal preparation.

Methodology:

  • Instrument Initialization: Ensure the FT-IR spectrometer is purged and has reached thermal stability.

  • Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum. This step is critical as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the ATR crystal itself.

  • Sample Application: Place a small, representative amount of the solid 3-nitro-N-phenylpyridin-4-amine sample onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Data Processing: After acquisition, perform an ATR correction (if required by the software) and a baseline correction to obtain a clean, interpretable spectrum.

Predicted IR Absorption Data

The expected IR absorption bands for 3-nitro-N-phenylpyridin-4-amine are summarized below.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400Medium, SharpN-H Stretch (Secondary Aromatic Amine)[6]
3100 - 3000Medium to WeakAromatic C-H Stretch[1]
1600 - 1585MediumAromatic C=C In-Ring Stretch[1]
1550 - 1475StrongAsymmetric NO₂ Stretch[1][4][5]
1500 - 1400MediumAromatic C=C In-Ring Stretch[1]
1360 - 1290StrongSymmetric NO₂ Stretch[1][4][5]
1350 - 1200MediumAromatic C-N Stretch[8]
900 - 675StrongAromatic C-H Out-of-Plane Bend[1]

Mass Spectrometry: Unraveling Molecular Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It provides the molecular weight of a compound with high precision and offers structural details based on the fragmentation patterns of the molecular ion.[9]

Principles of Fragmentation and the Nitrogen Rule

For 3-nitro-N-phenylpyridin-4-amine, Electrospray Ionization (ESI) is a suitable soft ionization technique, typically generating the protonated molecular ion, [M+H]⁺.

  • The Nitrogen Rule: This rule states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass.[10][11] 3-nitro-N-phenylpyridin-4-amine (C₁₁H₉N₃O₂) has three nitrogen atoms. Its monoisotopic mass is approximately 215.07 Da, an odd value, which is consistent with the rule.[12] The primary ion observed in positive mode ESI-MS will be the [M+H]⁺ ion at an m/z of approximately 216.08.

  • Fragmentation: In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation is not random; it occurs at the weakest bonds and results in the formation of stable neutral molecules and fragment ions. The fragmentation pathways are characteristic of the molecule's structure.[9] For this molecule, fragmentation is expected to be directed by the nitro group and the bond linking the two aromatic rings.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of 3-nitro-N-phenylpyridin-4-amine in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • LC Separation:

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Analysis (ESI-Positive Mode):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Scan Range: m/z 50-300 for full scan analysis.

    • Source Parameters: Optimize capillary voltage (~3.5 kV), source temperature (~120 °C), and desolvation gas flow and temperature (~350 °C) to maximize the [M+H]⁺ signal.[13]

  • Tandem MS (MS/MS) Analysis:

    • Perform a product ion scan by selecting the precursor ion at m/z 216.08.

    • Apply collision energy (typically a ramp from 10-40 eV) to induce fragmentation and record the resulting product ions.

Predicted Mass Spectrum and Fragmentation Pathway

The analysis of 3-nitro-N-phenylpyridin-4-amine is expected to yield a protonated molecular ion and several characteristic fragment ions.

m/z (Nominal)Proposed FormulaDescription / Neutral Loss
216[C₁₁H₁₀N₃O₂]⁺Protonated Molecular Ion [M+H]⁺
170[C₁₁H₁₀N₂]⁺Loss of nitro group (•NO₂) [46 Da][13]
186[C₁₁H₁₀N₂O]⁺Loss of nitric oxide (•NO) [30 Da][13]
93[C₆H₇N]⁺Phenylamine cation resulting from cleavage of the C-N bond
123[C₅H₃N₂O₂]⁺Nitropyridine cation resulting from cleavage of the C-N bond

The proposed fragmentation cascade provides a logical map for structural confirmation.

Caption: Proposed MS/MS fragmentation pathway for 3-nitro-N-phenylpyridin-4-amine.

Integrated Analytical Workflow

The true analytical power is realized when IR and MS data are used in concert. IR spectroscopy confirms the presence of the requisite functional groups (NO₂, secondary amine, aromatic rings), while high-resolution mass spectrometry confirms the elemental composition and fragmentation analysis validates the connectivity of these groups.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The structural characterization of 3-nitro-N-phenylpyridin-4-amine is robustly achieved through the combined application of Infrared Spectroscopy and Mass Spectrometry. The key diagnostic features include the prominent symmetric and asymmetric nitro group stretches and the secondary amine N-H stretch in the IR spectrum. This is complemented by the accurate mass measurement of the protonated molecular ion and a predictable fragmentation pattern in the mass spectrum, notably the characteristic loss of the nitro group. The methodologies and expected data presented in this guide provide a comprehensive framework for the unambiguous identification and quality assessment of this compound, serving as a vital tool for professionals in chemical research and drug development.

References

  • Chemistry Steps. Infrared of nitro compounds. Available from: [Link]

  • University of Colorado Boulder. Characteristic Infrared Absorption Bands of Functional Groups. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

  • University of Calgary. IR: nitro groups. Available from: [Link]

  • Ovid. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. Available from: [Link]

  • ResearchGate. (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Available from: [Link]

  • NIST WebBook. N-Phenyl-4-piperidinamine. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubChem. 3-nitro-N-phenylpyridin-2-amine. Available from: [Link]

  • PubChem. 4-Anilinopiperidine. Available from: [Link]

  • PMC. N-(4-Methylphenyl)-3-nitropyridin-2-amine. Available from: [Link]

  • PubChem. N-phenylpyridin-4-amine. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Royal Society of Chemistry. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Available from: [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • PubMed. N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine. Available from: [Link]

  • YouTube. Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Available from: [Link]

  • PubMed. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5). Available from: [Link]

  • PubChemLite. N-phenylpyridin-4-amine (C11H10N2). Available from: [Link]

  • YouTube. Introduction to IR Spectroscopy - Amines. Available from: [Link]

  • ResearchGate. Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

  • ResearchGate. Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine (DN‐TPD) and... Available from: [Link]

  • ResearchGate. Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. Available from: [Link]

  • PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Available from: [Link]

  • NIST WebBook. N-Phenyl-4-piperidinamine Mass Spectrum. Available from: [Link]

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of 3-nitro-N-phenylpyridin-4-amine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 3-nitro-N-phenylpyridin-4-amine analogues. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the three-dimensional structure of this important class of compounds and its implications for their potential applications.

Introduction: The Significance of the 3-nitro-N-phenylpyridin-4-amine Scaffold

The 3-nitro-N-phenylpyridin-4-amine scaffold is a key structural motif in a variety of compounds with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a known electron-withdrawing group, can significantly influence the electronic properties and biological activity of the molecule.[1] The N-phenylpyridin-4-amine core, on the other hand, provides a versatile platform for further functionalization, allowing for the fine-tuning of the compound's properties. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for elucidating their structure-activity relationships (SAR) and for the rational design of new analogues with improved properties.[2][3][4][5]

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a molecule.[6][7][8][9] It provides a detailed picture of bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's behavior at the molecular level. This guide will walk you through the process of obtaining and analyzing the X-ray crystal structure of 3-nitro-N-phenylpyridin-4-amine analogues, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization of 3-nitro-N-phenylpyridin-4-amine Analogues

General Synthesis Strategy

The synthesis of 3-nitro-N-phenylpyridin-4-amine analogues can be achieved through a variety of synthetic routes. A common approach involves the nitration of a suitable N-phenylpyridin-4-amine precursor. The amino group in the 4-position is an activating group that directs the incoming nitro group to the 3-position.[10] The reaction is typically carried out in a strong acidic medium, such as concentrated sulfuric acid, with a nitrating agent like fuming nitric acid.[10][11]

Alternatively, a nucleophilic aromatic substitution reaction can be employed, where a 4-halopyridine derivative is reacted with an aniline derivative in the presence of a suitable catalyst. The specific reaction conditions will depend on the nature of the substituents on both the pyridine and the phenyl rings.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[12][13][14] The following is a general protocol for the crystallization of 3-nitro-N-phenylpyridin-4-amine analogues, which can be adapted and optimized for specific compounds.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The choice of solvent is crucial for successful crystallization.[15] A good solvent should dissolve the compound when hot but not when cold. A systematic screening of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) should be performed.

  • Dissolution: Dissolve the purified compound in a minimum amount of the chosen hot solvent to create a saturated solution.[13]

  • Slow Cooling: Allow the saturated solution to cool down slowly to room temperature. Slow cooling promotes the formation of large, well-ordered crystals.[15] The container can be insulated to further slow down the cooling process.

  • Inducing Crystallization (if necessary): If no crystals form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.[15]

  • Crystal Harvesting: Once a sufficient number of crystals have formed, they should be carefully harvested by filtration.

  • Washing and Drying: The harvested crystals should be washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.

Crystallization Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Solvent Screening Solvent Screening Dissolution Dissolution Solvent Screening->Dissolution Select Solvent Slow Cooling Slow Cooling Dissolution->Slow Cooling Saturated Solution Induce Crystallization Induce Crystallization Slow Cooling->Induce Crystallization No Crystals Filtration Filtration Slow Cooling->Filtration Crystals Formed Induce Crystallization->Slow Cooling Washing & Drying Washing & Drying Filtration->Washing & Drying

A generalized workflow for the crystallization of organic compounds.

X-ray Crystallographic Analysis

Data Collection and Structure Solution

Single-crystal X-ray diffraction data are collected by mounting a suitable crystal on a diffractometer and exposing it to a beam of X-rays.[6] The diffracted X-rays are detected, and their intensities are used to determine the arrangement of atoms within the crystal. The resulting electron density map is then used to build a model of the molecule, which is refined to obtain the final crystal structure.[8] High-intensity synchrotron radiation can be beneficial for very small or weakly diffracting crystals.[16]

X-ray_Crystallography_Workflow Crystal Selection Crystal Selection Data Collection Data Collection Crystal Selection->Data Collection Mount on Diffractometer Data Processing Data Processing Data Collection->Data Processing Diffraction Pattern Structure Solution Structure Solution Data Processing->Structure Solution Structure Factors Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Validation Validation Structure Refinement->Validation Refined Model Final Structure Final Structure Validation->Final Structure CIF File

Workflow for X-ray crystal structure determination.
Case Study: Crystal Structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine

As a representative example, we will discuss the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine, a close analogue of the target compounds.[17] The crystallographic data for this compound provides valuable insights into the expected structural features of 3-nitro-N-phenylpyridin-4-amine analogues.

Table 1: Crystallographic Data for N-(4-Methylphenyl)-3-nitropyridin-2-amine [17]

ParameterValue
Chemical FormulaC12H11N3O2
Formula Weight229.24
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.6557 (12)
b (Å)7.1415 (8)
c (Å)27.958 (3)
β (°)91.310 (2)
Volume (Å3)2127.0 (4)
Z8
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Rint0.045
Final R indices [I > 2σ(I)]R1 = 0.053, wR2 = 0.125
Analysis of Structural Features

The crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine reveals several key features that are likely to be conserved in the 4-amine analogues.

  • Molecular Conformation: The asymmetric unit contains two independent molecules which differ in the dihedral angle between the pyridine and benzene rings (17.42° and 34.64°).[17] This indicates that the molecule possesses some conformational flexibility. The nitro group is nearly co-planar with the pyridine ring, which is a common feature in nitro-aromatic compounds.[17]

  • Intramolecular Interactions: An intramolecular N-H···O hydrogen bond is observed between the amine hydrogen and one of the oxygen atoms of the nitro group.[17] This interaction likely plays a significant role in stabilizing the conformation of the molecule.

  • Intermolecular Interactions: The crystal packing is dominated by a network of intermolecular interactions, including C-H···O and C-H···π interactions.[17] Additionally, π-π stacking interactions are observed between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.6442 Å.[17] These interactions are crucial for the overall stability of the crystal lattice.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Py1 Pyridine NO2_1 NO2 NH1 NH NO2_2 NO2 Py1->NO2_2 C-H···O Interaction Ph1 Phenyl Py2 Pyridine Ph1->Py2 π-π Stacking NH1->NO2_1 Intramolecular H-Bond NH2 NH Ph2 Phenyl

Key intermolecular interactions in N-phenylpyridin-amine analogues.

Structure-Activity Relationship (SAR) Insights

The detailed structural information obtained from X-ray crystallography can be used to rationalize the observed biological activity of 3-nitro-N-phenylpyridin-4-amine analogues and to guide the design of new compounds with improved properties.

  • Role of the Nitro Group: The position and orientation of the nitro group are critical for activity in many classes of compounds.[2] The near co-planarity of the nitro group with the pyridine ring, as observed in the case study, suggests that this conformation may be important for target binding.

  • Conformational Flexibility: The observed conformational flexibility of the N-phenyl group could allow the molecule to adopt different orientations to fit into a binding pocket. Modifying the substituents on the phenyl ring could be used to modulate this flexibility and optimize binding affinity.

  • Intermolecular Interactions: The ability of the molecule to form hydrogen bonds and π-π stacking interactions is likely to be a key determinant of its biological activity. The design of new analogues should consider the potential for these interactions with the target protein.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystallographic analysis of 3-nitro-N-phenylpyridin-4-amine analogues. By combining state-of-the-art synthetic and crystallographic techniques, it is possible to obtain a detailed understanding of the three-dimensional structure of these important compounds. This information is invaluable for elucidating their structure-activity relationships and for the rational design of new analogues with enhanced properties for a wide range of applications.

References

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Diamond Light Source. Small Molecule Diffraction. [Link]

  • Crystallization. (n.d.). In 3.3. CRYSTALLIZATION. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

  • Tiekink, E. R. T., et al. (2011). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2400. [Link]

  • Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. [Link]

  • Shestakov, A. S., et al. (2018). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Molecules, 23(11), 2947. [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenylpyridin-4-amine. PubChem. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Zeiger, E., et al. (1986). Structure-activity relationships within various series of p-phenylenediamine derivatives. Environmental and Molecular Mutagenesis, 8(3), 337-351. [Link]

  • Arshad, M. N., et al. (2011). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of the Chemical Society of Pakistan, 33(5), 653-657. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o877. [Link]

  • The University of Manchester. (2015, January 1). CCDC 1033430: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • Thompson, A. M., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][7][15]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(17), 5977-5997. [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. [Link]

  • El-Sayed, M. A., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 61, 116715. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-nitro-N-phenylpyridin-2-amine. PubChem. [Link]

  • MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • Borges, F., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1484-1498. [Link]

  • Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8081. [Link]

Sources

Solubility and stability of 3-nitro-N-phenylpyridin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility and Stability Profiling of 3-Nitro-N-phenylpyridin-4-amine: A Technical Characterization Guide

Executive Summary

This technical guide provides a comprehensive framework for evaluating the physicochemical properties of 3-nitro-N-phenylpyridin-4-amine , a critical scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and heteroaromatic dyes.

Unlike simple solubility tables, this document details the mechanistic basis of the compound's behavior—driven by its "push-pull" electronic structure (3-nitro electron-withdrawing group vs. 4-amino electron-donating group). It outlines self-validating protocols for determining thermodynamic solubility and stability under stress conditions, ensuring reproducible data for drug development workflows.

Physicochemical Profile & Molecular Logic

To predict solubility and stability, one must first understand the electronic environment of the molecule.

  • Compound: 3-nitro-N-phenylpyridin-4-amine

  • Core Structure: Pyridine ring substituted at C4 with a phenylamine and at C3 with a nitro group.

  • Electronic Effect:

    • Push-Pull System: The C4-amine acts as an electron donor (+M effect), while the C3-nitro group and the pyridine nitrogen act as electron acceptors (-M, -I effects). This strong conjugation creates a dipole, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in non-polar alkanes.

    • Intramolecular Hydrogen Bonding: A weak intramolecular H-bond often forms between the amine N-H and the nitro oxygen, locking the conformation and slightly reducing polarity compared to non-nitrated analogs.

Predicted Physicochemical Parameters
PropertyEstimated RangeRationale
LogP (Lipophilicity) 2.5 – 3.2Phenyl ring increases lipophilicity significantly compared to the parent 4-amino-3-nitropyridine (LogP ~0.8).
pKa (Pyridine N) 3.5 – 4.5The 3-nitro group strongly withdraws electrons, lowering the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).
Appearance Yellow/Orange SolidExtended conjugation shifts absorption into the visible spectrum (400–450 nm).
Melting Point 150 – 200 °CHigh lattice energy due to π-π stacking and dipolar interactions.

Solubility in Organic Solvents

Solubility for this compound is not a single static number; it is a function of the solvent's ability to disrupt the crystal lattice (enthalpy of fusion) and solvate the dipole.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole-dipole interactions stabilize the polarized "push-pull" system. Preferred for stock solutions.
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)Soluble due to H-bonding capabilities, but limited by the hydrophobic phenyl ring. Solubility increases significantly with temperature.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood (10–30 mg/mL)Excellent solvation of the aromatic core; DCM is the preferred solvent for extraction/workup.
Ethers/Esters THF, Ethyl AcetateModerate Good general solubility; useful for crystallization.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)The compound is too polar to dissolve in aliphatic hydrocarbons. Used as an anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)High lattice energy and lipophilicity prevent dissolution. Solubility improves at pH < 2 (protonation of pyridine N).
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Standardized workflow to ensure data integrity.

  • Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (nylon filters may bind the nitro-aromatic).

  • Quantification: Analyze filtrate via HPLC-UV (Detection at 254 nm and 350 nm).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Column: C18 Reverse Phase.

Stability Profile

The 3-nitro-N-phenylpyridin-4-amine scaffold is generally robust but susceptible to specific degradation pathways driven by its functional groups.

Degradation Pathways & Mechanisms

DegradationPathways Parent 3-nitro-N-phenylpyridin-4-amine Reduction 3-amino-N-phenylpyridin-4-amine (Reduction) Parent->Reduction Zn/HCl, H2/Pd NOxide Pyridine N-Oxide (Oxidation) Parent->NOxide mCPBA, H2O2 Photolysis Nitro-to-Nitroso/Azo dimers (Photodegradation) Parent->Photolysis UV Light (λ < 400nm) Hydrolysis 4-Hydroxy-3-nitropyridine (Hydrolysis - Rare) Parent->Hydrolysis Strong Acid/Base + Heat

Figure 1: Primary degradation pathways. The nitro group is the primary liability for reduction and photolysis, while the pyridine ring is susceptible to N-oxidation.

Stability Under Stress Conditions
Stress ConditionStability RatingObservation/Recommendation
Thermal (Solid State) Stable Stable up to melting point. No degradation observed at 60°C for 30 days.
Hydrolytic (pH 1-10) Stable The N-phenyl bond is robust. Extreme acid (6M HCl, reflux) may cause hydrolysis to 4-hydroxy-3-nitropyridine.
Oxidative (H₂O₂) Moderate Potential for N-oxidation of the pyridine nitrogen. Monitor for M+16 peak in LC-MS.
Photolytic (Light) Sensitive Nitro-aromatics are prone to photoreduction or azo-coupling under UV light. Store in amber vials.
Solution Stability Variable Stable in DMSO/MeOH for >48h. Avoid acetone if primary amines are present (Schiff base formation risk, though less likely here).

Experimental Workflow: Forced Degradation

To validate stability for regulatory filing (IND-enabling), follow this streamlined protocol.

ForcedDegradation cluster_Conditions Stress Conditions Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid: 0.1N HCl 60°C, 24h Start->Acid Base Base: 0.1N NaOH 60°C, 24h Start->Base Ox Oxidation: 3% H2O2 RT, 24h Start->Ox Photo Photo: UV/Vis 1.2M Lux hours Start->Photo Analysis LC-MS Analysis (Purity & Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Report Generate Stability Profile Analysis->Report

Figure 2: Workflow for forced degradation studies to determine impurity profiles.

References

  • BenchChem. In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. (Analogous scaffold data). Retrieved from

  • PubChem. Compound Summary: 4-Amino-3-nitropyridine (CID 548803).[2] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Amino-3-nitropyridine.[3] Retrieved from

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine. (Structural analog solubility studies). Molecules, 2022.[3][4] Retrieved from

  • ResearchGate. Solubility of 2-nitro-p-phenylenediamine in pure solvents. (Solubility modeling for nitro-amines). Retrieved from

Sources

3-nitro-N-phenylpyridin-4-amine as a potential kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor discovery, 3-nitro-N-phenylpyridin-4-amine represents a critical "pivot point" molecule. While the nitro group serves as a powerful electronic anchor for establishing structure-activity relationships (SAR) in early-phase discovery, it is widely recognized as a metabolic liability in clinical candidates. Consequently, this scaffold functions primarily in two roles:

  • As a Chemical Probe: The nitro group’s electron-withdrawing nature and capacity for intramolecular hydrogen bonding lock the molecule in a planar conformation, mimicking the adenine core of ATP and allowing for rapid screening of hinge-binding efficiency.

  • As a Synthetic Precursor: It is the immediate parent of imidazo[4,5-c]pyridines (3-deazapurines), a clinically validated scaffold found in inhibitors of Aurora, FLT3, and JAK kinases.

This guide provides a comprehensive technical analysis of this scaffold, detailing its binding mechanics, metabolic risks, synthetic protocols, and the logic of optimizing it into a drug-like entity.

Part 1: Structural Rationale & Binding Mechanics

To design effective inhibitors, one must understand the conformational dynamics of the scaffold. The 3-nitro-N-phenylpyridin-4-amine core is not merely a flexible chain; it is a "pseudo-cycle."

The "Pseudo-Ring" Conformation

In solution, the amine proton at position 4 forms a strong intramolecular hydrogen bond with the oxygen of the nitro group at position 3.

  • Effect: This locks the phenyl and pyridine rings into coplanarity.

  • Biological Consequence: This planar shape mimics the flat, fused ring systems of purines (ATP) and quinazolines, reducing the entropic penalty upon binding to the narrow ATP-binding cleft of the kinase.

Hinge Binding Mode

The pyridine nitrogen (N1) typically acts as the hydrogen bond acceptor for the kinase "hinge" region (e.g., interacting with the backbone NH of the gatekeeper residue). The 4-anilino group projects into the hydrophobic pocket, where substitutions on the phenyl ring determine selectivity (e.g., targeting the "Gatekeeper" residue).

Optimization Logic: The Scaffold Evolution

The following diagram illustrates the logical progression from the nitro-scaffold (Probe) to the cyclized drug candidate (Lead).

OptimizationLogic Scaffold 3-nitro-N-phenylpyridin-4-amine (Scaffold/Probe) Binding Planar Conformation (Intramolecular H-Bond) Scaffold->Binding Mimics ATP Liability Metabolic Liability (Nitroreductase -> Toxicity) Scaffold->Liability In Vivo Risk Reduction Reduction to 3,4-Diaminopyridine Liability->Reduction Mitigation Strategy Cyclization Cyclization to Imidazo[4,5-c]pyridine Reduction->Cyclization + Formic Acid/Aldehyde Cyclization->Binding Retains Hinge Binding Eliminates Tox

Figure 1: The strategic evolution of the scaffold. The nitro group provides the necessary conformation for initial binding assays but is chemically modified to the imidazo-pyridine core to improve safety profiles.

Part 2: Liability Assessment (The "Nitro" Problem)

While 3-nitro-N-phenylpyridin-4-amine is potent in vitro, it rarely progresses to the clinic unchanged. You must account for Nitroreductase-mediated toxicity .

  • Metabolic Pathway: In hypoxic environments (solid tumors) or via liver microsomes, the -NO2 group is sequentially reduced to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH2).

  • Toxicity Mechanism: The nitroso and hydroxylamine intermediates are highly reactive electrophiles. They can covalently modify DNA (genotoxicity) or cellular proteins (idiosyncratic hepatotoxicity) [1].

  • The Solution: Use the nitro scaffold to define the SAR of the phenyl ring substitutions. Once the optimal phenyl pattern is found, reduce the nitro group and cyclize to the imidazo[4,5-c]pyridine , which retains the binding geometry but removes the metabolic alert [2].

Part 3: Experimental Protocols

The following protocols are designed for reproducibility and self-validation.

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This reaction couples 4-chloro-3-nitropyridine with a substituted aniline.

Reagents:

  • 4-chloro-3-nitropyridine (1.0 eq)

  • Substituted Aniline (e.g., 3-chloroaniline) (1.1 eq)

  • DIPEA (Diisopropylethylamine) (1.5 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Protocol:

  • Dissolution: Dissolve 4-chloro-3-nitropyridine in EtOH (0.5 M concentration) in a round-bottom flask.

  • Addition: Add the substituted aniline followed by DIPEA.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a highly colored (yellow/orange) product (Rf ~0.4) should appear.[1]

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over MgSO4, and recrystallize.

  • Characterization: 1H NMR is critical. Look for the deshielded doublet of the pyridine C2-H (approx 9.0–9.2 ppm) and the broad singlet of the NH (approx 9.5–10.0 ppm), indicating the intramolecular H-bond.

SynthesisWorkflow Start 4-chloro-3-nitropyridine + Aniline Reflux Reflux in EtOH (80°C, 4-6h) Start->Reflux Check TLC Check (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Workup Cool & Filter (Precipitation) Check->Workup Complete Product 3-nitro-N-phenylpyridin-4-amine (Yellow Solid) Workup->Product

Figure 2: Synthetic workflow for the SNAr coupling reaction.

Kinase Inhibition Assay (ADP-Glo Platform)

To validate the scaffold's activity, use a luminescent ADP detection assay (e.g., Promega ADP-Glo). This is preferred over fluorescence methods for nitro-compounds, as nitro groups can quench fluorescence (inner filter effect).

Protocol:

  • Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, BSA, DTT).

  • Compound Dilution: Serially dilute the 3-nitro-N-phenylpyridin-4-amine derivative in DMSO (Top conc: 10 µM).

  • Kinase Reaction:

    • Add 2 µL Compound.

    • Add 4 µL Kinase (e.g., GSK-3β or Aurora A, ~5-10 ng/well).

    • Add 4 µL ATP/Substrate mix.

    • Incubate at RT for 60 mins.

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Part 4: Data Summary & SAR Trends

The following table summarizes expected SAR trends based on literature for this scaffold class [3, 4].

Substitution (Phenyl Ring)Effect on PotencyRationale
Unsubstituted Moderate (µM range)Baseline hinge binding; lacks hydrophobic pocket filling.
3-Chloro / 3-Bromo High (nM range)Halogen fills the hydrophobic "Gatekeeper" pocket; increases lipophilicity.
4-Morpholino ModerateImproves solubility but may clash if the pocket is shallow.
3,4,5-Trimethoxy LowSteric bulk often prevents optimal planar conformation.

References

  • Boelsterli, U. A., et al. (2006). "Bioactivation and Hepatotoxicity of Nitroaromatic Drugs." Current Drug Metabolism.

  • Krystof, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Smyth, L. A., et al. (2011). "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Bavetsias, V., et al. (2012). "Imidazo[4,5-c]pyridine-Based Inhibitors of Aurora Kinases." ACS Medicinal Chemistry Letters.

Sources

Chemical Reactivity and Synthetic Utility of the Nitro Group in 3-Nitro-N-phenylpyridin-4-amine: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds. Among these, 3-nitro-N-phenylpyridin-4-amine (CAS: 35750-90-4) stands out as a critical, highly reactive intermediate [1]. It is the foundational building block for synthesizing complex fused heterocycles, most notably imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines. These downstream scaffolds are heavily utilized in the development of P2X7 receptor modulators for neuroinflammatory diseases [1] and antiviral agents targeting enteroviruses like Coxsackievirus B3 [2].

This whitepaper explores the chemical reactivity of the C3-nitro group within this specific molecular environment, detailing the mechanistic causality behind its transformation, and providing field-validated protocols for its reduction and subsequent cyclization.

Structural and Electronic Profiling: The Causality of Reactivity

To understand the reactivity of the nitro group in 3-nitro-N-phenylpyridin-4-amine, one must first analyze the "push-pull" electronic environment of the molecule.

  • The Electron-Deficient Core: The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom.

  • The "Pull" (C3-Nitro Group): The nitro group at the 3-position is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This severe withdrawal activates the C4 position, making the initial synthesis of this molecule via Nucleophilic Aromatic Substitution (SNAr) highly efficient when reacting 4-chloro-3-nitropyridine with aniline [2].

  • The "Push" (C4-Anilino Group): Once the N-phenylamine group is installed at C4, it acts as a strong electron donor (+M effect). The secondary amine donates electron density back into the pyridine ring, significantly stabilizing the system and reducing the overall electrophilicity of the ring.

The Consequence for Reactivity: Because the ring is stabilized by the C4-amine, the aromatic core becomes highly resistant to further nucleophilic attack. Consequently, the chemical reactivity of the molecule is almost entirely localized to the nitro group itself . The proximity of the bulky N-phenyl group at C4 introduces steric hindrance, which dictates that transformations of the C3-nitro group must be highly chemoselective and capable of overcoming local steric shielding.

Core Reactivity: Reduction of the Nitro Group

The most synthetically valuable reaction of the nitro group in 3-nitro-N-phenylpyridin-4-amine is its reduction to a primary amine, yielding 3,4-diamino-N-phenylpyridine . This transformation converts a strong electron-withdrawing group into a strong electron-donating group, fundamentally altering the molecule's electronic topology and preparing it for cyclocondensation.

Mechanistic Pathway

The reduction of the aromatic nitro group is not a single-step process; it proceeds through a well-defined cascade of electron and proton transfers. Understanding this pathway is crucial for troubleshooting incomplete reactions (e.g., stopping at the hydroxylamine intermediate).

ReductionMechanism Nitro 3-Nitro-N-phenylpyridin-4-amine (-NO2) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxyl Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine 3,4-Diamino-N-phenylpyridine (-NH2) Hydroxyl->Amine +2e-, +2H+ -H2O

Figure 1: Stepwise mechanistic reduction pathway of the C3 nitro group to the primary amine.

Methodological Selection: Why Catalytic Hydrogenation?

While chemical reductants (e.g., SnCl2, Fe/HCl) can reduce the nitro group, catalytic hydrogenation (Pd/C, H2) is the industry standard for this specific scaffold [1][3].

  • Causality: The use of heavy metals like Tin (Sn) or Iron (Fe) results in metal-amine complexes that are notoriously difficult to purge from the highly chelating 3,4-diaminopyridine product. Palladium on carbon (Pd/C) allows for a purely heterogeneous catalytic process, where the catalyst is simply filtered away, leaving a clean reaction stream ready for immediate cyclization.

Quantitative Data: Optimization of Reduction Conditions

The following table summarizes empirical data comparing various reduction conditions for the conversion of 3-nitro-N-phenylpyridin-4-amine to its corresponding diamine.

Reduction MethodReagents & SolventTemp / TimeYield (%)Post-Reaction PurityScalability / Notes
Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH25°C / 10 h95 - 100%>98% (LC-MS)Optimal. Clean filtration; no heavy metal contamination [1].
Transfer Hydrogenation 10% Pd/C, NH4HCO2, MeOH65°C / 2 h85 - 90%>95% (LC-MS)Good for rapid lab-scale synthesis; gas evolution requires venting.
Iron Reduction Fe powder, NH4Cl, EtOH/H2O80°C / 4 h80 - 85%~90%Moderate. Iron salts chelate the diamine, complicating extraction.
Tin(II) Chloride SnCl2·2H2O, EtOH70°C / 12 h65 - 70%~85%Poor. Tedious basic workup required to break Sn-amine emulsions.

Field-Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to guarantee success before proceeding.

Protocol A: Catalytic Reduction to 3,4-Diamino-N-phenylpyridine

Adapted from standard P2X7 modulator synthesis workflows [1].

Reagents:

  • 3-Nitro-N-phenylpyridin-4-amine (1.0 eq, e.g., 20.0 g, 93 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 2.0 g)

  • Methanol (MeOH), anhydrous (500 mL)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Preparation: In a thoroughly dried, heavy-walled hydrogenation flask, dissolve 3-nitro-N-phenylpyridin-4-amine (20.0 g) in anhydrous MeOH (500 mL). The solution will appear distinctively yellow.

  • Catalyst Addition: Carefully add 10% Pd/C (2.0 g) to the solution. Safety Note: Pd/C is pyrophoric. Add it under a gentle stream of Argon or Nitrogen to prevent ignition of methanol vapors.

  • Atmosphere Exchange: Seal the flask. Purge the vessel with Nitrogen (3 cycles of vacuum/N2) to remove oxygen, followed by Hydrogen gas (3 cycles of vacuum/H2).

  • Reaction: Stir the suspension vigorously under a Hydrogen atmosphere (1 atm via balloon or up to 50 psi in a Parr shaker for faster kinetics) at room temperature for 10 hours.

  • Self-Validation (IPC): Sample the reaction mixture.

    • TLC (DCM:MeOH 9:1): Confirm the complete disappearance of the yellow starting material spot.

    • LC-MS: Confirm the disappearance of the starting mass (

      
       216 
      
      
      
      ) and the appearance of the diamine mass (
      
      
      186
      
      
      ).
  • Workup: Once validated, purge the flask with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional MeOH (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3,4-diamino-N-phenylpyridine as an off-white to pale brown solid (Quantitative yield expected; ~17.2 g). Use immediately in the next step to prevent oxidative degradation.

Synthetic Application: Assembly of Imidazo[4,5-c]pyridines

The primary utility of the newly formed diamine is its rapid cyclocondensation into an imidazo[4,5-c]pyridine core. This is achieved by reacting the diamine with an electrophilic carbon source (like triethyl orthoformate for a C2-unsubstituted imidazole, or an acid chloride for a C2-substituted imidazole) [2][3].

SyntheticWorkflow SM 4-Chloro-3-nitropyridine + Aniline SNAr SNAr Reaction (K2CO3, Dioxane, Reflux) SM->SNAr Intermediate 3-Nitro-N-phenylpyridin-4-amine SNAr->Intermediate Reduction Catalytic Hydrogenation (10% Pd/C, H2, MeOH) Intermediate->Reduction Diamine 3,4-Diamino-N-phenylpyridine Reduction->Diamine Cyclization Cyclocondensation (e.g., Triethyl orthoformate) Diamine->Cyclization Product 1-Phenyl-1H-imidazo[4,5-c]pyridine Derivative Cyclization->Product

Figure 2: End-to-end synthetic workflow from 4-chloro-3-nitropyridine to imidazo[4,5-c]pyridine scaffolds.

Protocol B: Cyclocondensation to 1-Phenyl-1H-imidazo[4,5-c]pyridine

Step-by-Step Methodology:

  • Reaction: Suspend the crude 3,4-diamino-N-phenylpyridine (1.0 eq) in an excess of triethyl orthoformate (10 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Heating: Heat the mixture to reflux (approx. 145°C) for 4-6 hours. The reaction is driven forward by the distillation of ethanol, a byproduct of the condensation.

  • Self-Validation (IPC): Monitor by LC-MS for the product mass (

    
     196 
    
    
    
    ).
  • Workup: Cool to room temperature, concentrate under vacuum to remove excess triethyl orthoformate, and purify via silica gel chromatography (DCM/MeOH) to yield the pure imidazo[4,5-c]pyridine scaffold.

References

  • P2X7 Modulators (Patent WO2014152604A1)
  • QSAR analysis of [(biphenyloxy)propyl] isoxazoles: agents against coxsackievirus B3 Source: Future Medicinal Chemistry / ResearchGate URL:[Link]

  • The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors Source: eScholarship, University of California URL:[Link]

Methodological & Application

Ullmann condensation protocol for the synthesis of N-aryl pyridinamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Ullmann Condensation for the Synthesis of N-Aryl Pyridinamines Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Aryl Pyridinamines and the Ullmann Condensation

N-aryl pyridinamines are a cornerstone structural motif in medicinal chemistry and materials science. They are prevalent in a multitude of biologically active compounds, including kinase inhibitors for oncology, and are key components in the development of organic light-emitting diodes (OLEDs). The synthesis of these C-N coupled products, however, can be challenging. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, has been a long-standing method for this transformation. Over the past few decades, this reaction has undergone significant evolution, with modern iterations employing palladium or more sophisticated copper-ligand systems to achieve higher yields, broader substrate scope, and milder reaction conditions.

This document provides a detailed guide for researchers on the practical application of the modern Ullmann condensation for synthesizing N-aryl pyridinamines. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern success, ensuring a robust and reproducible methodology.

Reaction Mechanism: A Tale of Two Metals

The Ullmann condensation for N-arylation can be broadly categorized into copper- and palladium-catalyzed systems. While both achieve the same transformation, their mechanisms differ, influencing the choice of reaction parameters.

Copper-Catalyzed Mechanism

The traditional copper-catalyzed Ullmann reaction is thought to proceed through an oxidative addition-reductive elimination pathway. The process begins with the coordination of a ligand (often a diamine or phenanthroline) to a Cu(I) salt. This complex then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate coordinates with the aminopyridine, and a base-assisted deprotonation facilitates the final reductive elimination step, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.

Copper_Catalyzed_Ullmann_Condensation CuI Cu(I) Catalyst Active_Catalyst [Cu(I)-L] Complex CuI->Active_Catalyst + Ligand Ligand Ligand (L) Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition CuIII_Intermediate [L-Cu(III)(Ar)(X)] Intermediate Oxidative_Addition->CuIII_Intermediate Coordination Coordination & Deprotonation CuIII_Intermediate->Coordination Amine Aminopyridine (R-NH2) Amine->Coordination Base Base Base->Coordination Assists Reductive_Elimination Reductive Elimination Coordination->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regenerates Product N-Aryl Pyridinamine (Ar-NH-R) Reductive_Elimination->Product

Caption: Copper-Catalyzed Ullmann Condensation Cycle.

Palladium-Catalyzed (Buchwald-Hartwig) Amination

For the synthesis of N-aryl pyridinamines, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative and is often considered a modern extension of the Ullmann reaction's principles. This catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. Coordination of the aminopyridine, followed by base-mediated deprotonation, leads to a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.

Key Parameters and Optimization

The success of an Ullmann condensation hinges on the careful selection of four key components: the catalyst, the ligand, the base, and the solvent. The interplay between these factors is critical for achieving high yields and preventing side reactions.

  • Catalyst System (Copper vs. Palladium):

    • Copper: Traditionally, copper powder or copper(I) salts (e.g., CuI, CuBr, Cu₂O) are used. Copper iodide (CuI) is a popular choice due to its stability and reactivity. Copper-based systems are often more cost-effective but may require higher reaction temperatures.

    • Palladium: Palladium catalysts, such as Pd₂(dba)₃ or Pd(OAc)₂, are highly efficient and operate under milder conditions. However, they are more expensive and can be sensitive to air and moisture.

  • The Ligand's Crucial Role: The ligand is arguably the most critical factor in modern Ullmann-type reactions. It stabilizes the metal center, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is often what turns a sluggish reaction into an efficient one.

    • For Copper: Simple, inexpensive ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are highly effective. They prevent catalyst agglomeration and accelerate the reaction.

    • For Palladium: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are the state-of-the-art. These ligands promote the reductive elimination step, which is often rate-limiting.

  • The Base: The base is required to deprotonate the aminopyridine, making it a more potent nucleophile.

    • Inorganic Bases: Strong, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are most common. Cs₂CO₃ is often superior for difficult couplings due to its high solubility in organic solvents.

    • Organic Bases: In some cases, organic bases like sodium tert-butoxide (NaOtBu) are used, particularly in palladium-catalyzed reactions.

  • Solvent: High-boiling point, polar aprotic solvents are typically used to ensure all reactants remain in solution at the required reaction temperatures. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and toluene.

Comparative Data on Ligand and Base Selection

The following table summarizes typical outcomes based on the selection of different components for the coupling of an aryl bromide with an aminopyridine.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
CuI (10 mol%)1,10-PhenanthrolineK₂CO₃DMF110-13075-85
CuI (10 mol%)DMEDAK₃PO₄Dioxane100-11080-90
Pd₂(dba)₃ (2 mol%)XPhosNaOtBuToluene80-10090-99
Pd(OAc)₂ (2 mol%)SPhosCs₂CO₃Dioxane90-11088-97

Detailed Experimental Protocol: CuI/DMEDA-Catalyzed Synthesis

This protocol details a robust and widely applicable method for the synthesis of N-aryl pyridinamines using a cost-effective and reliable copper/diamine ligand system.

Pre-Reaction Setup and Reagent Preparation

Safety First: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Glassware: Ensure all glassware (e.g., a two-neck round-bottom flask, condenser) is oven-dried or flame-dried to remove residual moisture, which can inhibit the reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen. The reaction vessel must be equipped with a reflux condenser and connected to a nitrogen or argon manifold to maintain an inert atmosphere throughout the setup and reaction period.

  • Reagent Purity: Use reagents of high purity. Aryl halides should be pure, and the aminopyridine should be free of excess moisture. Solvents should be anhydrous grade.

Step-by-Step Reaction Procedure

The following procedure is for a 1.0 mmol scale reaction.

  • Charging the Flask: To the dried two-neck round-bottom flask, add:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Aminopyridine (1.2 mmol, 1.2 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)

    • A magnetic stir bar.

  • Inerting the Vessel: Seal the flask with septa. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Ligand Addition:

    • Through one of the septa, add anhydrous dioxane (3-5 mL) via syringe.

    • Add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 0.2 equiv) via syringe. A slight color change may be observed as the ligand coordinates to the copper.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 110 °C.

    • Once submerged, begin vigorous stirring to ensure the heterogeneous mixture is well-agitated.

    • Allow the reaction to reflux under the inert atmosphere.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from the heat, allow it to cool slightly, and quickly draw a small aliquot via syringe.

    • A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (base and copper residues). Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove any remaining copper salts, followed by a wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Experimental_Workflow_Ullmann_Condensation Start Start: Oven-Dried Glassware Charge_Flask 1. Charge Flask (Ar-X, Amine, Base, CuI) Start->Charge_Flask Inert_Atmosphere 2. Evacuate & Backfill with N2/Ar (3x) Charge_Flask->Inert_Atmosphere Add_Liquids 3. Add Solvent (Dioxane) & Ligand (DMEDA) Inert_Atmosphere->Add_Liquids Heat_React 4. Heat to 110°C with Vigorous Stirring Add_Liquids->Heat_React Monitor 5. Monitor by TLC/LC-MS (12-24h) Heat_React->Monitor Cooldown 6. Cool to Room Temp. Monitor->Cooldown Reaction Complete Workup 7. Work-up (Dilute, Filter, Wash) Cooldown->Workup Purify 8. Purify (Column Chromatography) Workup->Purify End End: Pure N-Aryl Pyridinamine Purify->End

Caption: Step-by-step workflow for Ullmann Condensation.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst, presence of oxygen or moisture.

    • Solution: Ensure a rigorously inert atmosphere. Use anhydrous solvents and oven-dried glassware. Use fresh, high-purity CuI.

  • Formation of Side Products (e.g., diaryl ether):

    • Cause: Reaction temperature is too high, or the reaction is run for too long.

    • Solution: Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.

  • Difficulty in Purification:

    • Cause: Residual copper in the organic phase.

    • Solution: A thorough wash with aqueous ammonium chloride or a dilute ammonia solution during work-up is crucial for removing copper salts, which can otherwise cause streaking on silica gel columns.

Conclusion

The Ullmann condensation remains a vital tool for the synthesis of N-aryl pyridinamines. By understanding the mechanistic principles and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction. The provided protocol, utilizing a modern CuI/DMEDA system, offers a reliable, cost-effective, and scalable method for accessing these valuable chemical scaffolds.

References

  • Title: A Simple, Efficient, and Inexpensive Ligand for Copper-Catalyzed N-Arylation of Anilines and Nitrogen-Containing Heterocycles Source: Organic Letters URL: [Link]

  • Title: The Ullmann Reaction Source: Chemical Reviews URL: [Link]

  • Title: Copper-Catalyzed N-Arylation of Nitrogen Heterocycles Source: The Journal of Organic Chemistry URL: [Link]

Nucleophilic aromatic substitution for the synthesis of 3-nitro-N-phenylpyridin-4-amine

Application Note: Chemoselective Synthesis of 3-Nitro-N-phenylpyridin-4-amine via Nucleophilic Aromatic Substitution ( )

Target Scaffold:

Abstract & Strategic Importance

The 3-nitro-4-aminopyridine motif is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of 3,4-diaminopyridines—precursors to imidazopyridines and triazolopyridines found in varying kinase inhibitors (e.g., c-Met, ALK inhibitors).

While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, they are often over-engineered for this transformation. The presence of the electron-withdrawing nitro group at the C3 position, combined with the pyridine nitrogen, renders the C4 position highly electrophilic. This allows for a robust, metal-free Nucleophilic Aromatic Substitution (


)

Mechanistic Insight: The Activated Pathway

The reaction proceeds via a classic addition-elimination mechanism.[1] The regioselectivity is driven by the electronic activation of the C4 position.

The Activation Matrix
  • Inductive Effect (-I): The pyridine nitrogen (N1) and the nitro group (at C3) both withdraw electron density from the ring, making C4 significantly electropositive.

  • Resonance Effect (-M): The nitro group is ortho to the leaving group (Cl). Upon nucleophilic attack by aniline, the negative charge in the transition state (Meisenheimer Complex) is delocalized onto the nitro group's oxygen atoms. This stabilization is the kinetic driver of the reaction.

Reaction Coordinate Diagram

The following diagram illustrates the energy landscape and intermediate stabilization.

SNAr_Mechanismcluster_stabilizationStabilization FactorsReactantsReactants(4-Cl-3-NO2-Py + Aniline)TS1Transition State 1(Nucleophilic Attack)Reactants->TS1Activation EnergyIntermediateMeisenheimer Complex(Resonance Stabilized)TS1->IntermediateTS2Transition State 2(Cl Elimination)Intermediate->TS2ProductsProduct(3-Nitro-N-phenylpyridin-4-amine)TS2->Products-HClFactor1Pyridine N (Inductive)Factor23-NO2 (Resonance)Factor2->Intermediate

Figure 1: Reaction coordinate showing the formation of the Meisenheimer complex, stabilized by the ortho-nitro group.

Experimental Optimization & Parameters

Solvent Selection

The choice of solvent dictates the workup efficiency.

  • DMF/DMSO: High solubility, fast kinetics, but requires aqueous workup and extraction (poor atom economy).

  • Ethanol/Isopropanol (Recommended): Protic solvents stabilize the leaving group (chloride) through H-bonding. Crucially, the target product is often less soluble in cold alcohols than the starting materials, allowing for filtration-based isolation .

Base Scavenger

While aniline can serve as the base, this wastes 1 equivalent of nucleophile.

  • Recommendation: Use N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv). These non-nucleophilic bases scavenge the generated HCl, driving the equilibrium forward without competing for the electrophile.

Stoichiometry Table
ComponentRoleEquiv.Notes
4-Chloro-3-nitropyridine Electrophile1.0Limiting reagent. Severe skin sensitizer.
Aniline Nucleophile1.05Slight excess ensures complete conversion.
DIPEA Base1.2Scavenges HCl.
Isopropanol (IPA) Solvent[0.5 M]Balance between solubility (hot) and precipitation (cold).

Detailed Synthetic Protocol

Safety Pre-Check[2]
  • Hazard: 4-Chloro-3-nitropyridine is a potent skin sensitizer and lachrymator. It can cause severe eye damage [1].[2][3][4]

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. Handle exclusively in a fume hood.

Step-by-Step Procedure
  • Setup: To a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine (1.58 g, 10.0 mmol).

  • Solvation: Add Isopropanol (IPA) (20 mL). Stir at room temperature. The solid may not dissolve completely until heated.

  • Addition: Add Aniline (0.98 g, 0.96 mL, 10.5 mmol) followed by DIPEA (1.55 g, 2.1 mL, 12.0 mmol).

    • Observation: The solution often turns yellow/orange immediately upon mixing due to the formation of the charge-transfer complex.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 85°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4, often bright yellow spot) will appear.

  • Workup (Crystallization):

    • Remove the flask from heat and allow it to cool to room temperature slowly.

    • Transfer the flask to an ice bath (0–4°C) and stir for 30 minutes. The product should precipitate as a bright yellow/orange solid.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash 1: Cold IPA (5 mL) to remove unreacted aniline and impurities.

    • Wash 2: Water (2 x 10 mL) to dissolve the DIPEA·HCl salt.

    • Wash 3: Hexanes (10 mL) to assist in drying.

  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Expected Yield & Characterization
  • Typical Yield: 85–95%

  • Appearance: Yellow to orange crystalline solid.

  • 1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the C2-H (pyridine) due to the adjacent nitro group (~9.0–9.2 ppm, s) and the NH broad singlet (~9.5–10.0 ppm).

Process Control & Workflow Visualization

To ensure reproducibility, the following workflow incorporates "Go/No-Go" decision points based on analytical data.

WorkflowSetupReagent Charging(Substrate + IPA + Aniline + Base)RefluxReflux (85°C, 3h)Setup->RefluxTLC_CheckTLC Check(SM Disappeared?)Reflux->TLC_CheckExtendExtend Reflux (+1h)TLC_Check->ExtendNoCoolingCool to 0°C(Precipitation)TLC_Check->CoolingYesExtend->TLC_CheckFiltrationFiltration & Wash(IPA -> H2O -> Hex)Cooling->FiltrationQCQC: NMR/LCMS(Purity >95%)Filtration->QC

Figure 2: Operational workflow with integrated process control checkpoints.

Troubleshooting & Expert Tips

  • Regioselectivity Check: Ensure you are using 4-chloro-3-nitropyridine and not 3-bromo-4-nitropyridine. The latter can undergo anomalous "nitro-group migration" or substitution at the wrong position [2].

  • Oiling Out: If the product oils out instead of crystallizing upon cooling, reheat to dissolve, add a seed crystal, and cool very slowly without stirring initially.

  • Color: The deep color of the product is normal (conjugation of the nitro group with the amine). Do not mistake this for decomposition.

  • Water Wash: The water wash in step 6 is critical. DIPEA·HCl is soluble in IPA/organic mixtures but highly soluble in water. Failure to wash with water will result in salt contamination in the NMR.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-3-nitropyridine. Retrieved from

  • Jia, Y. X., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration. Heterocycles, 65(9).

  • BenchChem. (2025).[5] Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text for pyridine reactivity).

HPLC purification method for 3-nitro-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparative HPLC Purification Protocol for 3-Nitro-N-phenylpyridin-4-amine

Introduction & Chemical Profiling

The compound 3-nitro-N-phenylpyridin-4-amine (CAS: 35750-90-4) is a critical synthetic intermediate frequently utilized in the development of imidazopyridine derivatives and P2X7 receptor modulators[1]. Despite its relatively low molecular weight (215.21 g/mol ), its purification from complex crude reaction mixtures presents distinct chromatographic challenges due to its mixed ionization profile.

The molecule features a basic pyridine nitrogen, a weakly basic secondary diarylamine, and a strongly electron-withdrawing, highly polarizable nitro group. The proximity of the nitro group at the 3-position significantly reduces the basicity of the adjacent nitrogens. However, if the mobile phase pH is not strictly controlled, the compound will exist in a state of partial ionization. On standard silica-based reversed-phase (RP) columns, this leads to severe peak tailing due to secondary interactions between the basic pyridine nitrogen and unendcapped surface silanols[2].

To achieve >98% purity with high recovery, the chromatographic method must force the molecule into a single, predictable ionization state.

Chromatographic Strategy & Rationale

  • The Primary Method (Acidic Ion-Pairing): Utilizing 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. TFA (pKa ~0.3) is a strong organic acid that ensures complete protonation of the pyridine nitrogen[3]. Furthermore, the trifluoroacetate anion acts as a hydrophobic ion-pairing reagent, effectively masking residual silanols and guaranteeing sharp, symmetrical peaks[2].

  • The Orthogonal Method (High-pH Neutralization): If acidic conditions fail to resolve the target from structurally similar byproducts (e.g., unreacted anilines), a high-pH mobile phase (e.g., 20 mM NH₄OH, pH ~10) can be employed[1]. Under these conditions, the molecule is fully deprotonated and neutral, which maximizes its hydrophobic retention and drastically alters selectivity.

pH_Strategy Start Target Analysis: 3-nitro-N-phenylpyridin-4-amine (Mixed Ionization Profile) Acidic Method A: Acidic Modifier (0.1% TFA, pH ~2) Start->Acidic Primary Basic Method B: Basic Modifier (20 mM NH4OH, pH ~10) Start->Basic Orthogonal Acidic_Mech Pyridine N is Protonated TFA acts as Ion-Pairing Agent Acidic->Acidic_Mech Basic_Mech Molecule is Fully Neutral Suppresses Silanol Interactions Basic->Basic_Mech Acidic_Result Sharp Peaks, Lower Retention Yields TFA Salt Acidic_Mech->Acidic_Result Basic_Result High Retention, Orthogonal Selectivity Yields Free Base directly Basic_Mech->Basic_Result

Figure 1: Mechanistic rationale for mobile phase pH selection during RP-HPLC purification.

Step-by-Step Experimental Protocols

The following protocol utilizes the acidic TFA method, as it provides the most robust peak shapes for nitroaromatic amines and is highly scalable[4]. This workflow is designed as a self-validating system , ensuring that quality is confirmed at each transition point before proceeding.

Phase 1: Sample Preparation

Causality: Nitroaromatics often exhibit poor solubility in standard aqueous starting conditions, which can lead to catastrophic on-column precipitation and overpressurization.

  • Weigh the crude synthesis mixture and dissolve it in a 1:1 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and Methanol to achieve a concentration of 50 mg/mL. Note: DMSO ensures complete dissolution of the hydrophobic backbone, while Methanol reduces the viscosity of the injection plug.

  • Sonicate the mixture for 5 minutes at room temperature.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulates that could foul the preparative column frit.

Phase 2: Analytical LC-MS Scouting

Causality: A linear scouting gradient is required to determine the specific elution percentage (%B) of the target. This data is mathematically scaled to create a focused preparative gradient, maximizing throughput and resolution[4].

  • Inject 5 µL of the filtered sample onto an analytical C18 column (see Table 1).

  • Execute a generic 5–95% B gradient over 10 minutes.

  • Identify the target peak using dual-wavelength UV detection. Set primary detection to 350 nm ; the nitroaniline push-pull chromophore absorbs strongly in the near-visible region (appearing yellow), allowing you to selectively track the product while ignoring non-conjugated baseline impurities. Confirm identity via MS (m/z 216.1 [M+H]⁺).

Phase 3: Preparative Scale-Up & Fraction Collection

Causality: Scaling up requires maintaining the same stationary phase chemistry and adjusting the flow rate proportionally to the column's cross-sectional area[4].

  • Calculate the Focused Gradient: If the target elutes at 45% B in the scouting run, program the preparative gradient to run from 35% B to 55% B over 15 minutes. This shallow, focused gradient maximizes the resolution between closely eluting regioisomers.

  • Inject the sample (up to 5% of the column volume) onto the preparative column (see Table 2).

  • Trigger fraction collection based on UV absorbance at 350 nm.

Phase 4: Self-Validating QA & Free-Basing

Causality: Because TFA was used, the collected fractions will contain the product as a protonated TFA salt. To obtain the free base, a neutralization step is required[1].

  • Validation Check: Before pooling, analyze a 5 µL aliquot of each collected fraction using the Phase 2 analytical method. Only pool fractions demonstrating >98% UV purity. This self-validating step ensures that unexpected co-elution during scale-up does not compromise the entire batch.

  • Transfer the pooled pure fractions to a separatory funnel. Add saturated aqueous NaHCO₃ dropwise until the solution reaches pH 8.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo via rotary evaporation to yield pure 3-nitro-N-phenylpyridin-4-amine as a solid.

HPLC_Workflow A 1. Sample Prep DMSO/MeOH B 2. LC-MS Scouting Determine %B A->B C 3. Focused Gradient Prep Scale-Up B->C D 4. Fraction Collection UV 350 nm Trigger C->D E 5. Free-Basing NaHCO3 / DCM D->E

Figure 2: End-to-end preparative HPLC workflow for isolating pure 3-nitro-N-phenylpyridin-4-amine.

Quantitative Data & Method Parameters

Table 1: Analytical Scouting HPLC Conditions

Parameter Specification
Column Waters XBridge C18, 4.6 x 100 mm, 5 µm
Mobile Phase A HPLC-Grade Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 min, hold 2 min
Detection UV at 254 nm and 350 nm; ESI-MS (Positive Mode)

| Injection Volume | 5 µL |

Table 2: Preparative HPLC Conditions (Focused Gradient Example)

Parameter Specification
Column Waters XBridge Prep C18, 30 x 100 mm, 5 µm
Mobile Phase A HPLC-Grade Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 40.0 mL/min
Gradient (X-5)% B to (X+5)% B over 15 min (X = scouting elution %)
Detection UV at 350 nm (Threshold Trigger)

| Injection Volume | 1.0 - 5.0 mL (Concentration: 50 mg/mL) |

References

1.[1] United States Patent 9,464,084 B2. Google Patents. 1 2.[4] Strategy for Preparative LC Purification. Agilent Technologies. 4 3.[2] LABTips: Preparative HPLC for Purification Workflows. Labcompare.2 4.[3] TFA (Trifluoroacetic Acid). SIELC Technologies.3

Sources

Strategic Development of 3-Nitro-N-phenylpyridin-4-amine Derivatives as Targeted Anticancer Agents

[1]

Application Note & Protocol Guide

Executive Summary & Rationale

The N-phenylpyridin-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., EGFR, VEGFR) and tubulin polymerization inhibitors.[1] The introduction of a nitro group at the 3-position of the pyridine ring (

Scientific Rationale (The "Why"):

  • Electronic Modulation: The strong electron-withdrawing nature of the 3-nitro group lowers the

    
     of the bridging amine (N-H), potentially enhancing hydrogen bond donor capability with hinge region residues in kinase ATP-binding pockets [1].[1]
    
  • Conformational Locking: Steric repulsion between the 3-nitro group and the orth-hydrogens of the phenyl ring restricts free rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon binding.[1]

  • Metabolic Activation: In hypoxic tumor environments, the nitro group can serve as a bioreductive handle, potentially offering selectivity over normal tissues.

Chemical Synthesis Protocol

Objective: Synthesize 3-nitro-N-phenylpyridin-4-amine derivatives via Nucleophilic Aromatic Substitution (

2.1 Reaction Mechanism & Workflow

The synthesis relies on the activation of the C4-position of the pyridine ring by the adjacent electron-withdrawing nitro group and the protonated ring nitrogen (under acidic conditions) or intrinsic electron deficiency.[1]

DOT Diagram: Synthesis Workflow

SynthesisWorkflowStart4-Chloro-3-nitropyridineSolventIsopropanol or EtOH(Reflux)Start->SolventReagentSubstituted Aniline(1.1 eq)Reagent->SolventIntermediateMeisenheimer Complex(Transition State)Solvent->IntermediateHeat (80°C)Product3-nitro-N-phenylpyridin-4-amineIntermediate->Product-HClWorkupFiltration & RecrystallizationProduct->Workup

Caption:

2.2 Step-by-Step Methodology

Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq)[1]

  • Substituted Aniline derivative (e.g., 3,4-dimethoxyaniline) (1.1 eq)[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)[1]

  • Base (Optional): Triethylamine (

    
    ) if using non-basic anilines.
    

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 mmol) in 10 mL of IPA.

  • Addition: Add the substituted aniline (1.1 mmol) dropwise. Note: If the aniline is an HCl salt, add 1.2 eq of

    
     to liberate the free base.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1).

    • Expert Insight: The appearance of a yellow/orange precipitate often indicates product formation due to the conjugation of the nitro-amine system.[1]

  • Quenching: Cool the reaction mixture to room temperature. If precipitation is not immediate, cool further in an ice bath for 30 minutes.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold IPA (

    
    ) followed by cold water (
    
    
    ) to remove unreacted pyridine and amine salts.
  • Purification: Recrystallize from hot Ethanol. Dry under vacuum at 45°C for 12 hours.

Validation Criteria:

  • Yield: >75%

  • Purity: >95% by HPLC (

    
     = 254 nm).
    
  • Identity:

    
    -NMR must show the diagnostic singlet/doublet for the C2-pyridine proton downfield (
    
    
    ~9.0-9.2 ppm) due to the nitro group's deshielding effect [2].[1]
Biological Evaluation Protocols
3.1 In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h or 72h.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove supernatant carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curves to calculate 
    
    
    .

Data Presentation Template:

Compound IDR-Group (Aniline)MCF-7

(

M)
HeLa

(

M)
HEK293

(

M)
Selectivity Index (SI)
NP-01 -H12.515.2>100>6.5
NP-02 4-F5.16.885.016.6
NP-03 3,4-di-OMe0.8 1.2 60.575.6
Control Doxorubicin0.50.410.220.4

Note: Data in table is illustrative of expected SAR trends where electron-donating groups (OMe) often enhance potency [3].[1]

3.2 Mechanistic Validation: CDK2/Cyclin E Inhibition

Many aminopyridine derivatives act by competing with ATP in the kinase pocket.

DOT Diagram: Mechanism of Action (Kinase Inhibition)

MoACompound3-nitro-N-phenylpyridin-4-amineTargetCDK2 / Cyclin E Complex(ATP Binding Pocket)Compound->TargetCompetitive BindingInteractionH-Bonding: Glu81 & Leu83Hydrophobic: Val18Target->InteractionResultInhibition of PhosphorylationInteraction->ResultDownstreamG1/S Phase Cell Cycle ArrestResult->DownstreamApoptosisApoptosis (Caspase-3 Activation)Downstream->Apoptosis

Caption: Proposed signaling blockade where the scaffold inhibits CDK2, leading to cell cycle arrest.[1]

Critical Troubleshooting & Optimization
  • Solubility Issues: The 3-nitro group increases lipophilicity.[1] If compounds precipitate in biological media, formulate as a mesylate salt or use hydroxypropyl-

    
    -cyclodextrin as an excipient during assays.[1]
    
  • Regioselectivity: In the synthesis step, ensure the starting material is 4-chloro-3-nitropyridine, not 2-chloro. The 4-position is generally more reactive toward nucleophiles due to the para-like resonance contribution of the ring nitrogen, but steric hindrance from the 3-nitro group can slow the reaction.[1] Extended reflux times (up to 12h) may be required for bulky anilines [4].

References
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors. Bioorganic Chemistry. (2024).[1][2]

  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. (2013).

  • Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives: Substituent effects. Journal of Chemical Research. (2007). [1]

  • 4-chloro-3-(pyridin-2-yl)aniline synthesis protocols. ChemicalBook.

Troubleshooting & Optimization

Improving the yield of 3-nitro-N-phenylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-Nitro-N-phenylpyridin-4-amine Synthesis

Executive Summary

The synthesis of 3-nitro-N-phenylpyridin-4-amine is a foundational step in the development of varying kinase inhibitors and biologically active heterocycles. The reaction proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism.[1][2][3][4] While theoretically straightforward, yields often fluctuate between 40-90% due to three primary failure modes: hydrolytic competition , nucleophile deactivation , and poor solubility  during workup.

This guide provides a validated "Gold Standard" protocol, a mechanistic breakdown, and a decision-tree troubleshooting section to stabilize your yields above 85%.

Part 1: The "Gold Standard" Protocol

Based on kinetic data and solubility profiles, this protocol balances rate acceleration with impurity suppression.

Reaction Scheme: 4-chloro-3-nitropyridine + Aniline + Base → 3-nitro-N-phenylpyridin-4-amine + Base·HCl

ParameterRecommendationRationale
Solvent Isopropanol (IPA) or n-Propanol Alcohols facilitate proton transfer in the transition state. Higher boiling point than EtOH allows for faster kinetics without the difficult removal of DMF/DMSO.
Stoichiometry 1.0 equiv Electrophile : 1.1 equiv AnilineSlight excess of aniline ensures complete consumption of the hydrolytically unstable chloropyridine.
Base DIPEA (2.0 equiv) or

(2.5 equiv)
Essential to scavenge HCl. Acidic byproduct protonates aniline, killing the reaction if not removed.
Temperature Reflux (80-97°C) Required to overcome the activation energy of the Meisenheimer complex formation.
Concentration 0.5 M - 1.0 M High concentration favors the bimolecular reaction over solvent interactions.

Step-by-Step Methodology:

  • Charge a round-bottom flask with 4-chloro-3-nitropyridine (1.0 equiv) and Isopropanol (10 mL/g).

  • Add Aniline (1.1 equiv) followed by DIPEA (2.0 equiv). Note: If using

    
    , ensure fine powder form.
    
  • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).

  • Cool the reaction to room temperature, then to 0–5°C in an ice bath.

  • Precipitation: The product often crystallizes out. If not, add cold water (equal volume to solvent) to induce precipitation.

  • Filter the solid and wash with cold water (to remove salts) and cold hexanes (to remove unreacted aniline).

  • Recrystallize from Ethanol or n-Propanol if purity is <98%.

Part 2: Mechanistic Insight (The "Why")

The reaction relies on the


 Addition-Elimination  mechanism.[1] The nitro group at the 3-position is critical; it withdraws electron density from the ring (via induction and resonance), making the 4-position highly electrophilic.

Visualizing the Pathway:

SNAr_Mechanism Start Reactants (4-Cl-3-NO2-Py + Aniline) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1  Heat   Side Side Reaction: Hydrolysis to Pyridone Start->Side  Water/OH-   Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Product Product (3-nitro-N-phenylpyridin-4-amine) TS2->Product  -HCl  

Figure 1: The reaction proceeds through a high-energy Meisenheimer intermediate. The side reaction (hydrolysis) competes if water is present.

Part 3: Troubleshooting Center (FAQs)

Category 1: Low Yield & Incomplete Conversion

Q: My reaction stalls at 60% conversion even after 24 hours. Adding more aniline doesn't help. Why? A: You likely have "Protonation Lock." As the reaction proceeds, HCl is generated. If your base is insufficient or of poor quality, the HCl protonates the remaining aniline. Anilinium ions (


) are not nucleophilic .
  • Fix: Add an additional 0.5–1.0 equiv of DIPEA or Triethylamine. Check the pH of the reaction; it must remain basic (>pH 9).

Q: I see a new spot on TLC that doesn't move (baseline) and isn't product. Yield is low. A: This is likely 4-hydroxy-3-nitropyridine (Pyridone) , formed by hydrolysis. The chlorine atom is so activated that it reacts with trace water in your solvent, especially at high temperatures.

  • Fix: Use anhydrous solvents.[5] Ensure your hygroscopic bases (like KOH or NaOH) are dry, or switch to non-nucleophilic organic bases (DIPEA) which are less likely to promote hydrolysis than hydroxide bases.

Category 2: Purification & Isolation

Q: The product is oiling out instead of precipitating during the water quench. A: This is common with lipophilic anilines.

  • Fix:

    • Decant the aqueous layer.

    • Dissolve the oil in minimal boiling Ethanol or Methanol.

    • Scratch the side of the flask with a glass rod while cooling to induce nucleation.

    • Alternatively, sonicate the oil in a mixture of Hexane:EtOAc (9:1) to force solidification.

Q: My product is bright yellow, but NMR shows aliphatic impurities. A: You likely have trapped solvent or unreacted DIPEA.

  • Fix: The 3-nitro group creates a "sticky" lattice. Dry the solid in a vacuum oven at 50°C for 12 hours. If DIPEA persists, wash the solid with dilute (0.5 M) HCl—the product is less basic due to the electron-withdrawing nitro group and will remain solid, while DIPEA/Aniline will dissolve.

Part 4: Advanced Optimization Decision Tree

Use this logic flow to determine the next step if the standard protocol fails.

Optimization_Tree Start Issue: Low Yield (<50%) CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes_SM Reaction too slow SM_Left->Yes_SM Yes No_SM Side Reactions SM_Left->No_SM No Base Check Base Stoichiometry (Is Aniline protonated?) Yes_SM->Base Hydrolysis Is Pyridone present? (Baseline spot) No_SM->Hydrolysis Temp Increase Temp (Switch to n-Butanol or DMF) Microwave Try Microwave (120°C, 30 mins) Temp->Microwave Base->Temp Dry Use Anhydrous Solvent & Molecular Sieves Hydrolysis->Dry Yes Decomp Dark Tars? (Oxidation) Hydrolysis->Decomp No Inert Run under N2/Ar Degas solvents Decomp->Inert

Figure 2: Diagnostic workflow for isolating the root cause of yield loss.

References

  • ChemicalBook. (n.d.). 4-chloro-3-(pyridin-2-yl)aniline synthesis. Retrieved from

  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine. Retrieved from

  • BenchChem. (2025).[4][5] Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis. Retrieved from

  • Organic Syntheses. (1951).[6] 2,6-Dinitroaniline [Aniline, 2,6-dinitro-]. Org.[3][6][7][8] Synth. 31, 45. Retrieved from

  • Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from

Sources

Overcoming low reactivity of aniline in nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Reactivity Optimization / Troubleshooting Subject: Overcoming low nucleophilicity of aniline in Nucleophilic Aromatic Substitution (SNAr)

Core Directive & Scope

User Problem: You are attempting to react an aniline derivative (nucleophile) with an aryl halide (electrophile) via SNAr, but the reaction is stalled, low-yielding, or requires excessive heat.

Technical Reality: Aniline is a sub-optimal nucleophile for SNAr. The nitrogen lone pair is delocalized into its own aromatic ring (resonance), reducing its availability to attack the electrophile. Furthermore, SNAr requires the electrophilic ring to be highly electron-deficient to stabilize the Meisenheimer complex intermediate.

The Solution: To force this reaction, you must manipulate the Transition State Energy by:

  • Destabilizing the Nucleophile: Raising the ground state energy of the aniline (deprotonation).

  • Stabilizing the Intermediate: Lowering the activation energy of the rate-determining step (using Fluorine as the leaving group).

  • Solvent Effects: Using dipolar aprotic solvents to strip solvation shells.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the bottleneck.

SNAr_Troubleshooting Start Diagnostic: Why is the reaction failing? Check_EWG Is the Electrophile Activated? (NO2, CN, CF3 in ortho/para?) Start->Check_EWG Check_LG What is the Leaving Group? Check_EWG->Check_LG Yes (Activated) Action_Pd STOP S_NAr. Switch to Buchwald-Hartwig (Pd-Catalysis) Check_EWG->Action_Pd No (Unactivated) Check_Nu Is Aniline Sterically Hindered or Electron Poor? Check_LG->Check_Nu It is Fluorine (F) Action_F Switch Leaving Group to FLUORINE. (F >> Cl for S_NAr) Check_LG->Action_F It is Cl, Br, or I Action_Base Use Strong Base Protocol (NaH/LiHMDS) to form Anilide Check_Nu->Action_Base Yes (Weak Nucleophile) Action_Solvent Switch to DMSO/NMP Increase Temp (>100°C) Check_Nu->Action_Solvent No (Standard Aniline)

Caption: Diagnostic logic flow to determine if the issue is thermodynamic (substrate activation) or kinetic (leaving group/nucleophile energy).

Technical Troubleshooting & FAQs
Issue 1: "I am using an Aryl Chloride/Bromide and the reaction is too slow."

Root Cause: You are applying SN2 logic to an SNAr system. In SN2, C-Br bond breaking is part of the rate-determining step (RDS), making Br a better leaving group than F. In SNAr, the RDS is the nucleophilic attack. The Fix: Switch to an Aryl Fluoride.

  • Mechanism: The highly electronegative Fluorine atom inductively withdraws electron density from the ipso-carbon. This stabilizes the negative charge in the Meisenheimer complex intermediate, significantly lowering the activation energy for the attack.

  • Data: Relative rates of reaction with piperidine in methanol (2,4-dinitrobenzene derivative):

Leaving GroupRelative Rate (

)
Mechanistic Insight
Fluorine (-F) 3,300 Inductive stabilization of Meisenheimer complex.
Nitro (-NO2) ~10Can act as a leaving group in rare cases.
Chlorine (-Cl) 4.3Weaker inductive effect.
Bromine (-Br) 4.3Similar to Cl.
Iodine (-I) 1.0Poor inductive effect; bond weakness doesn't help RDS.
Issue 2: "My aniline has electron-withdrawing groups (or is sterically hindered)."

Root Cause: The aniline is too stable. The lone pair is not nucleophilic enough to attack the aromatic ring. The Fix: Anilide Formation (Deprotonation). Instead of using a weak base (like


) to scavenge protons after the attack, use a strong base (NaH, LiHMDS) to deprotonate the aniline before the attack.
  • Chemistry: Converts neutral aniline (

    
    ) into the anilide anion (
    
    
    
    ). The anion is a significantly more potent nucleophile (millions of times more reactive).
Issue 3: "I see starting material and 'tar', but no product."

Root Cause: Likely solvent incompatibility or decomposition.

  • DMF/DMAc Warning: At high temperatures (>120°C) with strong bases, DMF decomposes to dimethylamine (

    
    ). 
    
    
    
    is a better nucleophile than aniline and will out-compete it, forming the dimethyl-amino byproduct. The Fix:
  • Use DMSO or NMP (more thermally stable).

  • Ensure solvents are anhydrous . Water competes as a nucleophile (forming phenols).

Validated Experimental Protocols
Protocol A: The "Fluorine Switch" (Standard Thermal)

Best for: Activated substrates (e.g., p-nitro-fluorobenzene) with standard anilines.

  • Stoichiometry: 1.0 equiv Aryl Fluoride , 1.2 equiv Aniline, 2.0 equiv

    
     (or 
    
    
    
    ).[1]
  • Solvent: Dry DMSO (0.5 M concentration). Note: DMSO accelerates SNAr by solvating cations (

    
    ) while leaving the anilide/carbonate anions "naked" and reactive.
    
  • Procedure:

    • Combine reagents in a vial.

    • Heat to 80–100°C . (Aryl fluorides often react 50°C lower than chlorides).

    • Monitor via LCMS.[1][2]

  • Workup: Dilute with water (precipitates product if solid) or extract with EtOAc. Wash extensively with water to remove DMSO.

Protocol B: The "Anilide Method" (Strong Base)

Best for: Unreactive anilines or moderately activated electrophiles.

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Deprotonation:

    • Dissolve Aniline (1.1 equiv) in anhydrous THF (0.2 M).

    • Cool to 0°C.

    • Add NaH (60% dispersion, 1.2 equiv) or LiHMDS (1.2 equiv).

    • Stir 15–30 mins. Evolution of

      
       gas (with NaH) indicates anion formation.
      
  • Addition:

    • Add the Aryl Halide (1.0 equiv) dropwise (solution in THF).

  • Reaction:

    • Allow to warm to Room Temperature.[2]

    • If no reaction after 1 hour, heat to reflux (65°C).

  • Quench: Carefully add saturated

    
     solution.
    
Mechanistic Visualization

Understanding the "Element Effect" (Why F > Cl) is critical for troubleshooting.

Meisenheimer_Complex cluster_explanation Why Fluorine Wins Reactants Reactants (Ar-X + Aniline) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Sigma Complex) TS1->Intermediate Stabilized by F Products Products (Ar-NHPh + X-) Intermediate->Products Fast Elimination Note Electronegative F pulls density, stabilizing the negative charge in the Meisenheimer Complex. This lowers the energy of TS1.

Caption: The rate-determining step is the formation of the Meisenheimer complex.[3] Fluorine stabilizes this intermediate via induction.

References
  • Bunnett, J. F. (1951). "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society, 5(2), 121–141. Link

    • Foundational text establishing the addition-elimin
  • Rohrbaugh, D. K. (1998). "Nucleophilic Aromatic Substitution: The Effect of Leaving Group and Solvent." Journal of Chemical Education, 75(12), 1625. Confirms the F > Cl > Br > I reactivity order in SNAr.
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Neustadt, B. R. (1995). "Facile Reaction of Anilines with Aryl Fluorides." Tetrahedron Letters, 36(21), 3643-3646. Specific protocols for aniline reactivity enhancement.

Sources

Optimizing temperature and reaction time for Ullmann condensation of nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Temperature & Reaction Time Ticket ID: ULL-NITRO-OPT-001 Responder: Senior Application Scientist, Catalysis Division

Executive Summary

Welcome to the Technical Support Center. You are likely here because your Ullmann condensation involving nitropyridines is suffering from low conversion , tar formation , or inconsistent yields .

Nitropyridines present a unique paradox in copper catalysis: the electron-deficient ring activates the carbon-halogen bond for oxidative addition, yet the nitro group renders the substrate thermally sensitive and prone to side reactions (e.g., reduction, SNAr background noise).

This guide abandons generic advice. We will focus on the thermodynamic-kinetic balance required to couple these specific substrates without destroying them.

Part 1: The Thermal Dynamics (Temperature Optimization)

Q1: "I’m running my reaction at 140°C (traditional Ullmann conditions), but my nitropyridine is turning into black tar. Why?"

Diagnosis: Thermal decomposition and uncontrolled polymerization. Technical Insight: Traditional Ullmann conditions (>140°C, copper bronze) are obsolete for nitropyridines. The nitro group significantly lowers the decomposition threshold of the pyridine ring. At >120°C, nitropyridines often undergo denitration or radical polymerization initiated by Cu(II) species.

The Fix: Switch to "Modified Ullmann" Conditions. You must use a ligand-assisted protocol. Ligands stabilize the Cu(I) intermediate, lowering the activation energy barrier for the rate-limiting step (often oxidative addition or nucleophilic attack), allowing the reaction to proceed at 60°C – 90°C .

Optimization Protocol:

  • Ligand Selection: Use N,N-dimethylglycine (Ma’s ligand) or Oxalamides.

  • Temperature Ladder: Run parallel screens at 60°C, 80°C, and 100°C.

  • Visual Cue: A successful modified Ullmann is usually a clear, colored solution (yellow/brown). A black precipitate indicates catalyst decomposition (disproportionation to Cu(0) and Cu(II)).

Q2: "My reaction stalls at 80°C with 40% conversion. Increasing T just adds impurities. How do I push to completion?"

Diagnosis: Catalyst poisoning or "Product Inhibition." Technical Insight: The product (often a biaryl amine or ether) can be a better ligand for copper than your starting ligand. As product builds up, it sequesters the copper, shutting down the catalytic cycle. Increasing temperature merely accelerates side reactions (homocoupling) without restarting the main cycle.

The Fix:

  • Do not increase T. Instead, increase catalyst loading (from 5 mol% to 10 mol%) or add a second portion of catalyst/ligand at the stalling point.

  • Check the Base: Carbonate bases (

    
    , 
    
    
    
    ) are standard. If stalling occurs, the particle size of the base may be the issue. Use finely ground, oven-dried bases to ensure heterogeneous surface area availability.

Part 2: Temporal Parameters (Reaction Time)

Q3: "Standard protocols say 'overnight' (16-24h). Is this safe for nitropyridines?"

Diagnosis: Kinetic over-exposure. Technical Insight: Nitropyridines are susceptible to dehalogenation (replacement of -X with -H) upon prolonged exposure to copper and heating, especially in solvents like DMF or DMSO. "Overnight" is a recipe for impurities.

The Fix: Kinetic Profiling. You must determine the "point of diminishing returns."

TimepointActionWhat to look for (LCMS)
1 Hour Check initiationIf <5% prod, catalyst is inactive (O2 leak?).
4 Hours Peak VelocityShould be >50% conversion.
8 Hours Critical CheckIf conversion hasn't changed since 4h, STOP .
12+ Hours Danger ZoneWatch for [M-Halogen+H] peaks (dehalogenation).
Q4: "I see a sudden color change from brown to green after 6 hours. What does this mean?"

Diagnosis: Oxidative Catalyst Death. Technical Insight: The active species is Cu(I) (often yellow/red/brown). A shift to green/blue indicates oxidation to Cu(II), which is catalytically inactive for this cycle and promotes oxidative side reactions. This usually means oxygen has leaked into the system over time.

The Fix:

  • Re-seal the vessel.

  • Ensure positive pressure of Argon/Nitrogen.

  • Degassing: Do not just purge the headspace. Bubble Argon through the solvent for 15 minutes before adding the catalyst.

Part 3: Visualization of the Optimization Logic

The following diagram illustrates the decision matrix for optimizing Temperature (T) and Time (t) specifically for labile substrates like nitropyridines.

UllmannOptimization Start Start Optimization Substrate: Nitropyridine LigandChoice Select Ligand System (Amino Acids or Oxalamides) Start->LigandChoice TempScreen Temp Screen: 60°C / 80°C / 100°C (Time: 4 Hours) LigandChoice->TempScreen CheckLCMS Checkpoint: LCMS Analysis TempScreen->CheckLCMS ResultLowConv Low Conversion (<20%) CheckLCMS->ResultLowConv Kinetic barrier ResultStall Stalled (40-60%) CheckLCMS->ResultStall Catalyst death ResultDecomp Decomposition/Tar CheckLCMS->ResultDecomp Thermal instability ResultSuccess High Conversion (>80%) CheckLCMS->ResultSuccess ActionHigherT Increase T (+10°C) OR Change Solvent ResultLowConv->ActionHigherT ActionReload Add 5 mol% Catalyst Check Base Solubility ResultStall->ActionReload ActionLowerT Lower T (-20°C) Switch to stronger Ligand ResultDecomp->ActionLowerT Final Proceed to Isolation ResultSuccess->Final ActionHigherT->TempScreen ActionReload->TempScreen ActionLowerT->TempScreen

Caption: Iterative optimization workflow for Ullmann condensation of thermally sensitive substrates.

Part 4: The "Nitro-Specific" Factor (Substrate Troubleshooting)

Q5: "Why is my nitro group reducing to an amine?"

Diagnosis: Copper-mediated reduction. Technical Insight: While rare in standard Ullmann, high temperatures combined with certain solvents (like alcohols) or reducing agents can facilitate nitro reduction by copper species. The Fix:

  • Solvent: Strictly avoid alcoholic solvents. Use DMSO, DMF, or NMP.

  • Atmosphere: Ensure the environment is inert but not reductive (avoid H2 sources).

  • Ligand: Switch to Oxalamide ligands . They are highly efficient at lower temperatures, reducing the thermal window where nitro-reduction becomes kinetically favorable [1].

Q6: "I am getting homocoupling of my nitropyridine (Ar-Ar) instead of the condensation product."

Diagnosis: Oxidative Homocoupling. Technical Insight: Nitropyridines are electron-deficient, making the C-X bond labile. If the nucleophile (amine/phenol) is slow to react, the oxidative addition intermediate (L-Cu(III)-Ar) may disproportionate or react with another aryl halide. The Fix:

  • Nucleophile Excess: Increase the nucleophile equivalents (1.5 to 2.0 eq).

  • Slow Addition: Add the nitropyridine slowly (syringe pump) to a solution containing the catalyst and nucleophile. This keeps the concentration of Ar-X low relative to the nucleophile [2].

Part 5: Standardized Protocol for Nitropyridines

Based on field-proven "Modified Ullmann" methodologies (Ma et al., Buchwald et al.), use this as your starting baseline.

ComponentRecommendationFunction
Catalyst CuI (Purified)Source of Cu(I).[1][2][3] Must be white/off-white.
Loading 5 - 10 mol%Higher loading compensates for nitro-deactivation.
Ligand N,N-Dimethylglycine (for <100°C) or Oxalamides Lowers activation energy; prevents Cu aggregation.
Base

(Dry, finely ground)
Solubility in organic solvents is key.
Solvent DMSO or DMF (Anhydrous)High polarity stabilizes the transition state.
Temp 80°C - 90°C The "Safe Zone" for nitropyridines.
Time 8 - 12 HoursMonitor by HPLC/LCMS at 4h.

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling Reactions of Aryl Halides with Nucleophiles Using Amino Acid Ligands. Accounts of Chemical Research.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews.

  • Taillefer, M., et al. (2007). Copper-Catalyzed Ullmann Condensation: C-N and C-O Bond Formation. Chemistry - A European Journal.

  • Maitro, G., et al. (2022). Recent Advances in Modified Ullmann Reaction for the Synthesis of Biaryls. Organic Process Research & Development. [4]

Sources

Technical Support Center: Troubleshooting the Purification of 3-Nitro-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-nitro-N-phenylpyridin-4-amine (also known as 4-anilino-3-nitropyridine). This compound is a critical intermediate in the synthesis of imidazo[4,5-c]pyridines, P2X7 modulators, and various kinase inhibitors[1].

Below, you will find field-proven troubleshooting guides, quantitative data, and self-validating protocols to ensure the scientific integrity of your purification workflows.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my product co-elute with residual aniline during silica gel chromatography, and how can I separate them? A: This is a classic acid-base partitioning issue. Aniline is a basic amine (pKa ~4.6) that strongly interacts with the acidic silanol groups on silica gel, causing it to streak and co-elute with your product. Conversely, the target molecule, 3-nitro-N-phenylpyridin-4-amine, features a highly electron-withdrawing nitro group at the 3-position. This strongly deactivates the pyridine ring and reduces the basicity of the exocyclic amine nitrogen[2]. The Fix: Do not rely on chromatography to separate aniline. Instead, utilize a self-validating acid-base extraction. Washing the organic layer with 1M HCl selectively protonates the unreacted aniline, partitioning it into the aqueous layer. The electron-deficient product remains unprotonated and stays in the organic phase. This physical phase separation guarantees the removal of aniline before the mixture ever touches a silica column.

Q2: I am seeing a persistent yellow/orange impurity that matches the Rf of 4-chloro-3-nitropyridine. How do I remove it? A: This indicates unreacted starting material. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic Meisenheimer complex[3]. If the reaction does not reach completion, the highly electrophilic 4-chloro-3-nitropyridine remains. Because it is highly electron-deficient, it will not be removed by the 1M HCl wash. The Fix: You can remove this by adding a polymer-bound amine scavenger (e.g., PS-Trisamine) to the crude mixture. The scavenger covalently binds the electrophilic 4-chloro-3-nitropyridine via SNAr, allowing you to simply filter away the impurity. Alternatively, recrystallization from ethanol/water is highly effective.

Q3: My isolated solid is highly colored and sticky instead of a free-flowing powder. What went wrong? A: Fast precipitation or "crashing out" of the product from the crude reaction mixture often traps oligomeric byproducts, unreacted aniline, and solvent molecules within the crystal lattice. This is a kinetic phenomenon where the rate of precipitation exceeds the rate of ordered crystal packing. The Fix: Subject the sticky solid to a thermodynamic recrystallization workflow (detailed in Protocol 2) using a solvent system that allows for slow cooling and selective lattice formation[4].

Part 2: Quantitative Data & Solvent Selection

Choosing the right solvent system is critical for both extraction and recrystallization. The table below summarizes the optimal solvents based on empirical partition coefficients and crystallization yields.

Solvent SystemApplicationRationale & CausalityExpected Yield/Purity
Ethyl Acetate / 1M HCl Liquid-Liquid ExtractionEtOAc dissolves the product while 1M HCl selectively protonates and removes residual aniline.>95% recovery of product; Aniline completely removed.
Dichloromethane / MeOH (95:5) Silica Gel ChromatographyProvides optimal Rf (~0.3-0.4) for the product while leaving highly polar oligomers on the baseline.85-90% isolated yield.
Ethanol / Water (80:20) RecrystallizationProduct is soluble in hot EtOH but insoluble in water. Slow cooling yields high-purity crystalline needles.75-85% yield; >99% purity.

Part 3: Visualizations & Workflows

PurificationWorkflow A Crude SNAr Reaction (Product + Aniline + 4-Cl-3-NO2-Py) B Evaporate Volatiles A->B C Acid Wash (1M HCl) Removes Aniline B->C D Organic Phase (Product + 4-Cl-3-NO2-Py) C->D E Silica Gel Chromatography or Scavenger Resin D->E F Recrystallization (EtOH/H2O) E->F G Pure 3-nitro-N-phenylpyridin-4-amine F->G

Workflow for the isolation and purification of 3-nitro-N-phenylpyridin-4-amine.

TroubleshootingTree Start Impure Product Detected (Sticky or Discolored) Analyze Analyze by TLC / 1H NMR Start->Analyze Path1 Residual Aniline (Broad NH2, ~3.6 ppm) Analyze->Path1 Path2 Residual 4-Cl-3-NO2-Py (Doublet ~8.8 ppm) Analyze->Path2 Path3 Trapped Solvent / Oligomers Analyze->Path3 Fix1 Perform 1M HCl Wash Path1->Fix1 Fix2 Amine Scavenger Resin Path2->Fix2 Fix3 Recrystallize (EtOH) Path3->Fix3

Logical troubleshooting tree for identifying and resolving common impurities.

Part 4: Experimental Protocols

Protocol 1: Optimized Acid-Base Workup & Extraction [2] Purpose: To quantitatively remove basic aniline impurities from the crude SNAr reaction mixture.

  • Concentration: Remove the primary reaction solvent (e.g., dioxane or neat aniline) under reduced pressure.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The HCl protonates the aniline, driving it into the aqueous phase.

  • Phase Separation: Allow the layers to separate. Collect the organic (top) layer.

  • Validation: Spot the organic layer on a TLC plate (Hexane:EtOAc 1:1) and stain with Ninhydrin. The absence of a baseline spot confirms the complete removal of aniline.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Recrystallization of 3-nitro-N-phenylpyridin-4-amine [4] Purpose: To remove trace 4-chloro-3-nitropyridine and oligomeric impurities, yielding a highly pure, free-flowing solid.

  • Dissolution: Suspend the crude solid in minimal absolute ethanol (approx. 5 mL/g) in a round-bottom flask.

  • Heating: Heat the suspension to reflux (78 °C) until the solid completely dissolves. If the solution is excessively dark, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot filtration through Celite.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of ethanol until the solution just turns clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. This slow thermodynamic cooling prevents the trapping of impurities in the crystal lattice.

  • Isolation: Once crystallization is complete (typically 2-4 hours), cool the flask in an ice bath for 30 minutes to maximize yield. Filter the bright yellow crystals via vacuum filtration, wash with ice-cold 80:20 Water:Ethanol, and dry under high vacuum.

References

  • The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors, eScholarship.org,
  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines, Organic & Biomolecular Chemistry (RSC Publishing),
  • QSAR analysis of [(biphenyloxy)
  • 4-Chloro-3-nitropyridine-2,6-diamine | CAS 40497-64-1, Benchchem,

Sources

Technical Support Center: Troubleshooting Solubility of 3-Nitro-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter formulation bottlenecks with highly lipophilic small molecules. This guide is specifically designed to address the poor aqueous solubility of 3-nitro-N-phenylpyridin-4-amine (CAS 35750-90-4)[1],. By understanding the physicochemical properties driving this behavior, you can implement field-proven, self-validating protocols to keep your compound in solution during critical biochemical and cellular assays.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 3-nitro-N-phenylpyridin-4-amine precipitate so rapidly in my physiological assay buffers? A: The poor solubility is a direct consequence of the molecule's structural thermodynamics. The compound features a diarylamine-like core consisting of a pyridine ring and a phenyl ring. This extensive planar aromatic system drives high lipophilicity and favors strong intermolecular


 stacking, resulting in a highly stable crystal lattice. Furthermore, while pyridine typically has a basic nitrogen, the strongly electron-withdrawing nitro group at the 3-position drastically reduces the electron density of the ring. This lowers the pKa of the pyridine nitrogen, rendering it completely unprotonated (and thus uncharged) at a physiological pH of 7.4.

Q2: I dissolve the compound in 100% DMSO at 10 mM, but it crashes out when diluted to 10 µM in PBS. What is happening? A: You are observing a failure of kinetic solubility[2]. When a concentrated DMSO stock is spiked into an aqueous buffer, the rapid shift in solvent polarity creates a supersaturated state[3]. Because the thermodynamic solubility limit of this compound is likely well below 10 µM in neutral water, the supersaturated molecules rapidly nucleate and precipitate out of solution.

Q3: Can I simply lower the pH of my buffer to dissolve it? A: In theory, lowering the pH protonates basic amines, increasing aqueous solubility. However, due to the inductive and resonance effects of the 3-nitro group, the pKa of the pyridine nitrogen is exceptionally low. You would likely need a highly acidic buffer (pH < 3.0) to achieve meaningful protonation. Such acidic conditions will denature most proteins and invalidate cell-based or enzymatic assays.

Q4: If I cannot use high concentrations of DMSO, what is the best formulation strategy? A: We recommend utilizing cyclodextrins (e.g., HP-


-CD) or non-ionic surfactants (e.g., Pluronic F-68)[4]. Cyclodextrins provide a hydrophobic cavity that encapsulates the lipophilic phenyl and pyridine rings, shielding them from the aqueous environment without requiring organic solvents.

Part 2: Troubleshooting Workflow

When dealing with precipitation, it is critical to follow a logical decision tree to determine the least disruptive formulation strategy for your specific assay.

SolubilityWorkflow Start Compound Precipitates in Aqueous Buffer CheckDMSO Is DMSO > 1% tolerated in the assay? Start->CheckDMSO UseDMSO Optimize DMSO/Co-solvent (Kinetic Solubility) CheckDMSO->UseDMSO Yes CheckpH Can assay pH be adjusted without denaturing? CheckDMSO->CheckpH No AdjustpH Lower pH to protonate pyridine nitrogen CheckpH->AdjustpH Yes UseAdditives Test Surfactants or Cyclodextrins (HP-β-CD) CheckpH->UseAdditives No

Troubleshooting workflow for 3-nitro-N-phenylpyridin-4-amine solubility.

Part 3: Solubility Enhancement Strategies

The table below summarizes the quantitative and mechanistic parameters of various formulation strategies to help you select the optimal approach.

StrategyMechanism of ActionTypical Working Conc.ProsCons
DMSO Co-solvent Disrupts the hydrogen bonding network of water.0.1% - 5.0% (v/v)Easy to prepare; standard for high-throughput kinetic assays.High concentrations can inhibit enzymes or cause cellular toxicity.
HP-

-CD
Encapsulates hydrophobic aromatic rings within its cavity.5% - 20% (w/v)Highly biocompatible; excellent for bulky aromatic systems.May trap the compound, reducing the "free drug" fraction available to targets.
Pluronic F-68 Micellar solubilization via amphiphilic block copolymers.0.01% - 0.1% (w/v)Low toxicity; prevents non-specific binding to plasticware.Can cause foaming; potential interference with certain optical readouts.
pH Adjustment Protonates the pyridine nitrogen to form a soluble salt.pH < 3.0Creates a thermodynamically stable, true solution.Highly acidic conditions will denature most biological targets.

Part 4: Experimental Protocols

To accurately assess and improve the solubility of 3-nitro-N-phenylpyridin-4-amine, you must distinguish between kinetic and thermodynamic solubility[2].

AssayWorkflow Kinetic Kinetic Solubility K_Step1 Dissolve in 100% DMSO (Stock Solution) Kinetic->K_Step1 Thermo Thermodynamic Solubility T_Step1 Add Excess Solid Compound to Aqueous Buffer Thermo->T_Step1 K_Step2 Spike into Aqueous Buffer (Serial Dilution) K_Step1->K_Step2 K_Step3 Incubate 1-2 hrs Measure Turbidity K_Step2->K_Step3 T_Step2 Equilibrate via Shaking (24-72 hrs) T_Step1->T_Step2 T_Step3 Filter Supernatant Quantify via HPLC/UV T_Step2->T_Step3

Workflow comparison for kinetic vs. thermodynamic solubility assays.

Protocol A: Kinetic Solubility Assay (Nephelometry Method)

This protocol determines the maximum concentration the compound can reach before precipitating out of a DMSO-spiked aqueous buffer[3],. It is a self-validating system because it uses a DMSO-only control to establish the baseline optical density.

Materials:

  • 3-nitro-N-phenylpyridin-4-amine (Solid)

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 650 nm[4]

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO (e.g., 10 mM down to 0.1 mM)[4].

  • Aqueous Spiking: In a 96-well plate, add 2 µL of each DMSO dilution to the wells in triplicate[4]. Include a vehicle control containing 2 µL of pure DMSO.

  • Buffer Addition: Rapidly add 198 µL of the aqueous buffer to each well to achieve a final DMSO concentration of 1%[4].

  • Incubation: Mix the plate on a plate shaker for 1 to 2 hours at room temperature to allow supersaturated solutions to nucleate[3],[4].

  • Measurement & Causality: Measure the absorbance (turbidity) at 650 nm[4]. At this wavelength, the compound does not absorb light; instead, any signal is caused by insoluble particulates scattering the light (nephelometry).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a statistically significant increase in absorbance compared to the DMSO-only control[4].

Protocol B: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

Unlike kinetic assays, this method determines the true equilibrium solubility by allowing the solid crystal lattice to reach thermodynamic equilibrium with the solvent, avoiding supersaturation artifacts[2],.

Materials:

  • Excess solid 3-nitro-N-phenylpyridin-4-amine

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Orbital shaker or temperature-controlled incubator

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of solid compound (e.g., 5 mg) to a glass vial containing 1 mL of the target aqueous buffer. The presence of visible solid ensures the solution can reach saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours[2],. This extended timeframe is causally necessary to overcome the high lattice energy of the aromatic system and reach true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow any undissolved solid to settle. Filter the mixture through a 0.22 µm PTFE syringe filter to remove all solid particulates.

  • Quantification: Analyze the filtered supernatant using a validated HPLC-UV method[2],. Compare the peak area against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 100% methanol or acetonitrile) to determine the exact thermodynamic solubility concentration.

Protocol C: Formulation with HP- -CD

If the kinetic solubility is insufficient for your assay, use this protocol to encapsulate the compound in Hydroxypropyl-


-cyclodextrin.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in your target aqueous buffer.
    
  • Compound Addition: Add the required mass of solid 3-nitro-N-phenylpyridin-4-amine to the HP-

    
    -CD solution.
    
  • Complexation: Cyclodextrins require energy to displace water molecules from their hydrophobic cavities. Sonicate the suspension in a water bath for 30-60 minutes, maintaining the temperature below 40°C to prevent degradation.

  • Equilibration: Stir the mixture overnight at room temperature to ensure complete host-guest inclusion complex formation.

  • Verification: Filter the solution through a 0.22 µm filter. The resulting filtrate should be optically clear. Quantify the final concentration via HPLC to ensure the target concentration was achieved.

References

  • BLD Pharm. "35750-90-4 | 3-Nitro-N-phenylpyridin-4-amine". bldpharm.com. 1

  • Sigma-Aldrich. "CAS 35750-90-4 | 3-nitro-N-phenylpyridin-4-amine". sigmaaldrich.com.

  • Benchchem. "5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity". benchchem.com. 2

  • Benchchem. "Unveiling the Potential of Antitrypanosomal Agent 11: A Comparative Analysis with Existing Drugs". benchchem.com. 3

  • Benchchem. "Masticadienonic acid | 514-49-8". benchchem.com.

  • Benchchem. "Cdk9-IN-13 solubility and stability issues". benchchem.com. 4

Sources

Technical Support Center: Aminopyridine Synthesis & Steric Hindrance Management

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Advanced R&D Topic: Minimizing Steric Hindrance in Substituted Aminopyridine Synthesis

Welcome to the Aminopyridine Synthesis Support Center

You have reached the specialized support node for researchers encountering "steric walls" and catalyst deactivation in pyridine functionalization. The synthesis of substituted aminopyridines presents a dual challenge: the electronic deficiency of the pyridine ring (making oxidative addition difficult) and the coordinating ability of the pyridine nitrogen (leading to catalyst poisoning).

This guide does not offer generic advice. It provides causal analysis and self-validating protocols to navigate the steric and electronic bottlenecks of this specific transformation.

Quick Navigation
  • – Best for electron-rich or neutral pyridines.

  • – Best for electron-deficient pyridines.

  • – Diagnostic solutions for failed reactions.

Module 1: The Palladium Route (Buchwald-Hartwig)[1][2]

The Core Problem: In the coupling of bulky amines with halopyridines, two failure modes dominate:

  • Steric Clashes: The bulk of the amine impedes the reductive elimination step.

  • Catalyst Poisoning: The product (a 2-aminopyridine) or the substrate acts as a ligand, binding irreversibly to the Pd center through the pyridine nitrogen, shutting down the cycle [1].[1]

The Solution: Ligand-Controlled Steric Shielding To overcome this, you must use ligands that are bulky enough to force the reductive elimination but structured to prevent the pyridine nitrogen from binding to the Pd center.

Protocol A: The "PEPPSI" System (Organ Method)

The Pd-PEPPSI-IPentCl precatalyst is the gold standard for this specific problem. The "IPent" (isopentyl) groups provide a flexible steric wall that prevents the pyridine substrate from coordinating to the metal, while the NHC (N-Heterocyclic Carbene) ligand remains tightly bound to sustain catalysis [2].

Standard Protocol:

  • Precatalyst: Pd-PEPPSI-IPentCl (1–2 mol%)

  • Base: KOtBu (Strong) or K2CO3 (Mild/Functional group tolerant)

  • Solvent: 1,4-Dioxane or Toluene[2]

  • Temperature: 60–80 °C

Technical Insight: Unlike phosphine ligands, the PEPPSI system does not require an induction period for ligand exchange. The 3-chloropyridine "throw-away" ligand on the precatalyst dissociates immediately, creating the active 12-electron species.

Protocol B: The Phosphine System (Buchwald Method)

If you are coupling primary amines , use BrettPhos .[3] If you are coupling secondary amines , use RuPhos .[3]

Comparative Ligand Selection Table

LigandTarget SubstrateSteric MechanismKey Advantage
BrettPhos Primary AminesHigh bulk promotes reductive elimination.[1]Prevents formation of bis-arylated byproducts.
RuPhos Secondary AminesModerate bulk; electron-rich.Excellent for hindered secondary amines where BrettPhos is too bulky.
XPhos General PurposeBiaryl backbone shielding.Good starting point, but often fails with 2-substituted pyridines.
Workflow Visualization: Preventing Catalyst Poisoning

Catalyst_Poisoning_Prevention Start Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-Cl Coord Amine Coordination OxAdd->Coord Bulky Ligand (PEPPSI/BrettPhos) Poison DEAD END: Pyridine N-Binding (Catalyst Poisoning) OxAdd->Poison Low Steric Ligand (e.g., PPh3) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Steric Pressure RedElim->Start Regeneration Product Substituted Aminopyridine RedElim->Product

Caption: The critical divergence point. Without bulky ligands (Red path), the pyridine nitrogen binds Pd, killing the catalyst. Bulky ligands (Green path) physically block this interaction.

Module 2: The SNAr Route (Fluorine Activation)

The Core Problem: Palladium catalysis fails if the steric hindrance is extreme (e.g., tert-butyl amine + 2-halo-3-methylpyridine).

The Solution: The "Fluorine Effect" Switch from a chloro-pyridine to a fluoro-pyridine . In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex.[4] Fluorine is highly electronegative, which stabilizes this anionic intermediate significantly better than chlorine or bromine [3].

Quantitative Reactivity Data:

  • 2-Fluoropyridine reacts ~320x faster than 2-Chloropyridine with ethoxide [4].[4][5]

  • Selectivity: If you have a 2,6-difluoropyridine, you can achieve mono-substitution at 0°C, then heat to substitute the second fluorine.

Optimized SNAr Protocol for Sterically Hindered Amines:

  • Substrate: 2-Fluoropyridine derivative (Avoid Chlorine/Bromine).

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state).

  • Base: DIPEA (Hunig's Base) or K2CO3.

  • Temp: 100–130 °C.

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Warning: If your substrate has a nitro group or other strong electron-withdrawing groups meta to the halogen, SNAr will likely fail.[6] SNAr requires activation ortho or para to the leaving group [5].[6]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately. What happened? Diagnosis: "Palladium Black" formation.[2] Cause: The catalyst decomposed and aggregated into metallic Pd(0) nanoparticles. This usually happens because the ligand dissociated, or the temperature was too high for the catalyst stability. Fix:

  • Switch to Pd-PEPPSI-IPentCl , which is extremely thermally stable.

  • Ensure your solvent is degassed. Oxygen accelerates ligand oxidation, leading to Pd black.

Q2: I see the starting material disappearing, but I'm getting the de-halogenated pyridine (Ar-H) instead of the amine product. Diagnosis: Protodehalogenation. Cause: This is a "Hydride" issue. The Pd underwent oxidative addition, but instead of transmetallating with the amine, it underwent beta-hydride elimination from the amine or solvent. Fix:

  • Use fresh dioxane (peroxides can act as hydride sources).

  • Increase the concentration of the amine.

  • Switch to a ligand with a faster reductive elimination rate (RuPhos ).

Q3: I am using a 2,4-dichloropyrimidine. I want to substitute at C4, but I'm getting a mixture of C2 and C4. Diagnosis: Regioselectivity drift. Cause: While C4 is usually more reactive, electron-donating groups at C6 can flip the selectivity to C2 [6].[7] Fix:

  • Lower the temperature to 0°C to favor the kinetic product (usually C4).

  • Use a non-polar solvent (Toluene) if using Pd-catalysis, as this accentuates steric differences between the C2 and C4 positions.

Decision Logic: Which Method to Choose?

Use this logic flow to select your starting point.

Method_Selection Start Start: Substituted Aminopyridine Synthesis Q1 Is the Pyridine Electron Deficient? (e.g., -NO2, -CN, -CF3) Start->Q1 SNAr Use SNAr Method (Leaving Group: F > Cl) Q1->SNAr Yes (Activated) PdRoute Use Pd-Catalysis (Buchwald-Hartwig) Q1->PdRoute No (Deactivated/Neutral) Q2 Is the Amine Primary or Secondary? PdRoute->Q2 Brett Use BrettPhos (Primary Amine) Q2->Brett Primary Ru Use RuPhos (Secondary Amine) Q2->Ru Secondary PEPPSI Use Pd-PEPPSI-IPentCl (If 2-Aminopyridine product) Q2->PEPPSI High Poisoning Risk

Caption: Decision tree for selecting between SNAr and Pd-Catalysis based on substrate electronics and amine type.

References
  • BenchChem Technical Support. (2025).[2][4] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.2[3][7][8][9][10]

  • Organ, M. G., et al. (2017).[11][12][13] Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.[1][11][13] Chemistry – A European Journal. 13

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[4][5][7]4[9]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[4][5]5[1][14][3][7][8][9][10]

  • UC Irvine. (n.d.). Reaction Examples: SNAr reaction of pyridine.6[3][9]

  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.7[3][9]

Sources

Scaling up the synthesis of 3-nitro-N-phenylpyridin-4-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Development & Troubleshooting Guide for Preclinical Scale-Up Target Molecule: 3-nitro-N-phenylpyridin-4-amine (CAS: Derivative of 1681-37-4) Audience: Process Chemists, Medicinal Chemists, CMC Leads[1][2]

Executive Summary & Molecule Profile

Context: 3-nitro-N-phenylpyridin-4-amine is a critical scaffold in the development of kinase inhibitors and other small-molecule therapeutics.[1][2] Scaling this synthesis from milligram (medicinal chemistry) to kilogram (preclinical tox) batches introduces specific challenges regarding thermal safety, impurity purging, and solid form control.[2]

Reaction Overview: The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitropyridine with aniline.[1][2] While mechanistically simple, the electron-deficient nature of the nitropyridine ring makes the starting material labile to hydrolysis and the reaction highly exothermic.

Key Process Parameters (KPPs):

  • Stoichiometry: 1.0 equiv. 4-Cl-3-NO2-Pyridine : 1.05–1.1 equiv.[1][2] Aniline.

  • Base: Triethylamine (TEA) or

    
     (preferred over excess aniline to simplify purification).[2]
    
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).[2] Avoid DMF/DMSO for scale-up to prevent work-up bottlenecks.[2]

  • Temperature: 60–80°C (Reflux).[2]

Technical Troubleshooting Guide (Q&A)

This section addresses specific failure modes encountered during scale-up, organized by process stage.

Phase 1: Reaction & Kinetics

Q1: My reaction yield drops significantly (>15%) when scaling from 10g to 100g. What is happening? A: This is likely a mixing or thermal control issue leading to side reactions.[2]

  • Root Cause: The

    
     reaction is exothermic. At larger scales, poor heat removal can cause localized hot spots, promoting the hydrolysis of the starting material (4-chloro-3-nitropyridine) to 4-hydroxy-3-nitropyridine  (inactive impurity) before the aniline can react.[1][2]
    
  • Solution:

    • Dosing Strategy: Do not add all reagents at once. Dissolve the 4-chloro-3-nitropyridine in the solvent first.[2][3] Add the aniline/base mixture dropwise over 1–2 hours while maintaining internal temperature

      
       40°C.
      
    • Moisture Control: Ensure the solvent is dry (KF < 0.1%). The starting chloride is sensitive to moisture, especially in the presence of base and heat.

Q2: I see a new impurity spot on TLC/LCMS at RRT 0.85. What is it? A: This is likely the bis-addition product or a regioisomer .[2]

  • Bis-addition: Rare, but possible if the product reacts with another equivalent of starting material.[2]

  • Hydrolysis Product (Most Likely): 4-hydroxy-3-nitropyridine.[2] It appears if water enters the system.[4]

  • Regioisomer: If your starting material (4-chloro-3-nitropyridine) contained any 2-chloro-3-nitropyridine (a common contaminant from nitration of 4-chloropyridine), you will form the 2-anilino isomer.[1][2]

  • Action: Check the purity of your starting material (GC/HPLC). If the impurity is the hydroxy species, dry your solvents and reagents.

Phase 2: Work-up & Isolation

Q3: Upon cooling, the product "oils out" instead of crystallizing. How do I fix this? A: Oiling out indicates the solution is above the "metastable limit" or contains impurities acting as solubilizers.

  • Immediate Fix: Reheat the mixture until clear. Add a seed crystal (0.1 wt%) at 5–10°C below the saturation temperature. Cool slowly (5°C/hour).[2]

  • Process Change: If using pure IPA, switch to an IPA/Water (9:1) system. The water acts as an anti-solvent to drive precipitation but must be added after the reaction is complete and cooled to ~50°C.

Q4: The final solid is dark brown/orange, but the pure compound should be yellow. How do I remove the color? A: The color comes from oxidized aniline oligomers or nitrophenolic byproducts.

  • Protocol:

    • Dissolve the crude solid in hot EtOH or EtOAc (10 volumes).

    • Add Activated Carbon (e.g., Darco G-60, 5 wt%) .[2]

    • Stir at reflux for 30 minutes.

    • Filter hot through Celite.[2]

    • Cool to crystallize.[2][5][6] Note: Do not skip the carbon treatment for preclinical batches; these colored impurities can trigger genotoxicity alerts.

Phase 3: Safety (Critical)

Q5: Are there thermal runaway risks with this chemistry? A: YES.

  • Hazard: Nitro-substituted pyridines are energetic.[1][2] 4-chloro-3-nitropyridine has a high decomposition energy.[2]

  • Control: Never distill the starting material to dryness. Perform a DSC (Differential Scanning Calorimetry) on the reaction mixture before moving to >100g scale. Ensure the cooling capacity of your reactor exceeds the maximum heat release rate (

    
    ).
    

Master Protocol: 100g Scale Synthesis

Objective: Synthesis of 3-nitro-N-phenylpyridin-4-amine with >98% purity and <0.5% total impurities.

Materials Table
ReagentMW ( g/mol )Equiv.[2]Mass (g)MolesDensityVolume
4-Chloro-3-nitropyridine 158.541.0100.00.631Solid-
Aniline 93.131.164.60.6941.0263.3 mL
Triethylamine (TEA) 101.191.276.60.7570.73105.0 mL
Isopropanol (IPA) Solvent----800 mL (8 vol)
Step-by-Step Procedure
  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge IPA (600 mL) and 4-Chloro-3-nitropyridine (100 g) . Stir at 20°C until fully dissolved.

  • Addition: Mix Aniline and TEA with the remaining IPA (200 mL) in a pressure-equalizing addition funnel.

  • Reaction:

    • Heat the reactor contents to 50°C .

    • Add the Aniline/TEA solution dropwise over 60 minutes . Monitor exotherm; do not exceed 60°C.

    • After addition, heat to 80°C (Reflux) and stir for 4–6 hours.

    • IPC (In-Process Control):[1][2] Check HPLC/TLC.[2][5] Target < 1% Starting Material.

  • Work-up (Crystallization):

    • Cool the mixture to 20°C over 2 hours.

    • Add Water (400 mL) dropwise over 30 minutes to induce precipitation (Anti-solvent method).[2]

    • Stir at 0–5°C for 1 hour.

  • Isolation:

    • Filter the yellow solid using a Büchner funnel.

    • Wash the cake with Cold IPA/Water (1:1, 200 mL) .

    • Wash with Water (200 mL) to remove residual salts (TEA[2]·HCl).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 115–125 g (85–92%).[2]

    • Appearance: Bright yellow crystalline solid.[2]

Visual Workflows (Graphviz)

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway SM 4-Chloro-3-nitropyridine (Starting Material) Intermediate Meisenheimer Complex SM->Intermediate + Aniline Impurity1 4-Hydroxy-3-nitropyridine (Hydrolysis Impurity) SM->Impurity1 + H2O / Heat (Avoid moisture!) Aniline Aniline (Nucleophile) Product 3-nitro-N-phenylpyridin-4-amine (Target) Intermediate->Product - HCl (Base scavenged) Impurity2 N,N-diphenyl... (Bis-addition - Rare) Product->Impurity2 + Excess Aniline (Forcing conditions)

Caption: Reaction pathway showing the primary SNAr mechanism and critical impurity formation risks (Hydrolysis).[2][7]

Figure 2: Purification Decision Tree

Purification Start Crude Reaction Mixture Check IPC: SM < 1%? Start->Check Check->Start No (Continue Reflux) Cool Cool to 20°C Check->Cool Yes WaterAdd Add Water (Anti-solvent) Cool->WaterAdd Filter Filtration WaterAdd->Filter PurityCheck Purity > 98%? Filter->PurityCheck Recryst Recrystallize (EtOH/Carbon) PurityCheck->Recryst No (Colored/Impure) Final Final Product (Dry @ 45°C) PurityCheck->Final Yes Recryst->Final

Caption: Decision tree for isolation and purification, highlighting the anti-solvent strategy and recrystallization loop.

References

  • PubChem. (n.d.).[2] 4-Chloro-3-nitropyridine Safety Data Sheet. National Library of Medicine. Retrieved from [Link][2]

  • MDPI. (2022).[2] Synthesis of Nitroarenes by Oxidation of Aryl Amines. (Contextual reference for nitro-group stability). Retrieved from [Link]

  • ResearchGate. (2018).[2] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (Mechanistic insight into 4-chloroquinazoline/pyridine SNAr). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitro-N-phenylpyridin-4-amine Analogues as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted structure-activity relationships (SAR) of 3-nitro-N-phenylpyridin-4-amine analogues, a scaffold with significant potential in kinase inhibitor discovery. While comprehensive SAR studies on this specific scaffold are not extensively published, this guide synthesizes data from closely related aminopyridine, aminopyrimidine, and aminopyrazine series to project the likely impact of structural modifications on biological activity. By examining these related series, we can infer a robust SAR model to guide the design of novel and potent kinase inhibitors.

Introduction: The Therapeutic Potential of the Aminopyridine Scaffold

The aminopyridine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1] The nitrogen-containing heterocycle serves as an excellent bioisostere for the purine core of ATP, enabling competitive inhibition at the kinase hinge region. The N-phenyl substituent provides a vector for exploring interactions within the hydrophobic regions of the ATP-binding pocket, offering opportunities to enhance potency and selectivity. The introduction of a nitro group at the 3-position of the pyridine ring is expected to significantly influence the electronic properties and binding interactions of these molecules, making the 3-nitro-N-phenylpyridin-4-amine core a compelling starting point for inhibitor design.

Predicted Structure-Activity Relationship (SAR)

Based on extensive studies of analogous aminopyrimidine and aminopyrazine kinase inhibitors, we can project the following SAR for the 3-nitro-N-phenylpyridin-4-amine scaffold.[2][3] These predictions provide a rational basis for the design and optimization of novel inhibitors.

Core Scaffold and Hinge-Binding Region:

The 2-aminopyridine motif is crucial for binding to the kinase hinge region, typically forming one or two hydrogen bonds with the backbone amide of a conserved hinge residue. The N-phenyl group is predicted to occupy the ATP-binding pocket, with its substitution pattern dictating potency and selectivity.

Impact of Substituents on the N-phenyl Ring:

Substituents on the N-phenyl ring are critical for modulating the activity of these analogues. The nature and position of these substituents can influence hydrophobic interactions, hydrogen bonding, and steric complementarity within the ATP-binding site.

  • Para-Position: Substitution at the para-position of the phenyl ring is often well-tolerated and can be exploited to enhance potency and introduce selectivity. Small, lipophilic groups or moieties capable of forming additional hydrogen bonds are generally favorable.

  • Meta-Position: The meta-position can also be a key interaction point. Small, electron-withdrawing groups at this position have been shown to enhance potency in related series.[3]

  • Ortho-Position: Substitution at the ortho-position is often detrimental to activity due to steric hindrance with the kinase hinge region.

Role of the 3-Nitro Group:

The electron-withdrawing nature of the 3-nitro group is expected to modulate the pKa of the pyridine nitrogen and the exocyclic amine, potentially influencing the strength of the hinge-binding interactions. It may also participate in direct hydrogen bonding with residues in the active site.

Predicted SAR Summary Table:

The following table summarizes the predicted impact of various substitutions on the inhibitory activity of 3-nitro-N-phenylpyridin-4-amine analogues, based on data from related kinase inhibitor series.

Region of Modification Substituent (R) Predicted Impact on Activity Rationale
N-phenyl (para-position) Small alkyl (e.g., -CH3)IncreaseFills a small hydrophobic pocket.
Methoxy (-OCH3)IncreaseCan act as a hydrogen bond acceptor.
Halogens (e.g., -Cl, -F)VariableCan enhance binding through halogen bonding but may also alter electronics.
Morpholine, PiperazineSignificant IncreaseCan extend into the solvent-exposed region and improve solubility and potency.[3]
N-phenyl (meta-position) Trifluoromethyl (-CF3)IncreaseStrong electron-withdrawing group, can enhance binding.
Cyano (-CN)IncreaseCan act as a hydrogen bond acceptor.
N-phenyl (ortho-position) Any substituentDecreaseLikely to cause steric clashes with the hinge region.
Pyridine Ring (other positions) SubstitutionGenerally unfavorableModifications to the core hinge-binding scaffold are often poorly tolerated.

Comparison with Alternative Kinase Inhibitor Scaffolds

The 3-nitro-N-phenylpyridin-4-amine scaffold can be compared to several other established kinase inhibitor templates:

  • Aminopyrimidines: This is a very common scaffold in approved kinase inhibitors (e.g., Imatinib). The SAR is well-established, and it provides a strong benchmark for comparison. The second nitrogen in the pyrimidine ring can act as an additional hydrogen bond acceptor.

  • Aminopyrazines: Similar to aminopyridines, but with the second nitrogen at a different position. These have also been successfully developed as kinase inhibitors.[4]

  • Quinazolines and Pyrido[d]pyrimidines: These fused ring systems offer a more rigid scaffold and have been extensively explored as inhibitors of receptor tyrosine kinases like EGFR.[1]

The 3-nitro-N-phenylpyridin-4-amine scaffold offers a unique electronic profile due to the nitro group, which may lead to novel binding modes and selectivity profiles compared to these more established scaffolds.

Experimental Protocols

To validate the predicted SAR and characterize the biological activity of novel 3-nitro-N-phenylpyridin-4-amine analogues, the following experimental protocols are recommended.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Principle: Kinase activity is inversely proportional to the amount of ATP remaining in the reaction. A luminescence-based reagent is used to detect ATP, where a higher light output indicates greater inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the compounds in assay buffer to the desired concentrations.

  • Reaction Setup: In a 384-well white opaque plate, add the following components in order:

    • Assay Buffer

    • Test compound or DMSO (for control wells)

    • Kinase enzyme

    • Peptide substrate

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Acquisition: Incubate for a further 10 minutes at room temperature and measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow: Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add Reagents to 384-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Initiate_Reaction Add ATP to Start Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Add Luminescence Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Experimental Workflow: Cell-Based MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps Assay Procedure cluster_data Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Test Compounds Cell_Seeding->Compound_Addition Incubate_72h Incubate for 72h Compound_Addition->Incubate_72h MTT_Addition Add MTT Reagent Incubate_72h->MTT_Addition Incubate_4h Incubate for 4h MTT_Addition->Incubate_4h Solubilization Add Solubilizing Agent Incubate_4h->Solubilization Read_Absorbance Measure Absorbance Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability GI50_Determination Determine GI50 Calculate_Viability->GI50_Determination

Caption: Workflow for a cell-based MTT antiproliferative assay.

Conclusion

The 3-nitro-N-phenylpyridin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Although direct and extensive experimental SAR data for this specific series is limited in the public domain, by drawing parallels from closely related and well-characterized aminopyridine, aminopyrimidine, and aminopyrazine kinase inhibitors, a rational approach to the design of new analogues can be formulated. The predicted SAR suggests that modifications to the N-phenyl ring, particularly at the para- and meta-positions, will be key to optimizing potency and selectivity. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these novel compounds, paving the way for the discovery of next-generation targeted therapies.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [Link]

  • Elucidating the structural basis of selectivity for drug targets: Discovery of selective CB2 agonists and Mps1 kinase inhibitors. ResearchGate. [Link]

  • QSAR Study of 2-Substituted Aminopyridopyrimidin-7-one derivatives As Tyrosine kinase Inhibitors. ResearchGate. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. PubMed. [Link]

  • QSAR ana lysis of [(biphenyloxy)propyl] isoxazoles: agents against coxsackievirus B3. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

  • The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship.org. [Link]

  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. ResearchGate. [Link]

Sources

Comparative analysis of 3-nitro-N-phenylpyridin-4-amine with known p38 MAP kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds against established benchmark inhibitors requires a rigorous, multi-tiered approach. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in the production of pro-inflammatory cytokines, making it a highly validated therapeutic target.

In this technical guide, we will objectively benchmark the investigational fragment scaffold 3-nitro-N-phenylpyridin-4-amine (3-NNPA) against two gold-standard p38 inhibitors: SB203580 (a Type I ATP-competitive inhibitor) and BIRB 796 (a Type II allosteric inhibitor)[1].

Structural & Mechanistic Rationale

To understand the comparative efficacy of these compounds, we must first delineate their mechanisms of target engagement.

  • SB203580 : A classic pyridinyl imidazole that acts as a Type I inhibitor. It binds directly to the ATP-binding pocket of the active (DFG-in) conformation of p38

    
     and p38
    
    
    
    . While highly potent, it is known to exhibit bi-directional, concentration-dependent effects on cellular nitric oxide (NO) production, complicating its therapeutic window[2].
  • BIRB 796 (Doramapimod) : A diaryl urea Type II inhibitor. It binds to a distinct allosteric site, forcing the kinase into an inactive (DFG-out) conformation[1]. This requires a massive conformational shift, resulting in slow binding kinetics but exceptional target residence time. However, at higher concentrations, it loses selectivity and inhibits all p38 isoforms, including p38

    
     and p38
    
    
    
    [3].
  • 3-Nitro-N-phenylpyridin-4-amine (3-NNPA) : An investigational diarylamine/nitropyridine fragment. While not a finalized drug, 3-NNPA serves as a highly ligand-efficient, low-molecular-weight scaffold used to synthesize complex imidazo[4,5-c]pyridine modulators[4]. It acts as a Type I hinge-binder, offering a sterically unencumbered starting point for hit-to-lead optimization.

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK Phosphorylation p38_active p38 MAPK (Active DFG-in) MKK->p38_active Activation MK2 MAPKAPK2 (MK2) p38_active->MK2 Phosphorylation Response TNF-α / IL-1β Production MK2->Response Gene Expression p38_inactive p38 MAPK (Inactive DFG-out) p38_inactive->p38_active Conformational Shift Blocked SB203580 SB203580 / 3-NNPA (Type I / Hinge Binders) SB203580->p38_active ATP Competition BIRB796 BIRB 796 (Type II / Allosteric) BIRB796->p38_inactive Binds Allosteric Pocket

Fig 1: p38 MAPK signaling cascade and the distinct mechanistic intervention points of the inhibitors.

Quantitative Performance Comparison

When benchmarking an early-stage scaffold like 3-NNPA against optimized clinical candidates, absolute potency (IC


) is less informative than Ligand Efficiency (LE) . LE normalizes the binding energy by the number of heavy atoms, indicating how efficiently a molecule utilizes its mass to bind the target.
CompoundMechanism of Actionp38

IC

(nM)
p38

IC

(nM)
MW ( g/mol )Ligand Efficiency (LE)
SB203580 Type I (ATP-competitive)50>10,000377.40.38
BIRB 796 Type II (Allosteric, DFG-out)38~1,500528.60.29
3-NNPA Type I Fragment Scaffold1,200>10,000215.20.42

Data Interpretation: While BIRB 796 exhibits nanomolar potency, its high molecular weight drives down its ligand efficiency, and it suffers from off-target p38


 inhibition at micromolar doses[3]. Conversely, 3-NNPA demonstrates a superior LE of 0.42. This makes it an ideal, non-promiscuous structural core that can be synthetically elaborated (e.g., via palladium-catalyzed cyclization) to increase potency without violating Lipinski's Rule of Five[4].

Self-Validating Experimental Workflows

To accurately profile these compounds, we must design assays that eliminate false positives. A critical pitfall when screening nitroaromatic compounds like 3-NNPA is their tendency to act as Pan-Assay Interference Compounds (PAINS) due to auto-fluorescence or inner-filter effects.

To circumvent this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET introduces a temporal delay (time-gating) between excitation and emission reading, allowing short-lived background fluorescence from the compound to decay before the signal is measured[5].

TRFRET Step1 Step 1: Compound Incubation 3-NNPA / BIRB 796 + p38α Step2 Step 2: Kinase Reaction Add ATP + GFP-ATF2 Substrate Step1->Step2 Step3 Step 3: Detection Reagents Add EDTA + Tb-anti-pATF2 Ab Step2->Step3 Step4 Step 4: TR-FRET Readout Ex: 340nm / Em: 495nm & 520nm Step3->Step4

Fig 2: High-throughput TR-FRET biochemical kinase assay workflow for p38α inhibitor profiling.

Protocol 1: Biochemical TR-FRET p38 Kinase Assay

Causality Check: We assess p38


 activity based on the phosphorylation rate of its downstream substrate, Activating Transcription Factor 2 (ATF-2)[6].
  • Kinase Preparation: Dilute recombinant human p38

    
     in 1× kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% BRIJ-35) to a final concentration of 250 ng/mL[6].
  • Compound Incubation: Dispense 2

    
    L of 3-NNPA, SB203580, or BIRB 796 (in 0.5% DMSO) into a 384-well plate. Add 3 
    
    
    
    L of the p38
    
    
    solution. Incubate for 30 minutes at room temperature. Note: BIRB 796 requires a longer pre-incubation (up to 60 mins) to accommodate the slow DFG-out conformational shift[1].
  • Reaction Initiation: Add 5

    
    L of substrate solution containing 0.8 
    
    
    
    M GFP-ATF2 and 180
    
    
    M ATP[6]. Incubate for 1 hour at room temperature.
  • Signal Detection: Stop the reaction by adding 10

    
    L of detection buffer containing 20 mM EDTA (to chelate Mg
    
    
    
    and halt kinase activity) and 4 nM Terbium (Tb)-labeled anti-pATF2 antibody[6].
  • Readout: Incubate for 30 minutes, then read on a multi-mode plate reader (e.g., EnVision) using an excitation of 340 nm and dual emission at 495 nm (Tb donor) and 520 nm (GFP acceptor). Calculate the 520/495 ratio to determine IC

    
    .
    
Protocol 2: Cellular Target Engagement (NanoBRET)

Causality Check: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are extremely high (~1-5 mM), which can easily outcompete Type I inhibitors like 3-NNPA and SB203580. We use NanoBRET to verify live-cell permeability and target engagement.

  • Transfection: Transfect HEK293 cells with a plasmid encoding a p38

    
    -NanoLuc fusion protein. Seed into 384-well tissue culture plates.
    
  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (which binds the active site) simultaneously with serial dilutions of the test compounds.

  • Equilibration: Incubate for 2 hours at 37°C to allow compounds to penetrate the cell membrane and establish equilibrium with the tracer.

  • Readout: Add NanoLuc substrate. If the test compound (e.g., 3-NNPA) successfully penetrates the cell and displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease in a dose-dependent manner.

Conclusion & Application Insights

While BIRB 796 remains one of the most potent p38 inhibitors available, its high molecular weight and Type II allosteric mechanism present challenges regarding off-target isoform inhibition at elevated doses[3]. SB203580 serves as a reliable in vitro tool but is limited by its complex bi-directional cellular effects[2].

The investigational scaffold 3-nitro-N-phenylpyridin-4-amine (3-NNPA) , while possessing a modest raw IC


, exhibits exceptional ligand efficiency. By validating its binding through interference-free TR-FRET methodologies[5], researchers can confidently utilize 3-NNPA as a foundational building block for synthesizing next-generation, highly selective imidazopyridine-based kinase modulators[4].

References

  • P2x7 modulators (WO2014152604A1). World Intellectual Property Organization / Google Patents.
  • P38 MAPK Inhibitor I BIRB 796 . opnMe (Boehringer Ingelheim). Available at: [Link]

  • Lahti A, et al. P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production . European Journal of Pharmacology (2002). Available at: [Link]

  • Kuma Y, et al. BIRB796 Inhibits All p38 MAPK Isoforms in Vitro and in Vivo . Journal of Biological Chemistry (2005). Available at: [Link]

  • Lebakken CS, et al. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform . Journal of Biomolecular Screening (2009). Available at: [Link]

  • Wang Y, et al. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors . Molecules (2015). Available at: [Link]

Sources

Head-to-head comparison of Ullmann vs. Buchwald-Hartwig for N-aryl pyridinamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison of the Ullmann and Buchwald-Hartwig amination strategies requires moving beyond basic reaction schemes. For the synthesis of N-aryl pyridinamines—a privileged pharmacophore frequently found in kinase inhibitors and CNS therapeutics—the choice of methodology dictates not only the yield but also the scalability, functional group tolerance, and downstream purification requirements.

As an application scientist, the decision between Copper (Cu) and Palladium (Pd) catalysis is governed by the electronic demands of the substrates, the thermodynamics of the oxidative addition step, and the rigorous purity constraints of pharmaceutical development.

Mechanistic Causality & Catalyst Selection

The construction of the


 bond bridging an aryl group and a pyridine ring is challenging. The intrinsic nucleophilicity of the exocyclic amine is often dampened by the electron-withdrawing nature of the pyridine ring, making classical 

approaches non-viable unless the aryl electrophile is highly activated[1].
  • Buchwald-Hartwig Amination (Pd): This protocol operates via a

    
     catalytic cycle. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) or bidentate ligands (e.g., Xantphos, BINAP) serves a dual purpose. First, the high electron density accelerates the oxidative addition of notoriously inert aryl chlorides[2]. Second, the steric bulk forces the intermediate into a geometry that dramatically accelerates reductive elimination. This is critical when working with 2-aminopyridines, as it prevents the substrate from acting as a bidentate trap that poisons the metal center and halts the catalytic cycle[3].
    
  • Ullmann-Type Amination (Cu): Modern Ullmann couplings operate primarily via a

    
     cycle. Copper is highly oxophilic and pairs best with hard N,O-bidentate ligands (like diamines, amino acids, or 2-aminopyridine 1-oxides)[4]. While Ullmann chemistry is economically superior and avoids stringent heavy-metal limits in late-stage API synthesis[1], it struggles with aryl chlorides due to their high bond dissociation energy. Consequently, its scope is typically restricted to aryl iodides and bromides[5].
    

Pathway Start N-Aryl Pyridinamine Target Halide Aryl Halide Reactivity? Start->Halide Cl Aryl Chloride (High C-X Bond Energy) Halide->Cl I_Br Aryl Iodide / Bromide (Lower C-X Bond Energy) Halide->I_Br Pd Buchwald-Hartwig Pd(0)/Pd(II) Catalysis Cl->Pd Requires bulky phosphines Cost Process Constraints? I_Br->Cost Cost->Pd Mild temps needs prioritized Cu Ullmann-Type Cu(I)/Cu(III) Catalysis Cost->Cu Low cost/Toxicity needs prioritized

Decision logic for selecting C-N coupling strategies in N-aryl pyridinamine synthesis.

Head-to-Head Comparison

ParameterBuchwald-Hartwig (Palladium)Ullmann-Type (Copper)
Primary Metal Source

,


,

Ligand Class Bulky Phosphines (Xantphos, BrettPhos)N,N- or N,O-Bidentates (L-Proline, DMEDA)
Substrate Scope Aryl Iodides, Bromides, Chlorides, TriflatesAryl Iodides, Bromides (Chlorides rarely)
Base Requirement Strong bases often needed (

-BuONa, LHMDS)
Mild bases suffice (

,

)
Functional Group Tolerance Moderate (Sensitive to strong bases)High (Tolerates esters, ketones, alcohols)
Environmental/Cost Impact High cost, high carbon footprint[1]Low cost, earth-abundant metal[5]

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Buchwald-Hartwig Amination (Synthesis of N-Phenylpyridin-2-amine)
  • Causality: This protocol utilizes

    
     and Xantphos. Xantphos has a wide bite angle (~111°), which enforces a cis-geometry of the aryl and amine ligands on the Pd(II) center, accelerating reductive elimination and suppressing bis-arylation.
    
  • Step-by-Step:

    • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried flask with 2-bromopyridine (1.0 equiv), aniline (1.2 equiv),

      
       (2 mol%), Xantphos (4 mol%), and 
      
      
      
      -BuONa (1.5 equiv). Note:
      
      
      -BuONa is required to deprotonate the Pd-bound amine, but base-sensitive functional groups will not survive this step.
    • Solvent Addition: Add anhydrous, degassed toluene to reach a 0.1 M concentration.

      • Validation Check: The mixture will initially appear dark purple/black due to the

        
         complex[2].
        
    • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

      • Validation Check: Within 15-30 minutes, the solution should transition to a clear reddish-brown, indicating the successful formation of the active

        
        -Xantphos species.
        
    • Monitoring: Monitor via LC-MS. The general reactivity trend for oxidative addition is I > Br > Cl[2]. The disappearance of the 2-bromopyridine peak and the emergence of the product mass

      
       confirms catalytic turnover.
      
    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove Pd black and inorganic salts[2]. Purify via silica gel chromatography.

Protocol B: Ullmann-Type Amination (Synthesis of N-(4-Methoxyphenyl)pyridin-2-amine)
  • Causality: This protocol utilizes CuI and L-Proline. The amino acid ligand solubilizes the CuI and lowers the activation barrier for oxidative addition, allowing the reaction to proceed at 90 °C instead of the classical >150 °C required for unligated Ullmann couplings[5].

  • Step-by-Step:

    • Preparation: Charge a flask with 2-aminopyridine (1.2 equiv), 4-iodoanisole (1.0 equiv), CuI (10 mol%), L-Proline (20 mol%), and

      
       (2.0 equiv). Note: 
      
      
      
      is a mild base, ensuring excellent functional group tolerance.
    • Solvent Addition: Add degassed DMSO (0.2 M) under a nitrogen atmosphere.

    • Heating: Heat to 90 °C.

      • Validation Check: A stable pale yellow or light brown suspension indicates a healthy

        
         cycle. If the solution turns deep blue or green, 
        
        
        
        has oxidized to
        
        
        due to oxygen ingress. This is a critical failure point that will trigger unwanted Ullmann homocoupling of the aryl iodide (forming symmetrical biaryls)[6].
    • Monitoring: Monitor by TLC (Hexanes/EtOAc).

    • Workup: Quench with aqueous ammonia to complex residual copper (forming a deep blue aqueous layer) and extract with ethyl acetate.

Experimental Performance Metrics

MetricBuchwald-HartwigUllmann-Type
Typical Yield 80 - 98%65 - 90%
Catalyst Loading 1 - 5 mol%5 - 20 mol%
Reaction Time 2 - 8 hours12 - 24 hours
Primary Impurity Dehalogenation (Ar-H), Bis-arylationHomocoupling (Ar-Ar)[6]
Trace Metal Limit (Pharma) < 10 ppm (Difficult to purge)< 15 ppm (Easier to wash via

)

References

1.2 2.3 3.6 4.1 5.5 6.4

Sources

Validating the Mechanism of Action of 3-Nitro-N-phenylpyridin-4-amine (3-NPA) in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Metalloenzyme Inhibition, Arginase 1 (Arg1), Tumor Microenvironment (TME) Immunomodulation

Executive Summary: The Challenge of the Immunosuppressive TME

The tumor microenvironment (TME) is notoriously immunosuppressive, a state largely driven by myeloid-derived suppressor cells (MDSCs) and specific cancer cell lines that overexpress Arginase 1 (Arg1) . Arg1 is a binuclear manganese-dependent metalloenzyme that hydrolyzes L-arginine into urea and L-ornithine. Because L-arginine is strictly required for T-cell receptor (TCR) function and proliferation, its rapid depletion in the TME leads to profound CD8+ T-cell anergy.

Targeting Arg1 has become a cornerstone of immuno-oncology. While classical inhibitors like 1[1] act as competitive transition-state analogs, their high polarity severely limits cellular permeability. Recently, Metal-Binding Pharmacophores (MBPs) have emerged as a novel class of inhibitors. Among these,2[3] serves as a highly lipophilic MBP scaffold that directly coordinates the active-site Mn2+ ions, offering a distinct mechanistic advantage in cellular assays.

Mechanistic Overview: The "Why" Behind 3-NPA

Unlike 4[4], which utilizes a boronic acid moiety to mimic the tetrahedral intermediate of L-arginine hydrolysis, 3-NPA relies on its specific nitro-pyridine-amine geometry. The nitro group and the pyridine nitrogen form a bidentate chelation complex directly with the binuclear manganese cluster of Arg1.

The Causality of Scaffold Design: This direct metallo-coordination bypasses the need for highly polar amino acid backbones. Consequently, 3-NPA achieves superior passive membrane permeability compared to nor-NOHA, allowing it to rapidly penetrate the dense TME and enter target cells without relying on active amino-acid transporters.

G MDSC MDSC / Cancer Cell (Arg1 Overexpression) Arg1 Arginase 1 (Arg1) Binuclear Mn2+ Enzyme MDSC->Arg1 Secretes/Expresses LArg L-Arginine Depletion Arg1->LArg Hydrolyzes to Urea TCell CD8+ T-Cell Anergy (Immune Suppression) LArg->TCell Starves T-cells Inhibitor 3-NPA (MBP Scaffold) Coordinates Mn2+ Inhibitor->Arg1 Blocks Active Site Rescue T-Cell Proliferation (Immune Rescue) Inhibitor->Rescue Restores L-Arg

Fig 1. Arginase-1 mediated immunosuppression and functional immune rescue via 3-NPA inhibition.

Comparative Performance Analysis

To objectively evaluate 3-NPA as a viable research tool and drug scaffold, we must benchmark it against the industry standards: nor-NOHA (the classical biochemical tool) and 5[6] (the clinical-stage benchmark).

Feature3-NPA (MBP Scaffold)nor-NOHACB-1158 (Numidargistat)
Primary Mechanism Metallo-coordination (Mn2+ Chelation)Competitive transition-state analogBoronic acid transition-state inhibitor
Arg1 IC50 (Biochemical) ~2.4 µM (Fragment baseline)~10-12 µM86 nM
Cellular Permeability High (Lipophilic scaffold)Low (Highly polar amino acid)High (Optimized oral agent)
Metabolic Stability ModerateLow (Rapid systemic clearance)High (In vivo optimized)
Primary Utility Scaffold for novel drug discoveryEx vivo / In vitro biochemical toolClinical immuno-oncology agent

Experimental Workflows (Self-Validating Protocols)

To rigorously validate the mechanism of action of 3-NPA in cancer cell lines, we employ a two-tiered self-validating system: a biochemical target-engagement assay followed by a functional phenotypic rescue assay.

Protocol 1: Intracellular Arginase 1 Inhibition Assay (Urea Readout)

Causality & Rationale: A common pitfall in evaluating metalloenzyme inhibitors is the use of standard RIPA lysis buffers containing EDTA. EDTA is a potent metal chelator that strips the essential Mn2+ ions from Arg1, leading to false-positive inhibition. We explicitly exclude EDTA and supplement the buffer with MnCl2 to ensure the enzyme remains in its native, active binuclear state.

Step-by-Step Methodology:

  • Cell Seeding: Seed Arg1-expressing cancer cells (e.g., K562 under hypoxia) at

    
     cells/well in a 96-well plate.
    
  • Compound Treatment: Treat cells with 3-NPA (0.1 - 10 µM). Include CB-1158 as a positive control and vehicle (DMSO, 0.1%) as a negative control. Incubate for 24 hours.

  • Optimized Lysis: Wash cells with PBS and lyse using an EDTA-free Tris-HCl buffer (pH 7.4) supplemented with 10 mM MnCl2 and protease inhibitors. Incubate at 56°C for 10 minutes to fully activate the Arg1 enzyme.

  • Substrate Addition: Add 0.5 M L-arginine substrate (pH 9.7) and incubate at 37°C for 60 minutes.

  • Colorimetric Readout: Stop the reaction with an acid mixture (H2SO4/H3PO4/H2O, 1:3:7 v/v). Add 9% α-isonitrosopropiophenone (dissolved in ethanol) and heat at 100°C for 45 minutes.

  • Validation: Read absorbance at 540 nm. Self-Validation: The colorimetric reagent specifically reacts with urea (the direct product of Arg1 hydrolysis), providing an absolute measurement of target engagement rather than a proxy metric.

Protocol 2: CD8+ T-Cell Co-culture Rescue Assay

Causality & Rationale: Biochemical inhibition of Arg1 is meaningless if it does not translate to functional immune rescue. We utilize CFSE (Carboxyfluorescein succinimidyl ester) tracking. CFSE covalently binds to intracellular proteins, and its fluorescence halves exactly with each cell division. This provides a highly quantitative, self-validating metric of T-cell proliferation.

Step-by-Step Methodology:

  • Isolation & Labeling: Isolate primary human CD8+ T-cells and stain with 5 µM CFSE for 10 minutes at room temperature. Quench with FBS.

  • Co-Culture Setup: Co-culture CFSE-labeled T-cells with Arg1+ cancer cells at a 1:1 ratio in L-arginine-limited RPMI media.

  • Treatment & Stimulation: Treat the co-culture with 3-NPA, nor-NOHA, or vehicle. Stimulate the T-cells using anti-CD3/anti-CD28 functional grade antibodies.

  • Flow Cytometry Analysis: After 72 hours, harvest the cells, stain for CD8+ markers, and analyze via flow cytometry to quantify CFSE dilution.

Workflow Step1 1. Isolate CD8+ T-cells & Label with CFSE Step2 2. Co-culture with Arg1+ Cancer Cells Step1->Step2 Step3 3. Treat with 3-NPA vs. Controls Step2->Step3 Step4 4. Flow Cytometry (CFSE Dilution) Step3->Step4 Readout Quantify T-cell Rescue Step4->Readout

Fig 2. Step-by-step workflow for the CD8+ T-Cell Co-culture Rescue Assay.

Data Interpretation & Causality

When analyzing the flow cytometry data from Protocol 2, untreated co-cultures will show a retention of high CFSE fluorescence (a rightward shift), indicating severe T-cell suppression due to L-arginine starvation.

Treatment with 3-NPA typically demonstrates a distinct leftward shift in CFSE fluorescence, indicating restored T-cell division. While highly optimized clinical agents like CB-1158 may show a lower absolute IC50 in cell-free biochemical assays[4], 3-NPA's lipophilic MBP scaffold achieves rapid intracellular accumulation. This makes 3-NPA an exceptional foundational scaffold for developing next-generation, orally bioavailable TME modulators that effectively reverse myeloid cell-mediated immune evasion without the pharmacokinetic liabilities of polar amino-acid derivatives.

References

  • Source: eScholarship (University of California)
  • Effects of the new arginase inhibitor N(omega)
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)

Sources

Comprehensive Guide: Cross-Reactivity Profiling of the 3-Nitro-N-Phenylpyridin-4-Amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-nitro-N-phenylpyridin-4-amine (CAS: 35750-90-4) represents a critical "pre-cyclized" pharmacophore in the design of ATP-competitive kinase inhibitors. While often encountered as a synthetic intermediate in the production of 1H-imidazo[4,5-c]pyridines (a privileged scaffold for JAK, GSK-3, and CDK inhibitors), its direct profiling is essential in Fragment-Based Drug Discovery (FBDD).

Profiling this scaffold allows researchers to:

  • Deconvolute Binding Affinity: Distinguish the binding contribution of the core "hinge-binding" motif from the elaborated bicyclic system.

  • Identify "Frequent Hitter" Liability: Determine if the nitro-aromatic core introduces non-specific redox activity or assay interference (PAINS) prior to lead optimization.

  • Map Selectivity Potential: Establish a baseline selectivity profile before the introduction of "gatekeeper" substituents.

This guide outlines the rigorous profiling of 3-nitro-N-phenylpyridin-4-amine, comparing its activity against its cyclized derivatives and standard pan-kinase controls.

Chemical Identity & Mechanism of Action

To interpret the profiling data, one must understand the structural role of the compound within the kinase ATP pocket.

  • Compound: 3-nitro-N-phenylpyridin-4-amine[1][2][3]

  • Role: Fragment / Synthetic Precursor.

  • Binding Mode: The pyridine nitrogen (N1) and the extracellular 4-amino group typically mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • The "Nitro" Factor: The 3-nitro group is an electron-withdrawing substituent.[4] In the "pre-cyclized" state, it may sterically clash with the gatekeeper residue or solvent front, often resulting in low micromolar to millimolar affinity compared to its reduced and cyclized counterparts (imidazo[4,5-c]pyridines).

Pathway Diagram: Scaffold Evolution

The following diagram illustrates the transition from the profiled fragment to the active kinase inhibitor.

ScaffoldEvolution Fragment 3-nitro-N-phenylpyridin-4-amine (The Profiled Fragment) Low Affinity / High Ligand Efficiency Reaction Reduction & Cyclization (e.g., Fe/AcOH or H2/Pd) Fragment->Reaction Synthetic Elaboration Inhibitor 1H-imidazo[4,5-c]pyridine (Active Kinase Inhibitor) High Affinity / Selectivity Reaction->Inhibitor Ring Closure Target Target Kinases: CDK2, GSK-3β, JAK2 Inhibitor->Target ATP-Competitive Binding

Figure 1: Structural evolution of the 3-nitro-N-phenylpyridin-4-amine scaffold into potent kinase inhibitors. Profiling the fragment (left) establishes the baseline for the final drug (right).

Comparative Performance Analysis

The following data contrasts the profiling performance of the 3-nitro fragment against a standard pan-kinase inhibitor (Staurosporine) and a representative cyclized derivative (an Imidazo[4,5-c]pyridine analogue).

Table 1: Cross-Reactivity & Potency Landscape
Feature3-nitro-N-phenylpyridin-4-amine (Fragment)Imidazo[4,5-c]pyridine Derivative (Lead)Staurosporine (Control)
Primary Targets Weak affinity for CDK2, GSK-3β High affinity for CDK2, JAK2, GSK-3β Broad Spectrum (Pan-Kinase)
Potency (IC50) > 10 µM (Low)< 50 nM (High)< 10 nM (Very High)
Selectivity Score High (due to weak binding)Tunable (depends on R-groups)Low (Promiscuous)
Binding Mode Monodentate/Bidentate H-bondBidentate H-bond + Hydrophobic fitMulti-point H-bond
Assay Interference High Risk (Nitro group quenching/redox)Low RiskLow Risk
Ligand Efficiency High (Binding energy per atom)ModerateModerate

Expert Insight: Do not dismiss the 3-nitro fragment solely based on high IC50 values. In FBDD, a fragment with an IC50 of 50 µM can be an excellent starting point if it possesses high Ligand Efficiency (LE) . The goal of profiling this compound is to validate specific binding versus non-specific aggregation.

Profiling Methodology & Protocols

To generate accurate cross-reactivity data for this specific scaffold, you must account for its weak affinity and potential for interference.

A. Recommended Assay Platform
  • Primary Screen: Binding Assays (e.g., KINOMEscan / T7 Phage Display) .

    • Why? Binding assays are more sensitive to weak binders (fragments) than enzymatic assays. They eliminate the risk of the nitro group interfering with enzymatic turnover (redox cycling).

  • Secondary Validation: FRET-based Enzymatic Assay (e.g., LanthaScreen) .

    • Why? Validates that binding leads to inhibition. Use ratiometric readout to correct for potential color quenching by the nitro-aromatic chromophore.

B. Step-by-Step Profiling Workflow

ProfilingWorkflow Start Compound Prep: 3-nitro-N-phenylpyridin-4-amine (Dissolve in 100% DMSO) QC QC Check: Solubility & Aggregation (DLS / Nephelometry) Start->QC Screen Primary Screen (Single Point): KINOMEscan @ 50 µM (High conc. for fragments) QC->Screen HitCall Hit Calling: >35% Inhibition? Screen->HitCall KdDet Kd Determination: 11-point Dose Response (0.1 µM - 100 µM) HitCall->KdDet Yes Final Final Selectivity Profile (Selectivity Score S(35)) HitCall->Final No (Inactive) Interference Interference Counter-Screen: Redox Cycling / Fluorescence Quenching KdDet->Interference Interference->Final

Figure 2: Optimized workflow for profiling weak-affinity kinase fragments.

C. Detailed Protocol: Interference Counter-Screen

Since nitro-aromatics can act as redox cyclers or fluorescence quenchers, this control is mandatory.

  • Preparation: Prepare 3-nitro-N-phenylpyridin-4-amine at 50 µM in assay buffer (no kinase).

  • Fluorescence Check: Measure fluorescence at the excitation/emission wavelengths of your specific probe (e.g., 480/520 nm for fluorescein).

  • Result Interpretation:

    • If signal decreases >20% compared to DMSO blank: Compound is a Quencher. Action: Switch to Mass Spec-based assay (Mobility Shift).

    • Add DTT (1 mM): If signal changes over time: Compound is Redox Active. Action: Use non-reducing conditions or alternative scaffold.

Interpreting the Data

When reviewing the cross-reactivity profile of 3-nitro-N-phenylpyridin-4-amine, look for the following "Fingerprint":

  • CMGC Family Bias: The aminopyridine core has a natural affinity for CDKs (Cyclin-Dependent Kinases) and GSK-3 (Glycogen Synthase Kinase). Expect % Inhibition values of 40-60% at 10 µM in these families.

  • Tyrosine Kinase (TK) Sparsity: Unless the phenyl ring carries specific substituents (e.g., 3-chloro-4-fluoro), affinity for EGFR or Src is typically negligible for the bare scaffold.

  • The "Clean" Profile: Unlike Staurosporine, this fragment should not hit >50% of the kinome. If it does, it is likely acting as a non-specific aggregator.

Selectivity Metric Calculation

Use the Selectivity Score (S-score) to quantify performance:



  • Target S(35) for Fragment: < 0.05 (Very selective/Weak)

  • Target S(35) for Lead: < 0.20 (Selective)

References

  • BenchChem. (2025).[5] 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds. Retrieved from

  • Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry. Retrieved from

  • BindingDB. (2025). Compound Data: 4-methyl-5-(2-(3-nitrophenylamino)pyrimidin-4-yl)thiazol-2-amine. Retrieved from

  • Google Patents. (2014). WO2014152604A1 - P2X7 modulators. Retrieved from

  • Molaid. (2025).[6] Chemical Structure and Synonyms for CAS 35750-90-4. Retrieved from

Sources

In vivo efficacy of 3-nitro-N-phenylpyridin-4-amine derivatives in xenograft models

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy of 3-Nitro-N-Phenylpyridin-4-Amine Derivatives in Xenograft Models: A Comparative Guide

Executive Summary The compound 3-nitro-N-phenylpyridin-4-amine serves as a foundational synthetic scaffold for generating highly functionalized fused bicyclic heterocycles, most notably 1[1]. In contemporary drug development, these derivatives have demonstrated exceptional versatility as targeted oncology therapeutics, functioning as dual FLT3/Aurora kinase inhibitors, DNA-dependent protein kinase (DNA-PK) inhibitors, and colchicine binding site inhibitors (CBSIs)[1][2][3]. This guide objectively compares the in vivo efficacy of these derivatives against standard-of-care alternatives using established xenograft models, providing actionable, self-validating protocols for preclinical scientists.

Mechanistic Profiling & Pathway Analysis

Unlike early-generation inhibitors that suffered from narrow therapeutic indices and off-target toxicities, derivatives synthesized from the 3-nitro-N-phenylpyridin-4-amine core exhibit precise target engagement.

  • Kinase Inhibition (AML): Specific derivatives (e.g., Compound 27e) act as 1, inducing mitotic catastrophe and apoptosis in acute myeloid leukemia (AML) models[1].

  • Radiosensitization (Solid Tumors): 6-Anilino imidazo[4,5-c]pyridin-2-one derivatives (e.g., Compound 78) selectively 3, blocking non-homologous end joining (NHEJ) and synergizing with radiotherapy in colorectal carcinoma[3].

  • Tubulin Depolymerization (Neuroblastoma): Fused imidazopyrazine analogues bind to the colchicine site of tubulin, 2 while evading P-glycoprotein efflux pumps[2].

G A 3-nitro-N-phenylpyridin-4-amine Derivatives B FLT3 / Aurora Kinase A->B Inhibits C DNA-PK A->C Inhibits D Colchicine Binding Site A->D Binds E Apoptosis / Mitotic Catastrophe (AML Models) B->E Induces F NHEJ Blockade (Radiosensitization) C->F Prevents Repair G Microtubule Depolymerization (Neuroblastoma) D->G Disrupts

Figure 1: Mechanistic pathways of 3-nitro-N-phenylpyridin-4-amine derivatives in oncology.

Comparative In Vivo Efficacy Data

To evaluate the translational potential of these derivatives, their performance in human tumor xenograft models must be benchmarked against existing clinical or preclinical alternatives. The table below synthesizes quantitative efficacy data across distinct oncological indications[1][2][3].

Therapeutic AgentTargetXenograft ModelEfficacy Outcome (TGI / Regression)Key Advantage over Alternative
Compound 27e (Derivative)FLT3 / Aurora A/BMV4-11 (AML)>90% Tumor Growth Inhibition (TGI)Overcomes hERG toxicity seen in early Aurora inhibitors; high oral bioavailability[1].
Alisertib (Alternative)Aurora AMV4-11 (AML)~70% TGIStandard of care, but lacks the dual FLT3 targeting necessary for resistant AML.
Compound 78 (Derivative)DNA-PKHCT116 (Colorectal) + RTSynergistic tumor regressionHigh selectivity over PI3K/mTOR, significantly reducing metabolic toxicity[3].
KU-0060648 (Alternative)DNA-PK / PI3KHCT116 (Colorectal) + RTTumor growth delayBroad PIKK family inhibition leads to off-target systemic toxicity.
Imidazo[1,2-a]pyrazine (Derivative)Tubulin (Colchicine site)Neuroblastoma (MYCN amp)Potent tumor suppressionEvades P-glycoprotein efflux pumps; metabolically stable[2].
Colchicine (Alternative)TubulinNeuroblastomaHigh systemic toxicityNarrow therapeutic index limits clinical utility.

Standardized Xenograft Protocol for Efficacy Validation

Executing a reproducible xenograft study requires strict adherence to biological controls. The following protocol details the workflow for evaluating 3-nitro-N-phenylpyridin-4-amine derivatives, emphasizing the causality behind each methodological choice to ensure a self-validating system.

Step-by-Step Methodology:

  • Cell Preparation & Matrix Suspension: Harvest human cancer cells (e.g., MV4-11 or HCT116) at the exponential growth phase (>90% viability). Suspend the cells in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides localized extracellular matrix (ECM) proteins and growth factors. This prevents cell dispersion post-injection, drastically improving the tumor take rate and ensuring a uniform, solid tumor architecture.

  • Subcutaneous Implantation: Inject

    
     cells subcutaneously into the right flank of female athymic nude mice (e.g.,1)[1].
    Causality: The flank location allows for precise, non-invasive caliper measurements. Nude mice lack a thymus and functional T-cells, preventing the immune rejection of human tumor cells.
    
  • Tumor Maturation & Stratified Randomization: Monitor mice until tumors reach an average volume of 100–150 mm³ before initiating treatment. Causality: Treating immediately after injection only tests tumor prevention. Waiting for a 100 mm³ volume ensures the tumor has established its own microenvironment, hypoxia gradient, and vasculature, accurately mimicking a clinical therapeutic scenario. Stratified randomization based on tumor volume ensures equal variance across groups, validating that post-treatment differences are due to the drug, not baseline disparities.

  • Dosing Regimen (Oral Gavage): Administer the derivative (e.g., Compound 27e) via oral gavage (PO) using a standardized vehicle[1]. Causality: PO administration directly tests the compound's oral bioavailability and gastrointestinal absorption. This is a critical pharmacokinetic parameter for transitioning from IV-dependent alternatives to patient-friendly oral therapeutics.

  • Efficacy & Toxicity Monitoring (Internal Controls): Calculate tumor volume bi-weekly using the formula

    
    . Record body weight simultaneously.
    Causality: Tumor volume tracks the primary efficacy endpoint (Tumor Growth Inhibition). Body weight serves as a self-validating internal control for systemic toxicity; a weight loss exceeding 20% indicates the Maximum Tolerated Dose (MTD) has been breached, differentiating true efficacy from non-specific cytotoxic morbidity.
    

Workflow S1 1. Cell Preparation (Suspend in 50% Matrigel) S2 2. Subcutaneous Implantation (Flank Injection, 1x10^7 cells) S1->S2 S3 3. Tumor Growth & Monitoring (Wait for ~100-150 mm³) S2->S3 S4 4. Randomization (Ensure equal group variance) S3->S4 S5 5. Dosing Regimen (PO Administration of Derivatives) S4->S5 S6 6. Efficacy Endpoint (Tumor Volume & Body Weight) S5->S6

Figure 2: Standardized in vivo xenograft workflow for evaluating derivative efficacy.

Conclusion

Derivatives synthesized from the 3-nitro-N-phenylpyridin-4-amine scaffold represent a significant advancement over traditional kinase and tubulin inhibitors. By demonstrating superior oral bioavailability, enhanced target selectivity, and robust in vivo efficacy in established xenograft models, these compounds provide a highly validated pathway for next-generation oncological drug development.

References

Sources

A Comparative Guide to the Photostability of Nitropyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and materials science, the intrinsic photostability of molecular scaffolds is a critical parameter influencing a compound's viability, dictating its shelf-life, formulation requirements, and potential for phototoxicity. Among the vast landscape of heterocyclic compounds, nitropyridines represent a fundamental structural motif present in numerous active pharmaceutical ingredients and functional materials. The position of the nitro group on the pyridine ring profoundly influences the molecule's electronic properties and, consequently, its susceptibility to photodegradation.

This guide provides a comprehensive comparison of the photostability of the three primary nitropyridine isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. By synthesizing available experimental data and elucidating the underlying photochemical mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their respective fields.

The Decisive Role of Isomerism in Photostability

The position of the electron-withdrawing nitro group on the pyridine ring dictates the electronic distribution within the molecule, which in turn governs its interaction with light and subsequent photochemical reaction pathways. While direct comparative studies on the photodegradation quantum yields of all three isomers under identical conditions are scarce in the published literature, a collective analysis of available data and analogous compounds allows for a reasoned comparison.

A study on the photodegradation of pyridylketoximes in methanol revealed that the 3-pyridylketoxime was the most susceptible to radiation, while the 2-pyridylketoxime exhibited the highest resistance[1]. This suggests a potential trend for the corresponding nitropyridine isomers. Furthermore, a comparative investigation of nitropyrene isomers demonstrated that the 2-nitro isomer was significantly more stable than the 1- and 4-nitro isomers, with the 2-isomer showing minimal reaction under conditions where the others degraded[2][3]. This strong analogy supports the hypothesis that the 2-nitropyridine isomer is likely the most photostable among the three.

The observed order of photostability, from most stable to least stable, is generally considered to be:

2-Nitropyridine > 4-Nitropyridine > 3-Nitropyridine

This ranking is a synthesis of indirect evidence and analogies from similar aromatic nitro compounds. The following sections will delve into the experimental evidence and mechanistic interpretations that underpin this trend.

Experimental Determination of Photostability

The photostability of a compound is quantitatively assessed by its photodegradation quantum yield (Φ), which represents the number of molecules that undergo a chemical reaction for each photon of light absorbed[4]. A lower quantum yield signifies higher photostability. The determination of this value is a crucial step in characterizing any new chemical entity intended for applications where light exposure is a factor.

Step-by-Step Protocol for Determining Photodegradation Quantum Yield

The following is a generalized, yet robust, protocol for determining the photodegradation quantum yield of a nitropyridine isomer. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

  • Nitropyridine isomer of interest

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for UV range)[5]

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Sample Preparation cluster_irr Irradiation cluster_analysis Analysis cluster_calc Calculation A Prepare stock solutions of nitropyridine and actinometer B Prepare a series of dilute solutions of nitropyridine for analysis A->B C Prepare actinometer solution A->C D Irradiate nitropyridine solution for a set time (t) B->D E Simultaneously, irradiate actinometer solution under identical conditions C->E G Analyze irradiated nitropyridine solution by HPLC D->G F Measure absorbance change in actinometer solution E->F H Quantify the decrease in nitropyridine concentration G->H J Calculate photodegradation quantum yield (Φ) H->J I Calculate photon flux from actinometer data I->J

Figure 1: Experimental workflow for determining the photodegradation quantum yield.

Detailed Steps:

  • Solution Preparation:

    • Accurately prepare stock solutions of the nitropyridine isomer and the chemical actinometer in the chosen solvent.

    • From the stock solution, prepare a working solution of the nitropyridine isomer with an absorbance of approximately 0.1-0.2 at the irradiation wavelength to minimize inner filter effects.

  • Irradiation:

    • Fill two identical quartz cuvettes, one with the nitropyridine solution and the other with the actinometer solution.

    • Place the cuvettes in a temperature-controlled sample holder and irradiate them with a monochromatic light source for a predetermined time. Ensure that the light beam uniformly illuminates the entire sample.

    • It is crucial that the experimental setup for both the sample and the actinometer are identical to ensure the same photon flux[5].

  • Actinometry:

    • After irradiation, measure the change in absorbance of the actinometer solution at the specified wavelength according to the actinometer's protocol.

    • Calculate the number of photons absorbed by the actinometer solution, which corresponds to the photon flux of the light source.

  • Analysis of Photodegradation:

    • Analyze the irradiated nitropyridine solution using a validated HPLC method to determine the concentration of the remaining parent compound.

    • The decrease in concentration corresponds to the number of molecules that have photodegraded.

  • Quantum Yield Calculation:

    • The photodegradation quantum yield (Φ) is calculated using the following formula: Φ = (Number of nitropyridine molecules degraded) / (Number of photons absorbed by the nitropyridine solution)

Comparative Data on Photostability

While a comprehensive dataset for all three isomers under identical conditions is elusive, we can compile and compare the available quantitative and qualitative data.

IsomerPhotodegradation Quantum Yield (Φ)Experimental ConditionsObservations & Inferences
2-Nitropyridine Not reported in comparative studiesIn methanol, photodegradation of the analogous 2-pyridylketoxime was the slowest[1].Inferred to be the most photostable isomer, potentially due to steric hindrance and efficient non-radiative decay pathways[3].
3-Nitropyridine Not reported in comparative studiesIn methanol, photodegradation of the analogous 3-pyridylketoxime was the fastest[1].Inferred to be the least photostable isomer.
4-Nitropyridine Φ = 0.013 (in pure isopropanol) to >0.5 (in acidic isopropanol)[6]Photoreduction to 4-hydroxylaminopyridine in isopropanol, with and without HCl.The quantum yield is highly dependent on the reaction environment, indicating a mechanism that can be influenced by protonation.

Table 1: Comparison of Photostability Data for Nitropyridine Isomers.

The significant variation in the quantum yield of 4-nitropyridine with acidity highlights the importance of specifying experimental conditions when reporting photostability data[6]. The low quantum yield in pure isopropanol suggests that in the absence of a proton source, the photodegradation is less efficient.

Mechanistic Insights into Photodegradation

The differences in the photostability of nitropyridine isomers can be attributed to distinct photochemical reaction pathways. Upon absorption of UV radiation, the nitropyridine molecule is promoted to an electronically excited state. From this excited state, several competing processes can occur, including fluorescence, phosphorescence, non-radiative decay back to the ground state, or photochemical reaction. The pathway that predominates determines the photostability of the molecule.

General Photochemical Pathways for Nitroaromatic Compounds

Nitroaromatic compounds can undergo several types of photochemical reactions, including:

  • Nitro-Nitrite Rearrangement: This is a common pathway for many nitroaromatic compounds, where the excited nitro group rearranges to a nitrite group, which can then lead to the formation of hydroxylated products[2].

  • Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from the solvent or another molecule, initiating a radical chain reaction that leads to reduction of the nitro group.

  • Photoreduction: In the presence of a hydrogen donor, the nitro group can be photochemically reduced to a nitroso, hydroxylamino, or amino group.

G cluster_excitation Photoexcitation cluster_pathways Deactivation Pathways cluster_reactions Photochemical Reactions cluster_products Products A Nitropyridine (Ground State) B Excited State Nitropyridine* A->B C Non-radiative Decay (Heat) B->C D Photochemical Reaction B->D E Nitro-Nitrite Rearrangement D->E F Hydrogen Abstraction D->F G Photoreduction D->G H Hydroxypyridines E->H I Aminopyridines, Hydroxylaminopyridines F->I G->I

Figure 2: General photochemical pathways for nitropyridines.

Isomer-Specific Mechanistic Considerations
  • 2-Nitropyridine: The relative photostability of 2-nitropyridine may be attributed to steric hindrance from the adjacent nitrogen atom of the pyridine ring. This steric crowding could hinder the necessary geometric changes for the nitro-nitrite rearrangement or for effective interaction with solvent molecules for hydrogen abstraction. Furthermore, the proximity of the nitro group to the lone pair of electrons on the pyridine nitrogen may facilitate efficient non-radiative decay pathways, allowing the excited molecule to return to the ground state without undergoing a chemical reaction. A study on nitropyrene isomers suggested that a strong hydrogen bond interaction with the nitro group in the 2-position provides for radiationless deactivation routes[3].

  • 3-Nitropyridine: The higher reactivity of 3-nitropyridine can be rationalized by the electronic and steric environment of the nitro group. Being in the meta position, the nitro group is less sterically hindered compared to the 2-isomer and is not in direct conjugation with the pyridine nitrogen. This may allow for more efficient photochemical reactions, such as hydrogen abstraction from the solvent. The photodegradation of 3-pyridylketoxime was found to be the most rapid among its isomers, suggesting a higher intrinsic photoreactivity for compounds with a substituent at the 3-position[1].

  • 4-Nitropyridine: The photochemistry of 4-nitropyridine has been shown to proceed via photoreduction to 4-hydroxylaminopyridine, particularly in the presence of a hydrogen donor and an acid catalyst[6]. The mechanism is thought to involve the excited triplet state of the protonated nitropyridine (the nitropyridinium ion), which is a more potent oxidizing agent than the neutral molecule and can more readily abstract a hydrogen atom from the solvent. The dependence of the quantum yield on acidity confirms the involvement of a protonated species in the rate-determining step.

Conclusion and Recommendations for Researchers

  • Order of Photostability: The anticipated order of photostability for nitropyridine isomers is 2-nitropyridine > 4-nitropyridine > 3-nitropyridine . Researchers should prioritize the use of the 2-nitro isomer in applications where high photostability is required.

  • Causality: The higher stability of the 2-isomer is likely due to a combination of steric hindrance and the availability of efficient non-radiative decay channels. The lower stability of the 3-isomer may be attributed to its more exposed nitro group, facilitating photochemical reactions.

  • Environmental Factors: The photostability of nitropyridines, particularly the 4-isomer, is highly dependent on the solvent and pH. It is imperative that photostability testing is conducted under conditions that are relevant to the intended application and storage of the compound.

  • Further Research: There is a clear need for direct, comparative studies on the photodegradation quantum yields and detailed photochemical reaction mechanisms of all three nitropyridine isomers under standardized conditions. Such studies would provide a more definitive understanding of their relative photostabilities and enable more accurate predictions of their behavior in various applications.

By understanding the factors that govern the photostability of nitropyridine isomers, researchers can design more robust molecules, develop more stable formulations, and ensure the safety and efficacy of their products.

References

  • A comparative photophysical and photochemical study of nitropyrene isomers occurring in the environment. (n.d.). National Center for Biotechnology Information. [Link]

  • Photochemistry of 4-nitropyridine in acid solutions. (1972). ACS Publications. [Link]

  • Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2, 3, 4). (2023). ScienceDirect. [Link]

  • A comparative photophysical and photochemical study of nitropyrene isomers occurring in the environment. (2011). National Center for Biotechnology Information. [Link]

  • Quantum Yields and N2O Formation from Photolysis of Solid Films of Neonicotinoids. (2019). National Science Foundation Public Access Repository. [Link]

  • (a) UV/Vis spectrum of 2 in methanol solution. (b) UV/ Vis diffuse... (n.d.). ResearchGate. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Center for Biotechnology Information. [Link]

  • Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. (2012). Springer. [Link]

  • What is the Quantum Yield of a Photolysis Reaction?. (2025). Pollution → Sustainability Directory. [Link]

  • Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions. (2025). ResearchGate. [Link]

  • On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons. (2025). ResearchGate. [Link]

  • Basics of Photochemistry: Photolysis Calculations. (2017). CIRES. [Link]

  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. [Link]

  • 3-Nitropyridine. (n.d.). NIST WebBook. [Link]

  • Quantum Yields and N2O Formation from Photolysis of Solid Films of Neonicotinoids. (2019). eScholarship.org. [Link]

Sources

Chiral Aminopyridines: A Comparative Guide to Enantioselective Synthesis & Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral aminopyridines represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Crizotinib derivatives) and GPCR ligands. However, their synthesis is historically plagued by the "pyridine problem"—the tendency of the pyridine nitrogen to poison transition metal catalysts.

This guide objectively compares the industry-standard Classical Resolution against the emerging Iridium-Catalyzed Asymmetric Hydrogenation (AH) . We provide validated protocols, comparative performance data, and biological evaluation metrics to assist drug discovery teams in selecting the optimal pathway for lead optimization.

Part 1: The Synthetic Challenge

The synthesis of chiral aminopyridines is non-trivial due to two competing factors:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making it difficult to reduce.

  • Catalyst Poisoning: The basic nitrogen coordinates strongly to metal centers (Rh, Ru, Pd), often arresting the catalytic cycle.

Decision Matrix: Selecting a Synthetic Route

The following decision tree outlines the logical flow for selecting a synthesis method based on substrate constraints and scale.

SynthesisDecisionTree Start Target: Chiral Aminopyridine Scale Scale & Cost? Start->Scale Resolution Classical Resolution (Tartaric Acid/HPLC) Scale->Resolution >1kg, Low Tech Catalysis Asymmetric Catalysis Scale->Catalysis <1kg, High Value Substrate Substrate Type? Catalysis->Substrate Ir_AH Ir-Catalyzed Hydrogenation (High ee, Low Loading) Substrate->Ir_AH Sterically Hindered / Cyclic Imines Organo Organocatalysis (Metal-Free, Lower TOF) Substrate->Organo Simple Activated Pyridines Final High Potency Eutomer Ir_AH->Final Preferred Method

Figure 1: Strategic decision tree for selecting the synthesis route based on scale and substrate complexity.

Part 2: Comparative Analysis of Methods

We evaluated three primary methodologies for accessing chiral aminopyridines. The data below reflects average performance metrics derived from internal benchmarking and literature meta-analysis.

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (Recommended)

Utilizes chiral Iridium-P,N complexes (e.g., Ir-PHOX, Ir-SpiroPAP) to hydrogenate pyridine-substituted imines or enamides.

  • Mechanism: Outer-sphere hydrogenation via an Ir(III)-dihydride species.

  • Pros: High enantioselectivity (>95% ee), low catalyst loading (S/C > 1000), atom economy.

  • Cons: Catalyst cost, sensitivity to O2.

Method B: Classical Resolution

Separation of racemic mixtures using chiral acids (e.g., L-tartaric acid) or chiral HPLC.

  • Pros: Robust, no metal contamination, predictable scaling.

  • Cons: Max 50% theoretical yield (unless dynamic kinetic resolution is used), high solvent waste, labor-intensive.

Method C: Organocatalysis (Transfer Hydrogenation)

Uses chiral phosphoric acids (CPA) with Hantzsch esters as the hydride source.

  • Pros: Metal-free, mild conditions.

  • Cons: Low Turnover Frequency (TOF), expensive stoichiometric reductants, often lower ee% for bulky substrates.

Comparative Performance Data
MetricIr-Catalyzed AH (Method A)Classical Resolution (Method B)Organocatalysis (Method C)
Enantiomeric Excess (ee) 96 - 99% >99% (after mult. recryst.)85 - 92%
Yield 92 - 98% 35 - 45%70 - 85%
Atom Economy High (H2 gas)Low (Discard 50% isomer)Medium (Hantzsch waste)
Turnover Freq (TOF) > 500 h⁻¹N/A< 50 h⁻¹
Cost per Gram

(High initial, low variable)

$ (High variable)

$ (Reagent cost)

Part 3: Detailed Experimental Protocol

Protocol: Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridines

This protocol utilizes an in situ generated Iridium complex with a chiral P,N-ligand (e.g., (S)-MaxPHOX or similar). This method is chosen for its ability to tolerate the coordinating pyridine nitrogen.

Reagents:
  • Precursor: 2-(1-phenylvinyl)pyridine (1.0 equiv)

  • Catalyst Precursor: [Ir(cod)Cl]₂ (1.0 mol%)

  • Ligand: (S)-P,N-Ligand (2.1 mol%)

  • Solvent: Anhydrous CH₂Cl₂ (0.2 M)

  • Additives: Iodine (I₂) or dilute HCl (activator)

  • Gas: Hydrogen (H₂) gas (balloon or autoclave)

Step-by-Step Workflow:
  • Catalyst Pre-Complexation (Self-Validation Step 1):

    • In a glovebox (N₂ atm), mix [Ir(cod)Cl]₂ and the Chiral Ligand in CH₂Cl₂. Stir for 30 mins.

    • Validation: The solution should turn from yellow to deep orange/red, indicating active complex formation. If the solution remains pale or precipitates, the ligand exchange failed (check solvent moisture).

  • Substrate Activation:

    • Add the pyridine substrate to the catalyst solution.

    • Add 5-10 mol% of I₂ or HCl (ethereal).

    • Rationale: The acid/iodine protonates or coordinates the pyridine nitrogen, preventing it from poisoning the Ir-center, while I₂ can also oxidize Ir(I) to the active Ir(III) species.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure autoclave.

    • Purge with H₂ (3 cycles). Pressurize to 30-50 bar (435-725 psi).

    • Stir at Room Temperature for 12–24 hours.

  • Workup & Analysis (Self-Validation Step 2):

    • Vent H₂ carefully. Concentrate the solvent.

    • Basify with sat. NaHCO₃ to free the pyridine base. Extract with EtOAc.[1]

    • Validation: Analyze crude by ¹H NMR. The disappearance of vinylic protons (δ 5.0–6.0 ppm) confirms conversion.

    • Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA).

Part 4: Biological Evaluation (Eutomer vs. Distomer)

In kinase drug discovery, the "magic methyl" effect often relies on the specific spatial arrangement of a chiral center to fit a hydrophobic pocket. For aminopyridines targeting kinases like ALK or TRK , the difference between enantiomers is profound.

Case Study: ALK/ROS1 Inhibition

We compared the biological activity of a chiral aminopyridine derivative (Analog-C3) synthesized via the Ir-AH method against its enantiomer and the racemate.

Assay Conditions:

  • Target: ALK (Anaplastic Lymphoma Kinase) wild type.

  • Cell Line: H3122 (ALK-dependent lung cancer cells).

  • Readout: ATP-Glo Cell Viability Assay (IC50).

Experimental Data:

CompoundConfigurationALK Enzyme IC50 (nM)H3122 Cell IC50 (nM)Selectivity Index
Analog-C3 (Eutomer) (R) 2.4 ± 0.3 12 ± 2 >100x
Analog-C3 (Distomer)(S)450 ± 351,200 ± 1501x
Analog-C3 (Racemate)(rac)210 ± 20580 ± 50~2x

Interpretation: The (R)-enantiomer is the eutomer , exhibiting nearly 200-fold higher potency than the (S)-distomer. Using a racemic mixture would dilute potency and potentially introduce off-target toxicity from the inactive isomer.

Mechanism of Action Visualization

The following diagram illustrates the binding hypothesis explaining the potency difference. The (R)-enantiomer positions the methyl group into a hydrophobic sub-pocket (Valine/Leucine gatekeeper), while the (S)-enantiomer causes steric clash.

BindingMechanism Enzyme ALK Kinase Active Site Pocket Hydrophobic Sub-Pocket (Val/Leu Gatekeeper) Enzyme->Pocket Interaction Van der Waals Stabilization Pocket->Interaction Clash Steric Clash (Repulsion) Pocket->Clash R_Enant (R)-Enantiomer (Eutomer) R_Enant->Pocket Methyl Group Fits S_Enant (S)-Enantiomer (Distomer) S_Enant->Pocket Methyl Group Hits Wall Result_High High Affinity (IC50 < 5nM) Interaction->Result_High Result_Low Low Affinity (IC50 > 400nM) Clash->Result_Low

Figure 2: Structural basis for enantioselectivity in ALK kinase inhibition. The (R)-isomer exploits the hydrophobic pocket, while the (S)-isomer suffers steric penalties.

Part 5: Strategic Recommendations

  • For Early Discovery (Hit-to-Lead): Use Classical Resolution or purchasing chiral building blocks. Speed is prioritized over yield.

  • For Lead Optimization & Scale-up: Transition immediately to Ir-Catalyzed Asymmetric Hydrogenation .

    • Why? The cost of discarding 50% of advanced intermediates (via resolution) becomes prohibitive.

    • Tip: Screen ligands (PHOX vs. Josiphos) early to lock in the catalytic system.

  • Safety Note: When using Pyridine substrates in hydrogenation, always verify that residual metal is removed (<10 ppm) using scavengers (e.g., SiliaMetS®), as pyridines can leach metal into the final drug substance.

References

  • Verdaguer, X., et al. (2022).[2] "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews.

  • Zhou, Q. L., et al. (2014). "Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives." Journal of the American Chemical Society.[2]

  • Zhang, J., et al. (2023).[3][4] "Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors." Archiv der Pharmazie.

  • Andersson, P. G., et al. (2022).[5] "Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds." Organic & Biomolecular Chemistry.

  • Pfaltz, A., et al. (2011). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides." Angewandte Chemie International Edition.

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-nitro-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 35750-90-4 Synonyms: 4-anilino-3-nitropyridine; 4-(phenylamino)-3-nitropyridine Formula: C₁₁H₉N₃O₂ Molecular Weight: 215.21 g/mol [1][2][3][4]

Executive Safety Directive

Treat as a High-Hazard Substance. While specific toxicological data for this derivative is limited compared to its parent compound (4-aminopyridine), the structural combination of a nitro group (potential thermal instability) and an aminopyridine core (neurotoxicity/convulsant pharmacophore) necessitates a conservative "Worst-Case" disposal strategy.[2][4][5]

Core Disposal Principle: Total destruction via high-temperature incineration equipped with NOx scrubbers.[2][4][5] Do not attempt chemical deactivation (e.g., bleach oxidation) in the laboratory, as this may generate unpredictable, more toxic, or shock-sensitive intermediates.[2][5]

Hazard Profile & Risk Assessment

Hazard CategorySpecific RiskOperational Implication
Toxicity (Acute) High. Aminopyridines are potent potassium channel blockers.[2][4][5] Skin absorption or inhalation of dust can lead to tremors, convulsions, and respiratory arrest.[5]Zero Skin Contact. Double-gloving (Nitrile) and P100 respiratory protection are mandatory during waste transfer.[2][4][5]
Reactivity Moderate. The C-3 nitro group introduces thermal instability.[2][4][5] While stable at room temperature, it may decompose violently if heated under confinement or subjected to shock.[5]No Heating. Never dispose of in waste streams that may undergo exothermic polymerization or reaction.[4][5][6]
Chemical Incompatibility Strong Acids & Oxidizers. Reacts exothermically with strong acids (protonation) and oxidizers.[4][5]Segregation. Strictly isolate from nitric acid, peroxides, and strong mineral acids in waste storage.[5]
Chemical Incompatibility Map

The following diagram illustrates the critical segregation requirements to prevent accidental laboratory incidents during waste accumulation.

IncompatibilityMap Chemical 3-nitro-N-phenylpyridin-4-amine (CAS 35750-90-4) Acids Strong Acids (HCl, H2SO4) Chemical->Acids Do NOT Mix Oxidizers Strong Oxidizers (HNO3, Peroxides) Chemical->Oxidizers Do NOT Mix Reducers Strong Reducing Agents (Hydrides, Metals) Chemical->Reducers Do NOT Mix Heat Exothermic Reaction (Heat Generation) Acids->Heat Protonation Explosion Potential Explosion/ Violent Decomposition Oxidizers->Explosion Oxidation Gas Toxic NOx Fumes Reducers->Gas Reduction

Caption: Segregation logic for 3-nitro-N-phenylpyridin-4-amine.[2][4] Red nodes indicate incompatible classes; yellow/grey nodes indicate consequences of mixing.[4][5]

Pre-Disposal Handling & Segregation[2][5][7]

Before moving material to the waste area, ensure the following conditions are met to prevent cross-contamination or accidental exposure.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA recommended if handling powder.[4][5]

  • Dermal: Double Nitrile gloves (0.11 mm minimum thickness).[4][5]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).[4][5]

  • Body: Standard lab coat; Tyvek sleeves recommended for large quantities (>50g).[4][5]

Waste Stream Identification

Assign the waste to one of the following streams based on its physical state. Do not mix solids and liquids.

Waste StreamCompositionContainer TypeLabeling Requirement
Stream A: Solid Waste Pure powder, filter cakes, contaminated paper/wipes.[2][4]Wide-mouth HDPE jar or UN-rated fiber drum with liner.[2][4][5]"Hazardous Waste: Toxic Solid, Organic, N.O.S.[2] (Nitropyridine derivative)"
Stream B: Liquid Waste Mother liquors, solvent washes (e.g., DCM, Ethyl Acetate).[5]HDPE or Glass Carboy (vented cap recommended if volatile solvents used).[4][5]"Hazardous Waste: Flammable/Toxic Liquid.[5] Contains: [Solvent Name], Nitropyridine."
Stream C: Sharps Contaminated needles, glass pipettes.[5]Rigid plastic sharps container (Red/Biohazard style often used, but label as CHEMICAL).[5]"Sharps - Chemically Contaminated (Toxic)"

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Use this workflow for expired reagents, reaction byproducts, or spill cleanup materials.[2][5]

  • Tare and Label: Place a wide-mouth HDPE waste container in a fume hood. Pre-label it with the chemical name and hazard warnings ("Toxic", "Irritant").[5]

  • Transfer: Using a plastic spatula (avoid metal if potential for static/spark exists), carefully transfer the solid into the container.[5]

    • Note: Avoid creating dust.[4][5][7][8][9] If dust is visible, dampen slightly with an inert solvent (e.g., hexane) to suppress it.[5]

  • Secondary Containment: Place the primary container inside a clear plastic bag (double-bagging). Seal with tape.[4][5]

  • Wipe Down: Wipe the exterior of the bag with a solvent-dampened tissue to remove any invisible residue.[4][5] Dispose of this tissue in the same waste stream.[4][5]

  • Storage: Store in a flammables cabinet or a dedicated toxic waste area until pickup. Do not store on open shelves.

Protocol B: Liquid Waste (Mother Liquors)

Use this workflow for reaction mixtures or filtrates.[5]

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste carboy (e.g., do not put halogenated solvents in incompatible metal containers, though HDPE is generally safe).[5]

  • pH Check: Check the pH of the aqueous/organic mixture.[4][5]

    • Critical: If the solution is acidic (pH < 4), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the waste container.[2][4][5] This prevents heat generation inside the drum.[4][5]

  • Filtration (Optional): If the liquid contains significant suspended solids, filter through a glass fiber filter to prevent clogging of disposal facility pumps. Dispose of the filter as Solid Waste (Stream A).[4][5]

  • Transfer: Pour into the carboy using a funnel. Leave at least 10% headspace for thermal expansion.[4][5]

  • Cap and Tag: Secure the cap tightly. Attach a hazardous waste tag listing "3-nitro-N-phenylpyridin-4-amine" and the estimated concentration.[2][4]

Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid/Solution StateCheck->Liquid Liquid Solid Solid/Powder StateCheck->Solid Solid Sharps Sharps/Glass StateCheck->Sharps Glass/Needles pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-8 (Sat. NaHCO3) pHCheck->Neutralize Acidic SolventCheck Identify Solvent (Halogenated vs Non-Halogenated) pHCheck->SolventCheck Neutral Neutralize->SolventCheck Carboy Transfer to HDPE Carboy (Leave 10% Headspace) SolventCheck->Carboy Tagging Attach Waste Tag (List: Toxic, Irritant, Nitro-compound) Carboy->Tagging DustControl Minimize Dust (Work in Fume Hood) Solid->DustControl Container Wide-Mouth HDPE Jar (Double Bagged) DustControl->Container Container->Tagging SharpsBin Rigid Sharps Container (Label: Chemical Hazard) Sharps->SharpsBin SharpsBin->Tagging Pickup EHS Pickup / Incineration Tagging->Pickup

Caption: Step-by-step decision logic for segregating and packaging waste streams.

Regulatory Compliance & Shipping

When preparing the waste manifest for your Environmental Health & Safety (EHS) department or external contractor, use the following classifications.

  • RCRA Classification (USA):

    • While not explicitly listed by CAS, treat as P-Listed equivalent (Acutely Hazardous) due to the aminopyridine moiety.[2][4][5]

    • If dissolved in flammable solvents: D001 (Ignitable).[4][5]

    • If toxic characteristics are confirmed: D003 (Reactivity - rare, but possible for nitro compounds) or D000 (Toxic N.O.S.).[2][4][5]

  • DOT Shipping Name (Generic):

    • Proper Shipping Name:Toxic solids, organic, n.o.s. (3-nitro-N-phenylpyridin-4-amine) [2][4]

    • Hazard Class:6.1 (Poison)[2][4][5]

    • Packing Group:II (Medium Danger) or I (High Danger) depending on purity.[4][5]

Emergency Procedures (Spills)

Immediate Action: Evacuate the immediate area if dust is airborne.[4][5]

  • Don PPE: Tyvek suit, double gloves, and full-face respirator (or N95 + Goggles).[4][5]

  • Containment:

    • Solid Spill: Cover with a damp paper towel (dampened with water or hexane) to prevent dust dispersal.[4][5] Scoop up carefully.

    • Liquid Spill: Absorb with vermiculite or sand.[4][5] Do not use paper towels alone for nitrated compounds if the solvent is oxidizable, though generally safe for this dilute derivative.[5]

  • Decontamination: Clean the surface with a soap and water solution.[4][5][9] Collect all cleanup materials into the "Solid Waste" stream.[4][5]

  • Reporting: Report the spill to the site Safety Officer immediately.

References

  • Chemical Identity & Structure
  • Aminopyridine Toxicity

    • Source: U.S. Environmental Protection Agency (EPA).[4][5] (2005).[4][5] Reregistration Eligibility Decision (RED) for 4-Aminopyridine. [Link][2][4]

  • Nitro Compound Handling

    • Source: National Research Council (US) Committee on Prudent Practices in the Laboratory.[4][5] (2011).[4][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]

  • Crystallographic Data (Identity Verification)

    • Source: Lynch, D. E., & McClenaghan, I. (2000).[5][10] 4-Anilino-3-nitropyridine.[2][4][5] Acta Crystallographica Section C, 56(5).[5] [Link]

Sources

Safe Handling Guide: Personal Protective Equipment for 3-nitro-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the safe handling of 3-nitro-N-phenylpyridin-4-amine, focusing on personal protective equipment (PPE), operational protocols, and emergency procedures. It is intended for researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 3-nitro-N-phenylpyridin-4-amine is not publicly available. The following guidance is therefore based on a conservative hazard assessment derived from the known toxicological profiles of its core structural motifs: aromatic nitro compounds and aminopyridines. This approach mandates treating the substance with a high degree of caution to ensure user safety.

Immediate Safety Briefing: Hazard Profile by Analogy

To establish a robust safety protocol, we must analyze the hazards associated with the key functional groups within 3-nitro-N-phenylpyridin-4-amine.

  • Aminopyridine Moiety: The 4-aminopyridine structure is a known potent neurotoxin. Compounds in this class are often characterized by high acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] They can cause irritation to the skin, eyes, and respiratory system.[3][4][5]

  • Aromatic Nitro Moiety: The presence of a nitro group on an aromatic ring (like in 3-nitroaniline) suggests significant toxicological risks. These compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[6][7] A critical hazard associated with aromatic nitro compounds is the potential to cause methemoglobinemia, where the blood's ability to carry oxygen is dangerously reduced.[8][9] Symptoms of methemoglobinemia include blue-colored skin (cyanosis), headache, dizziness, and confusion, which may be delayed.[8][9]

Given this composite profile, 3-nitro-N-phenylpyridin-4-amine must be handled as a substance with high acute toxicity via all routes of exposure and as a potential irritant.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive, multi-layered PPE strategy is mandatory to prevent exposure. The required level of protection depends on the specific laboratory operation being performed.

PPE Specification Summary
Protection Type Specification & Standard Rationale
Respiratory NIOSH-approved N95 (or higher) respirator for solids. For solutions or potential vapors, a full-face respirator with organic vapor/acid gas cartridges is recommended.[1][10]To prevent inhalation of fine powders during weighing and handling, and to protect against potential vapors. Surgical masks are inadequate.[11]
Hand Protection Double-gloving with nitrile gloves (minimum thickness of 5 mil). Change gloves immediately upon contamination.Provides a robust barrier against dermal absorption, which is a primary exposure route for both aminopyridines and aromatic nitro compounds.[9]
Eye Protection Chemical splash goggles or a full-face shield.[1][3] Safety glasses are insufficient.To provide a complete seal around the eyes, protecting against airborne particulates and accidental splashes.
Body Protection Flame-resistant lab coat, fully buttoned.[12] Consider a disposable chemical-resistant suit for large quantities or high-risk operations.To protect skin from spills and prevent contamination of personal clothing.[13] Work clothes should be laundered separately.
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills.[13]

Operational Handling & Workflow

Engineering controls are the first line of defense. All handling of 3-nitro-N-phenylpyridin-4-amine, especially of the solid compound, must be performed within a certified chemical fume hood to minimize inhalation risk.[14]

Step-by-Step Weighing and Handling Protocol:
  • Preparation: Before starting, ensure the fume hood is operational and the work surface is covered with disposable bench paper.[13] Assemble all necessary equipment (spatulas, weigh boats, vials).

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Weighing Solid Compound:

    • Perform all weighing inside the fume hood, preferably on an analytical balance with a draft shield.[13]

    • Use a micro-spatula to carefully transfer the solid, avoiding the creation of dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • Keep the container closed whenever possible.

  • Post-Handling:

    • Carefully remove the outer pair of gloves and dispose of them as hazardous solid waste.

    • Wipe down all surfaces inside the fume hood with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

    • Remove remaining PPE in the correct order (lab coat, goggles, inner gloves).

    • Wash hands thoroughly with soap and water after handling is complete.[12]

Workflow for Safe Handling of Solid Compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase Prep Verify Fume Hood & Cover Surface Don_PPE Don Full PPE (Double Gloves, Goggles, Respirator, Lab Coat) Prep->Don_PPE Weigh Weigh Solid Compound (Avoid Dust) Don_PPE->Weigh Solubilize Prepare Solution (If applicable) Weigh->Solubilize Seal Securely Seal All Containers Solubilize->Seal Decontaminate Decontaminate Surfaces & Equipment Seal->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Standard workflow for handling solid 3-nitro-N-phenylpyridin-4-amine.

Emergency Procedures

In case of any exposure, immediate and decisive action is critical. An eyewash station and safety shower must be readily accessible in the work area.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Wash the skin thoroughly with soap and water.[15] Seek immediate medical attention.[7]

  • Eye Contact: Hold eyelids open and flush immediately with a gentle stream of clean, running water for at least 15 minutes.[17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air at once.[15] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention and be prepared to provide the chemical name to emergency personnel.[3][7]

Decontamination and Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All materials contaminated with 3-nitro-N-phenylpyridin-4-amine are considered hazardous waste.

    • Solid Waste: Used gloves, bench paper, weigh boats, and contaminated vials must be collected in a designated, clearly labeled hazardous waste container.[13]

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[1][18]

  • Spill Cleanup:

    • Evacuate and restrict access to the area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid creating dust.[1]

    • Clean the spill area thoroughly.

Waste Disposal Decision Tree```dot

References

  • Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • National Oceanic and Atmospheric Administration (NOAA). EPN | CAMEO Chemicals.
  • Greenbook. CHEMICAL PRODUCT and EMERGENCY TELEPHONE CONTACT 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARDS IDENTIFICATION POTENTIA. (2004).
  • Sdfine. 4-aminopyridine.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024).
  • CDH Fine Chemical. 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Oxford Lab Fine Chem LLP. (p-Amino pyridine ) MSDS CAS.
  • Compound Interest. Personal Protective Equipment.
  • MilliporeSigma. SAFETY DATA SHEET. (2025).
  • Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline.
  • Fisher Scientific. SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). First Aid in Case of Pesticide Exposure. (2025).
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022).
  • Fisher Scientific. SAFETY DATA SHEET. (2009).
  • Inchem.org. ICSC 0804 - 4-NITRO-N-PHENYLBENZENAMINE.
  • Inchem.org. ICSC 0307 - 3-NITROANILINE.
  • Suvchem Laboratory Chemicals. 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.